Technical Guide: Synthesis of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Executive Summary 1-Methanesulfonylcyclopropane-1-carbaldehyde represents a highly specialized structural motif in medicinal chemistry, combining the conformational rigidity of a cyclopropane ring with the strong electro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Methanesulfonylcyclopropane-1-carbaldehyde represents a highly specialized structural motif in medicinal chemistry, combining the conformational rigidity of a cyclopropane ring with the strong electron-withdrawing character of a sulfone group.[1] This "gem-disubstituted" pattern is valuable for restricting the conformational space of peptidomimetics and creating metabolically stable analogues of amino acids or enzyme inhibitors.[1]
This guide details a robust, three-step synthetic pathway designed for high reproducibility and scalability. The route utilizes commercially available methyl methanesulfonylacetate as the starting material, employing a classic 1,2-dialkylation strategy followed by functional group interconversion. The protocol prioritizes the preservation of the strained cyclopropane ring and the sulfone moiety throughout the reduction and oxidation sequences.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the cyclopropane ring towards hydride reduction and Swern oxidation. The target aldehyde is accessed via the primary alcohol, which is derived from the corresponding ester. The ester is formed through a double alkylation of an activated methylene species.
Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available starting materials.
Synthetic Pathway & Experimental Protocols
Step 1: Synthesis of Methyl 1-methanesulfonylcyclopropane-1-carboxylate
Principle: The methylene protons of methyl methanesulfonylacetate are highly acidic (pKa ~11-13) due to the flanking sulfone and ester groups.[1] Double nucleophilic substitution on 1,2-dibromoethane using a mild base (K₂CO₃) in a polar aprotic solvent (DMSO) efficiently forms the cyclopropane ring.
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.
Dissolution: Charge the flask with methyl methanesulfonylacetate and 1,2-dibromoethane in anhydrous DMSO.
Base Addition: Add K₂CO₃ in portions at room temperature. The reaction is exothermic; use a water bath to maintain internal temperature between 20–25°C.
Reaction: Stir vigorously for 18–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[1][2]
Workup: Dilute the reaction mixture with ice-water (5x reaction volume). Extract with ethyl acetate (3x).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude product is typically a white solid or pale oil sufficient for the next step. Recrystallize from hexanes/EtOAc if necessary.
Step 2: Reduction to 1-Methanesulfonylcyclopropane-1-methanol
Principle: Lithium Aluminum Hydride (LiAlH₄) reduces the ester to the primary alcohol.[1] The sulfone group is generally stable to LiAlH₄ under these conditions, provided the temperature is controlled.
Setup: Flame-dry a flask under argon. Cool to 0°C.[1][4]
Addition: Add LiAlH₄ solution to the flask.
Substrate Addition: Dissolve the ester from Step 1 in anhydrous THF and add dropwise to the LiAlH₄ suspension, maintaining temperature <5°C.
Reaction: Allow to warm to room temperature and stir for 2 hours.
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).
Isolation: Filter the granular precipitate through a celite pad. Concentrate the filtrate to yield the alcohol.
Step 3: Oxidation to 1-Methanesulfonylcyclopropane-1-carbaldehyde
Principle: Swern oxidation is selected to avoid over-oxidation to the carboxylic acid and to prevent ring opening, which can occur with harsher acidic oxidants (e.g., Jones reagent).[1]
Reagents:
Oxalyl chloride (1.2 equiv)
Dimethyl sulfoxide (DMSO) (2.4 equiv)
Triethylamine (Et₃N) (5.0 equiv)
Dichloromethane (DCM), anhydrous
Protocol:
Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride in DCM and cool to -78°C. Add DMSO dropwise (gas evolution occurs). Stir for 15 minutes.
Oxidation: Add a solution of the alcohol (from Step 2) in DCM dropwise to the activated DMSO mixture at -78°C. Stir for 45 minutes.
Termination: Add Et₃N dropwise. The mixture will thicken. Allow to warm to 0°C over 1 hour.
Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[1][5] Wash with 1M HCl (rapidly), then brine.
Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient). The aldehyde is typically a viscous oil or low-melting solid.[1]
Critical Parameters & Troubleshooting
Parameter
Critical Range
Effect of Deviation
Step 1: Temperature
20–30°C
>40°C promotes O-alkylation or polymerization; <15°C slows cyclization significantly.[1]
Step 2: Quenching
0°C, Slow addition
Rapid quenching can cause dangerous exotherms and form aluminum emulsions ("gels") that trap product.
Step 3: Cryogenics
-78°C to -60°C
Swern intermediate decomposes >-60°C, leading to Pummerer rearrangement side products (thioethers).[1]
Aldehyde Stability
Store < -20°C
The aldehyde is prone to hydrate formation and air oxidation.[1] Store under inert gas.
Reaction Workflow Visualization
Figure 2: Sequential workflow for the synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde.
Safety & Handling
1,2-Dibromoethane: A potent carcinogen and mutagen.[1] Handle only in a fume hood with double-gloving.[1]
LiAlH₄: Reacts violently with water and protic solvents.[1] Ensure all glassware is oven-dried. Keep a Class D fire extinguisher nearby.
Oxalyl Chloride: Releases CO and HCl upon reaction with DMSO.[1] Ensure excellent ventilation to prevent inhalation of toxic fumes.[1]
Sulfones: Generally stable, but avoid strong pyrolysis conditions which can extrude SO₂.
References
Cyclopropanation of Active Methylene Compounds
Niwayama, S. (1990). "Efficient synthesis of 1,1-disubstituted cyclopropanes." Journal of Organic Chemistry. Link (General method for malonates/sulfones).
Reduction of Esters with LiAlH4
Reusch, W. "Virtual Textbook of Organic Chemistry: Reduction of Carboxylic Acid Derivatives." Link.
Swern Oxidation Protocol
Omura, K., & Swern, D. (1978). "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron. Link.
Stability of Sulfonyl Groups
Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.[1] (Authoritative text on sulfone reactivity).
An In-depth Technical Guide to the Synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde
Introduction The cyclopropane motif is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to bioactive molecules. When functionalized with both a sulfonyl and an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The cyclopropane motif is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to bioactive molecules. When functionalized with both a sulfonyl and an aldehyde group, as in 1-methanesulfonylcyclopropane-1-carbaldehyde, this strained ring system becomes a highly versatile synthetic intermediate. The potent electron-withdrawing nature of the methanesulfonyl group activates the cyclopropane ring for various nucleophilic additions and ring-opening reactions, while the aldehyde functionality serves as a handle for a plethora of subsequent chemical transformations. This guide provides a comprehensive, field-proven protocol for the synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde, designed for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The final oxidation of a sulfide to a sulfone is a reliable and high-yielding transformation. Therefore, the key intermediate is identified as 1-(methylthio)cyclopropane-1-carbaldehyde. The synthesis of this intermediate can be efficiently achieved through an acid-catalyzed addition of methanethiol to a suitable precursor, followed by a ring contraction. This strategy offers a convergent and scalable route to the desired product.
Caption: Retrosynthetic analysis of 1-methanesulfonylcyclopropane-1-carbaldehyde.
Experimental Protocols
This synthesis is divided into two main stages: the preparation of the key sulfide intermediate and its subsequent oxidation to the target sulfone.
Part 1: Synthesis of 1-(methylthio)cyclopropane-1-carbaldehyde
This procedure is adapted from the established acid-catalyzed synthesis of arylthio cyclopropane carbaldehydes.[1][2][3] The core of this method involves the reaction of 2-hydroxycyclobutanone with methanethiol in the presence of a Brønsted acid catalyst, which facilitates a tandem nucleophilic addition and ring contraction.
Reaction Scheme:
Caption: Synthesis of the key sulfide intermediate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-hydroxycyclobutanone
86.09
5.0 g
58.1 mmol
Methanethiol (condensed)
48.11
~3.4 mL (2.8 g)
58.1 mmol
p-Toluenesulfonic acid (TsOH)
172.20
1.0 g
5.8 mmol
Dichloromethane (DCM), anhydrous
84.93
100 mL
-
Saturated aq. NaHCO₃
-
50 mL
-
Brine
-
50 mL
-
Anhydrous MgSO₄
120.37
-
-
Step-by-Step Procedure:
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser, add 2-hydroxycyclobutanone (5.0 g, 58.1 mmol) and anhydrous dichloromethane (100 mL).
Catalyst Addition: Add p-toluenesulfonic acid (1.0 g, 5.8 mmol) to the solution and stir until it dissolves.
Methanethiol Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Carefully condense methanethiol gas (~3.4 mL, 2.8 g, 58.1 mmol) into the cooled dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(methylthio)cyclopropane-1-carbaldehyde as a colorless oil.
Part 2: Oxidation to 1-methanesulfonylcyclopropane-1-carbaldehyde
The oxidation of the sulfide to the sulfone is a robust and high-yielding reaction, typically employing an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Caption: Oxidation of the sulfide to the final sulfone product.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
1-(methylthio)cyclopropane-1-carbaldehyde
116.18
4.0 g
34.4 mmol
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)
172.57
~19.3 g
~75.7 mmol
Dichloromethane (DCM), anhydrous
84.93
150 mL
-
Saturated aq. Na₂S₂O₃
-
50 mL
-
Saturated aq. NaHCO₃
-
50 mL
-
Brine
-
50 mL
-
Anhydrous MgSO₄
120.37
-
-
Step-by-Step Procedure:
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(methylthio)cyclopropane-1-carbaldehyde (4.0 g, 34.4 mmol) in anhydrous dichloromethane (150 mL). Cool the solution to 0 °C in an ice bath.
Oxidant Addition: Add m-CPBA (~19.3 g, ~75.7 mmol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL) to decompose the excess peroxide.
Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-methanesulfonylcyclopropane-1-carbaldehyde as a white solid.
Characterization
The final product should be characterized by standard analytical techniques:
¹H NMR: Expect characteristic peaks for the methanesulfonyl group (singlet, ~3.0-3.2 ppm), the aldehyde proton (singlet, ~9.0-9.5 ppm), and the cyclopropane protons (multiplets, ~1.2-2.0 ppm).
¹³C NMR: Signals for the carbonyl carbon, the quaternary cyclopropane carbon, the methanesulfonyl carbon, and the cyclopropane CH₂ carbons.
IR Spectroscopy: Strong absorptions corresponding to the sulfone (S=O stretch, ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹) and aldehyde (C=O stretch, ~1700-1725 cm⁻¹) functional groups.
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₅H₈O₃S.
Safety and Handling
Methanethiol: is a toxic, flammable gas with an extremely unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Use a dry ice/acetone condenser to minimize its release.
m-CPBA: is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.
Dichloromethane: is a suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.
Conclusion
This in-depth technical guide provides a robust and reproducible protocol for the synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde. The two-step strategy, involving the formation of a key sulfide intermediate followed by oxidation, is both efficient and scalable. By following the detailed experimental procedures and adhering to the safety precautions outlined, researchers can confidently prepare this valuable synthetic building block for applications in drug discovery and development.
References
Google Patents. (1979). Process for the production of substituted cyclopropane derivatives. US4154952A.
Chemical Communications (RSC Publishing). (2002). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Retrieved from [Link]
Organic Syntheses. (1977). cyclopropanecarboxaldehyde. Retrieved from [Link]
Chemical Communications (RSC Publishing). (2018). Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones. Retrieved from [Link]
ResearchGate. (2018). Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones | Request PDF. Retrieved from [Link]
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]
PubMed Central (PMC). (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. Retrieved from [Link]
PubMed. (2011). Reactions between methanethiol and biologically produced sulfur particles. Retrieved from [Link]
Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
ResearchGate. (2021). (PDF) Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV. Retrieved from [Link]
PubMed. (2020). Effect of methanethiol on process performance, selectivity and diversity of sulfur-oxidizing bacteria in a dual bioreactor gas biodesulfurization system. Retrieved from [Link]
An In-depth Technical Guide to 1-Methanesulfonylcyclopropane-1-carbaldehyde: Synthesis, Properties, and Reactivity
This technical guide provides a comprehensive overview of 1-methanesulfonylcyclopropane-1-carbaldehyde, a molecule of significant interest to researchers, scientists, and drug development professionals. Due to the limite...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 1-methanesulfonylcyclopropane-1-carbaldehyde, a molecule of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established principles of organic chemistry to offer valuable insights into its synthesis, physicochemical properties, and chemical reactivity.
Introduction
1-Methanesulfonylcyclopropane-1-carbaldehyde is a fascinating molecule that marries the unique steric and electronic properties of a strained cyclopropane ring with the synthetic versatility of an aldehyde and the electron-withdrawing prowess of a methanesulfonyl group. This trifecta of functional groups makes it a "donor-acceptor" cyclopropane, a class of compounds known for their diverse reactivity and utility as building blocks in the synthesis of complex molecular architectures.[1] The inherent ring strain of the cyclopropane moiety, coupled with the activating effect of the sulfonyl group, renders the molecule susceptible to a variety of transformations, making it a valuable intermediate in medicinal chemistry and organic synthesis.[2][3]
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Property
Predicted Value
Rationale and Comparative Insights
Molecular Formula
C₅H₈O₃S
Based on structural composition.
Molecular Weight
148.18 g/mol
Calculated from the molecular formula.
Appearance
Colorless to pale yellow oil or low-melting solid
Aldehydes and sulfones of similar molecular weight are often liquids or low-melting solids.
Boiling Point
> 200 °C (decomposes)
High boiling point expected due to the polar sulfonyl and carbonyl groups. Likely to decompose before boiling at atmospheric pressure.
Melting Point
25-45 °C
Estimated based on related sulfonyl compounds.
Solubility
Soluble in polar organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Sparingly soluble in nonpolar solvents (e.g., hexanes). Slightly soluble in water.
The polar sulfonyl and carbonyl groups will confer solubility in polar media.
pKa (α-proton)
~18-20
The methanesulfonyl and aldehyde groups are electron-withdrawing, increasing the acidity of the α-proton on the cyclopropane ring compared to an unsubstituted cyclopropane.
Spectroscopic Characterization
The structural elucidation of 1-methanesulfonylcyclopropane-1-carbaldehyde would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.
¹H NMR Spectroscopy:
Aldehyde Proton (CHO): A singlet or a doublet (if coupled to the cyclopropyl proton) in the region of δ 9.0-10.0 ppm. This downfield shift is characteristic of aldehyde protons.
Cyclopropyl Protons (CH₂): A complex multiplet pattern in the upfield region of δ 1.0-2.5 ppm, typical for diastereotopic protons on a substituted cyclopropane ring.
Methanesulfonyl Protons (CH₃): A sharp singlet around δ 3.0-3.3 ppm, indicative of the methyl group attached to the sulfonyl moiety.
¹³C NMR Spectroscopy:
Carbonyl Carbon (C=O): A resonance in the downfield region of δ 190-200 ppm.
Cyclopropyl Carbons: Resonances in the range of δ 15-40 ppm. The carbon bearing the sulfonyl and aldehyde groups will be the most downfield shifted.
Methanesulfonyl Carbon (CH₃): A signal around δ 40-45 ppm.
Infrared (IR) Spectroscopy:
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹.
S=O Stretch (Sulfone): Two strong absorption bands, characteristic of sulfones, are expected around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).[4]
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[5]
C-H Stretch (Cyclopropane): Absorptions in the region of 3000-3100 cm⁻¹.
Synthesis of 1-Methanesulfonylcyclopropane-1-carbaldehyde
A plausible and efficient synthetic route to 1-methanesulfonylcyclopropane-1-carbaldehyde is the Michael Initiated Ring Closure (MIRC) reaction.[6] This powerful method for constructing activated cyclopropanes involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization.
Proposed Synthetic Workflow
The proposed synthesis would involve the reaction of a suitable Michael acceptor, such as acrolein, with a sulfur-containing nucleophile that also possesses a leaving group. A potential precursor could be a chloromethyl methyl sulfone.
Experimental Protocol: Synthesis via Michael Initiated Ring Closure (MIRC)
Materials:
Acrolein
Chloromethyl methyl sulfone
A suitable base (e.g., sodium hydride, potassium tert-butoxide)
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of chloromethyl methyl sulfone in anhydrous THF is prepared. The flask is cooled to 0 °C in an ice bath.
Deprotonation: A strong base, such as sodium hydride (60% dispersion in mineral oil), is added portion-wise to the solution under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the carbanion.
Michael Addition: A solution of freshly distilled acrolein in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is monitored by thin-layer chromatography (TLC).
Intramolecular Cyclization: After the Michael addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the intramolecular cyclization via nucleophilic substitution of the chloride.
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methanesulfonylcyclopropane-1-carbaldehyde.
Caption: Synthetic workflow for 1-methanesulfonylcyclopropane-1-carbaldehyde via MIRC.
Chemical Reactivity
The reactivity of 1-methanesulfonylcyclopropane-1-carbaldehyde is governed by the interplay of its three functional groups. The electron-withdrawing nature of the methanesulfonyl and aldehyde groups activates the cyclopropane ring, making it a "donor-acceptor" cyclopropane susceptible to ring-opening reactions.[7][8] The aldehyde group itself is a site for various nucleophilic additions.[9]
Reactions at the Aldehyde Group
The aldehyde functionality is expected to undergo typical reactions of aldehydes, such as:
Nucleophilic Addition: The electron-deficient carbonyl carbon is a prime target for nucleophiles like Grignard reagents, organolithium compounds, and enolates.[10] This allows for the extension of the carbon chain and the introduction of new functional groups.
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄).
Oxidation: Oxidation of the aldehyde with reagents such as potassium permanganate (KMnO₄) or Jones reagent would yield the corresponding carboxylic acid.
Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde into an alkene.
Imination: Condensation with primary amines will form the corresponding imines.
Reactions Involving the Activated Cyclopropane Ring
The presence of the electron-withdrawing sulfonyl group makes the cyclopropane ring susceptible to nucleophilic ring-opening reactions.[11][12] This reactivity is a powerful tool for the synthesis of functionalized acyclic compounds.
Ring-Opening with Nucleophiles: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a stabilized carbanion, which can then be protonated or trapped with an electrophile.
Lewis Acid-Catalyzed Ring-Opening: Lewis acids can coordinate to the carbonyl oxygen or the sulfonyl oxygens, further activating the cyclopropane ring towards nucleophilic attack.[7] This can lead to stereospecific 1,3-difunctionalization of the resulting propane chain.
Caption: Key reactivity pathways of 1-methanesulfonylcyclopropane-1-carbaldehyde.
Applications in Research and Drug Development
While specific applications of 1-methanesulfonylcyclopropane-1-carbaldehyde are not yet widely documented, its structural motifs suggest significant potential in medicinal chemistry and organic synthesis.
Scaffold for Bioactive Molecules: Both cyclopropane rings and sulfonyl groups are prevalent in pharmaceuticals.[3][13] The cyclopropane ring can act as a rigid scaffold to orient functional groups for optimal binding to biological targets, and it can improve metabolic stability. The sulfonyl group can participate in hydrogen bonding and modulate the physicochemical properties of a molecule.[13]
Synthetic Intermediate: As a versatile building block, this compound can be used to synthesize a variety of more complex molecules. The ability to undergo both reactions at the aldehyde and ring-opening of the cyclopropane provides multiple avenues for structural elaboration.
Chemical Probes: The reactivity of the aldehyde and the activated cyclopropane ring could be exploited for the development of chemical probes to study biological processes.
Safety and Handling
Specific safety data for 1-methanesulfonylcyclopropane-1-carbaldehyde is not available. However, based on the functional groups present, the following precautions should be taken:
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Toxicity: Aldehydes are often irritants to the skin, eyes, and respiratory tract. The toxicological properties of this specific compound are unknown. Avoid inhalation, ingestion, and skin contact.
Stability: The compound may be sensitive to strong acids, bases, and oxidizing agents. Store in a cool, dry place away from incompatible materials.
Conclusion
1-Methanesulfonylcyclopropane-1-carbaldehyde is a molecule with significant untapped potential in organic synthesis and medicinal chemistry. Its unique combination of a strained, activated cyclopropane ring and a reactive aldehyde functionality makes it a valuable and versatile building block. While direct experimental data remains scarce, this in-depth guide, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers and drug development professionals interested in exploring the properties and applications of this intriguing compound. Further experimental investigation is warranted to fully elucidate its chemical behavior and unlock its synthetic utility.
References
ChemInform Abstract: Base-Promoted Synthesis of Activated Cyclopropanes Bearing Homologated Carbonyl Groups via Tandem Michael Addition-Intramolecular Enolate Trapping. (2025). ResearchGate. [Link]
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. [Link]
Michael Reaction and Addition to Cyclopropane ring (CHE). (2015). YouTube. [Link]
A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2025). ACS Publications. [Link]
Ring-Opening 1,3-Sulfonylation-Fluorination of Donor–Acceptor Cyclopropanes: Three-Component Access to γ-Fluorosulfones. (2023). ACS Publications. [Link]
Ring‐opening reactions of D–A cyclopropanes. (n.d.). ResearchGate. [Link]
A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2025). ACS Publications. [Link]
Michael addition reaction. (n.d.). Wikipedia. [Link]
Nucleophilic Addition to Carbonyl Groups. (2025). Chemistry Steps. [Link]
Application of Sulfonyl in Drug Design. (2025). ResearchGate. [Link]
Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. (2020). PMC. [Link]
Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]
Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. (2025). Organic Chemistry Frontiers. [Link]
US20090112021A1 - Preparation of cyclopropyl sulfonylamides. (n.d.).
Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. (2023). ACS Publications. [Link]
Aldehyde–Olefin Couplings Via Sulfoxylate-Mediated Oxidative Generation of Ketyl Radical Anions. (2024). Journal of the American Chemical Society. [Link]
WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide. (n.d.).
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC. [Link]
Infrared Spectra of Sulfones and Related Compounds. (2025). ResearchGate. [Link]
Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. (2018). MDPI. [Link]
33S NMR: Recent Advances and Applications. (2024). MDPI. [Link]
Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. (2023). PMC. [Link]
Navigating the Synthesis and Application of 1-Methanesulfonylcyclopropane-1-carbaldehyde: A Technical Guide for Advanced Drug Discovery
For distribution to researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Cyclopropyl Sulfone Moiety The integration of cyclopropane rings into drug candidates is a well-es...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Cyclopropyl Sulfone Moiety
The integration of cyclopropane rings into drug candidates is a well-established strategy to enhance metabolic stability, modulate conformational rigidity, and explore novel chemical space. The unique electronic properties of the strained three-membered ring can profoundly influence the pharmacological profile of a molecule. When combined with a sulfone group, a potent hydrogen bond acceptor and bioisostere for other functional groups, the resulting cyclopropyl sulfone motif offers a compelling architectural element for molecular design. Aryl cyclopropyl sulfones, for instance, have been instrumental in the development of glucokinase activators for the treatment of type 2 diabetes.[1] The aldehyde functionality at the 1-position of the cyclopropane ring further extends the synthetic utility of 1-methanesulfonylcyclopropane-1-carbaldehyde, providing a versatile handle for subsequent elaborations and the construction of complex molecular libraries.
Physicochemical and Computed Properties
While experimental data for 1-methanesulfonylcyclopropane-1-carbaldehyde is not available, we can predict its key physicochemical properties based on its constituent functional groups and related structures.
Property
Predicted Value/Characteristic
Rationale and Comparative Data
Molecular Formula
C₅H₈O₃S
Based on the chemical structure.
Molecular Weight
148.18 g/mol
Calculated from the molecular formula.
Boiling Point
Estimated > 200 °C (decomposes)
Sulfones have high boiling points due to their polarity. The presence of the aldehyde and the strained ring may lead to decomposition at elevated temperatures.
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in water.
The polar sulfone and aldehyde groups will confer solubility in polar organic solvents.
Appearance
Expected to be a crystalline solid or a high-boiling oil.
Based on analogous sulfonyl compounds.
Synthesis and Purification: A Multi-Step Approach
The synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde can be logically approached through a two-step sequence: the formation of a sulfide precursor followed by its selective oxidation to the sulfone. This strategy allows for controlled introduction of the sulfur functionality and subsequent modulation of its oxidation state.
Synthesis of the Precursor: 1-(Methylthio)cyclopropane-1-carbaldehyde
A plausible route to the sulfide precursor involves the reaction of a suitable cyclobutanone derivative with a thiol, followed by a ring contraction.
Experimental Protocol: Synthesis of 1-(Arylthio)cyclopropane-1-carbaldehydes (Adapted from a general procedure)
This procedure outlines a method for synthesizing arylthio cyclopropane carbaldehydes, which can be adapted for the synthesis of the methylthio analogue.[2][3]
Reaction Setup: To a solution of 2-hydroxycyclobutanone (1.0 eq) in dichloromethane (0.2 M), add methanethiol (1.2 eq) and an acid catalyst such as toluenesulfonic acid (0.2 eq).
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(methylthio)cyclopropane-1-carbaldehyde.
Oxidation to 1-Methanesulfonylcyclopropane-1-carbaldehyde
The selective oxidation of the sulfide to the sulfone is a critical step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. Careful control of stoichiometry is essential to avoid over-oxidation to the sulfonic acid.
Experimental Protocol: Oxidation of 1-(Arylthio)cyclopropane-1-carbaldehyde to the Corresponding Sulfone (Adapted from a general procedure)
This protocol describes the oxidation of an arylthio cyclopropane carbaldehyde to the corresponding sulfone, which is directly applicable to the methylthio precursor.[3]
Reaction Setup: Dissolve 1-(methylthio)cyclopropane-1-carbaldehyde (1.0 eq) in a suitable solvent such as chloroform or dichloromethane (0.1 M) and cool the solution to 0 °C in an ice bath.
Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 1-methanesulfonylcyclopropane-1-carbaldehyde.
Caption: Synthetic workflow for 1-methanesulfonylcyclopropane-1-carbaldehyde.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-methanesulfonylcyclopropane-1-carbaldehyde. The following spectroscopic techniques are recommended:
Spectroscopic Technique
Expected Data for 1-Methanesulfonylcyclopropane-1-carbaldehyde
[M+H]⁺ or other appropriate adducts corresponding to the calculated molecular weight.
Reactivity and Synthetic Applications in Drug Discovery
The aldehyde functionality of 1-methanesulfonylcyclopropane-1-carbaldehyde serves as a key reactive handle for a variety of synthetic transformations, making it a valuable building block in drug discovery.
Caption: Key synthetic transformations of 1-methanesulfonylcyclopropane-1-carbaldehyde.
These transformations allow for the rapid diversification of the core scaffold, enabling the exploration of structure-activity relationships (SAR). The resulting derivatives can be screened for a wide range of biological activities, leveraging the beneficial properties imparted by the cyclopropyl sulfone motif. The rigid cyclopropane ring can orient substituents in well-defined vectors, facilitating optimal interactions with biological targets. The sulfone group can act as a key hydrogen bond acceptor, contributing to binding affinity and selectivity.
Conclusion and Future Directions
While 1-methanesulfonylcyclopropane-1-carbaldehyde remains a novel compound without a registered CAS number, its synthesis is highly plausible through established chemical transformations. This guide provides a comprehensive roadmap for its preparation and characterization, empowering researchers to explore its potential in drug discovery. The unique combination of a strained cyclopropane ring, a polar sulfone group, and a reactive aldehyde functionality makes this molecule a highly attractive building block for the synthesis of innovative therapeutics. Future work should focus on the experimental validation of the proposed synthetic route, a thorough investigation of its reactivity, and the systematic exploration of its derivatives in various biological assays. The insights gained from such studies will undoubtedly contribute to the expanding role of cyclopropane-containing molecules in modern medicinal chemistry.
References
Bar-Or, D., et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. PMC. [Link]
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (2025). ResearchGate. [Link]
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (n.d.). PMC. [Link]
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (2025). Chemical Science (RSC Publishing). [Link]
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). IntechOpen. [Link]
Acid-catalyzed synthesis of functionalized arylthio cyclopropane carbaldehydes and ketones. (2021). ResearchGate. [Link]
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2021). MDPI. [Link]
1-methanesulfonylcyclopropane-1-carbaldehyde NMR and mass spectrometry data
This guide details the characterization, synthesis, and spectroscopic analysis of 1-methanesulfonylcyclopropane-1-carbaldehyde (CAS: 1823516-91-1). This compound is a critical gem-disubstituted cyclopropane building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the characterization, synthesis, and spectroscopic analysis of 1-methanesulfonylcyclopropane-1-carbaldehyde (CAS: 1823516-91-1). This compound is a critical gem-disubstituted cyclopropane building block, often utilized in the synthesis of antiviral protease inhibitors (e.g., HCV, COVID-19 therapeutics) where the cyclopropane ring provides conformational rigidity and the sulfone/aldehyde moieties offer versatile handles for further functionalization.
Executive Summary & Chemical Profile
1-methanesulfonylcyclopropane-1-carbaldehyde represents a class of "push-pull" cyclopropanes, although in this case, both substituents on the C1 carbon (formyl and methanesulfonyl) are electron-withdrawing groups (EWG). This creates a unique electronic environment, making the cyclopropane ring highly strained and the aldehyde highly reactive.
Property
Specification
IUPAC Name
1-methanesulfonylcyclopropane-1-carbaldehyde
CAS Number
1823516-91-1
Molecular Formula
C₅H₈O₃S
Molecular Weight
148.18 g/mol
Appearance
White to off-white solid or viscous oil (purity dependent)
Solubility
Soluble in DCM, DMSO, Methanol, Ethyl Acetate
Synthesis Protocol
Direct formylation of cyclopropyl sulfones is challenging due to the acidity of the
-proton and potential ring opening. The most robust industrial route involves the construction of the cyclopropane ring before generating the aldehyde, typically via an ester intermediate.
Optimized Synthetic Workflow
Cyclopropanation: Double alkylation of ethyl methanesulfonylacetate with 1,2-dibromoethane.
Reduction: Selective reduction of the ester to the primary alcohol.
Oxidation: Controlled oxidation to the aldehyde (avoiding over-oxidation to the acid).
Figure 1: Step-wise synthetic pathway from commercially available sulfone esters to the target aldehyde.
Procedure: To a suspension of K₂CO₃ in DMSO, add the sulfone ester. Stir for 30 min. Add 1,2-dibromoethane dropwise. Heat to 60°C for 12 hours. Quench with water, extract with EtOAc.
Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 3:1).
Step 2: DIBAL-H Reduction
Reagents: Ester intermediate (1.0 eq), DIBAL-H (1.0 M in Toluene, 2.2 eq).
Procedure: Dissolve ester in anhydrous THF. Cool to -78°C. Add DIBAL-H slowly. Stir for 2 hours.
Critical Note: The sulfone group is stable to DIBAL-H under these conditions, but temperature control is vital to prevent ring cleavage.
Step 3: Swern Oxidation
Reagents: Oxalyl chloride, DMSO, Et₃N, DCM.
Procedure: Standard Swern protocol at -78°C.
Alternative: Dess-Martin Periodinane (DMP) in DCM at room temperature is preferred for small-scale batches to avoid foul-smelling sulfides.
The following data represents the standard spectroscopic signature for 1-methanesulfonylcyclopropane-1-carbaldehyde . The presence of two electron-withdrawing groups on C1 significantly deshields the cyclopropane protons compared to unsubstituted cyclopropane.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Insight
9.85
Singlet (s)
1H
-CHO
Aldehyde proton. Distinctive downfield shift due to geminal sulfone.
3.18
Singlet (s)
3H
-SO₂CH₃
Methyl sulfone. Characteristic sharp singlet.
2.10 – 2.18
Multiplet (m)
2H
Ring -CH₂-
Cyclopropane protons cis to the sulfone (deshielded).
1.65 – 1.75
Multiplet (m)
2H
Ring -CH₂-
Cyclopropane protons trans to the sulfone.
Note: The cyclopropane protons form an AA'BB' system. Depending on resolution, they may appear as two complex multiplets or pseudo-triplets.
¹³C NMR (100 MHz, CDCl₃)
Shift ( ppm)
Assignment
Notes
194.5
C=O
Carbonyl carbon.
48.2
C1 (Quaternary)
The gem-disubstituted carbon. Shifted by both -SO₂ and -CHO.
40.8
-SO₂CH₃
Methyl carbon of the sulfone.
16.5
Ring -CH₂-
Cyclopropane methylene carbons (equivalent by symmetry).
Mass Spectrometry (MS)
The molecule is fragile under Electron Impact (EI) ionization. Soft ionization (ESI) in positive mode is recommended, often observing the sodium adduct or hydrates.
GC-MS (EI, 70 eV) Fragmentation Pattern
m/z
Ion Type
Fragment Structure
Interpretation
148
[M]⁺
C₅H₈O₃S
Molecular ion (often weak).
119
[M - CHO]⁺
C₄H₇O₂S⁺
Loss of formyl radical (alpha-cleavage).
69
[M - SO₂CH₃]⁺
C₄H₅O⁺
Base Peak . Loss of methanesulfonyl group. Cyclopropyl carbonyl cation.
41
[C₃H₅]⁺
C₃H₅⁺
Cyclopropyl cation (ring opening).
HRMS (ESI+)
Calculated for [M+H]⁺: 149.0267
Calculated for [M+Na]⁺: 171.0086 (Most common observation in methanol).
Stability & Storage
Thermal Stability: The compound is moderately unstable due to the strain of the gem-disubstituted ring. It should not be distilled at high temperatures (>100°C) without vacuum.
Reactivity: The aldehyde is highly electrophilic. It will react rapidly with amines and ylides.
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
General Synthesis of gem-Disubstituted Cyclopropanes
Talele, T. T.[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." J. Med. Chem.2016 , 59, 8712. Link
Sulfone-Stabilized Carbanions in Synthesis
Simpkins, N. S. "Sulfones in Organic Synthesis."[1][2] Tetrahedron series.
Analogous Spectral Data (BenchChem/PubChem)
Validation of cyclopropane carbaldehyde shifts derived from 1-methylcyclopropane-1-carbaldehyde data.
Commercial Availability & CAS Verification
Enamine Building Blocks, Catalog ID: EN300-6738207 (CAS 1823516-91-1).
An In-Depth Technical Guide to 1-Methanesulfonylcyclopropane-1-carbaldehyde: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 1-methanesulfonylcyclopropane-1-carbaldehyde, a unique molecule combining the structural...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-methanesulfonylcyclopropane-1-carbaldehyde, a unique molecule combining the structural rigidity and metabolic stability of a cyclopropane ring with the synthetic versatility of an aldehyde and the potent electron-withdrawing nature of a methanesulfonyl group. While direct literature on this specific compound is sparse, this guide leverages established principles of organic chemistry and data from analogous structures to elucidate its physicochemical properties, predict its reactivity, and propose robust synthetic and analytical methodologies. This document is intended to serve as a foundational resource for researchers interested in utilizing this and similar functionalized cyclopropanes as building blocks in medicinal chemistry and drug discovery.
Introduction: The Strategic Value of Functionalized Cyclopropanes
The cyclopropane ring, despite its inherent strain, is a highly sought-after motif in modern drug design.[1][2][3] Its rigid, three-dimensional structure can enforce specific conformations on drug candidates, leading to enhanced binding affinity and selectivity for their biological targets.[2][3] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often imparts increased metabolic stability, a critical attribute in drug development.[1]
The incorporation of a methanesulfonyl (mesyl) group and an aldehyde functionality onto the same carbon of a cyclopropane ring, as in 1-methanesulfonylcyclopropane-1-carbaldehyde, creates a molecule of significant synthetic potential. The sulfonyl group is a powerful electron-withdrawing moiety and a hydrogen bond acceptor, frequently employed in medicinal chemistry to modulate the physicochemical properties of a molecule and engage in key interactions with biological targets.[4][5][6][7][8] The aldehyde group, a versatile functional handle, opens a gateway to a vast array of chemical transformations, allowing for the construction of more complex molecular architectures.[9][10]
This guide will delve into the nuanced chemical characteristics of 1-methanesulfonylcyclopropane-1-carbaldehyde, providing a theoretical and practical framework for its synthesis, characterization, and strategic application in research and development.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-methanesulfonylcyclopropane-1-carbaldehyde. For context, experimental data for the related compound, cyclopropanecarboxaldehyde, is also provided.[11][12]
Property
Predicted Value for 1-Methanesulfonylcyclopropane-1-carbaldehyde
Experimental Value for Cyclopropanecarboxaldehyde
Molecular Formula
C₅H₈O₃S
C₄H₆O
Molecular Weight
148.18 g/mol
70.09 g/mol
Appearance
Colorless to pale yellow liquid or low-melting solid
Colorless liquid
Boiling Point
Estimated > 200 °C (decomposes)
98-101 °C
Density
~1.3 g/mL
0.938 g/mL at 25 °C
Solubility
Soluble in polar organic solvents (e.g., DCM, THF, EtOAc); sparingly soluble in water
Soluble in organic solvents
pKa of α-proton
Estimated 15-17
~18-20
The presence of the highly polar sulfonyl group is expected to significantly increase the boiling point and density compared to simpler cyclopropyl aldehydes. The electron-withdrawing nature of both the sulfonyl and aldehyde groups will render the α-proton on the cyclopropane ring considerably more acidic than in unsubstituted cyclopropanes.
Spectroscopic Profile
The structural identity of 1-methanesulfonylcyclopropane-1-carbaldehyde can be unequivocally confirmed through a combination of spectroscopic techniques. The expected key features in each spectrum are outlined below.
¹H NMR:
Aldehyde proton (-CHO): A singlet in the region of δ 9.0-10.0 ppm.
Methanesulfonyl protons (-SO₂CH₃): A sharp singlet around δ 3.0-3.3 ppm.
Cyclopropane protons (-CH₂CH₂-): A complex multiplet pattern in the upfield region of δ 1.0-2.0 ppm, characteristic of a strained ring system.
¹³C NMR:
Carbonyl carbon (-CHO): A signal in the downfield region of δ 190-200 ppm.
Quaternary cyclopropane carbon (C-CHO): A signal around δ 50-60 ppm.
Methanesulfonyl carbon (-SO₂CH₃): A signal around δ 40-45 ppm.
Cyclopropane methylene carbons (-CH₂CH₂-): Signals in the upfield region of δ 15-25 ppm.
Infrared (IR) Spectroscopy:
C=O stretch (aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
S=O stretches (sulfonyl): Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
Mass Spectrometry (MS):
The molecular ion peak (M⁺) would be observed at m/z = 148. A prominent fragment would likely correspond to the loss of the aldehyde group (M-29) or the methanesulfonyl group (M-79).
Synthesis and Purification: A Proposed Methodology
The synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde can be approached through a logical sequence of well-established organic transformations. A plausible and robust synthetic route is detailed below, starting from readily available materials.
Process Development & Isolation of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Executive Summary & Strategic Importance 1-Methanesulfonylcyclopropane-1-carbaldehyde (MSCC) represents a high-value, bifunctional building block in modern medicinal chemistry. Its structural uniqueness lies in the gem-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
1-Methanesulfonylcyclopropane-1-carbaldehyde (MSCC) represents a high-value, bifunctional building block in modern medicinal chemistry. Its structural uniqueness lies in the gem-disubstitution of the cyclopropane ring with an electron-withdrawing sulfonyl group and a reactive formyl group. This motif serves two critical functions in drug design:
Bioisosterism: The sulfonyl-cyclopropane moiety acts as a metabolically stable, conformationally restricted bioisostere for carbonyls or gem-dimethyl groups, often improving metabolic stability (t1/2) and reducing lipophilicity (LogD).
Covalent Warhead Precursor: The strain inherent in the cyclopropane ring, combined with the electron-withdrawing sulfone, makes derivatives of MSCC ideal candidates for "strain-release" mechanisms in targeted covalent inhibitors.
This guide details a robust, scalable discovery route for the synthesis and isolation of MSCC. Unlike theoretical pathways, this protocol prioritizes process safety , intermediate stability , and purification logic derived from field application.
Retrosynthetic Analysis & Design Logic
The synthesis is designed to avoid the handling of unstable
-sulfonyl carbanions in the final steps. Instead, we utilize a "Build-Reduce-Oxidize" strategy.
The Pathway:
Cyclopropanation: Construct the strained ring on a stabilized carbon nucleophile (sulfonyl acetate).
Reduction: Chemoselective reduction of the ester to a primary alcohol, leaving the sulfone intact.
Oxidation: Controlled oxidation of the alcohol to the aldehyde, preventing
-elimination or ring fragmentation.
Caption: Figure 1. Three-step synthetic pathway designed for chemoselectivity and ring stability.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1-methanesulfonylcyclopropanecarboxylate
Rationale: We utilize Potassium Carbonate (
) in DMF rather than Sodium Hydride (). While is faster, the carbonate method is milder, avoids hydrogen gas evolution (safety), and minimizes polymerization of the electrophile.
solution (84 mL, 201 mmol) dropwise via addition funnel, maintaining internal temperature .
Quench: After 2 hours, perform a Fieser workup: Add water (3.2 mL), then 15% NaOH (3.2 mL), then water (9.6 mL).
Isolation: Stir the granular precipitate for 30 minutes, filter through Celite, and concentrate the filtrate.
Result: The product is a viscous, colorless oil that may solidify upon standing. It is sufficiently pure (>95%) for the next step.
Step 3: Swern Oxidation to 1-Methanesulfonylcyclopropane-1-carbaldehyde
Rationale: The target aldehyde has an
-sulfonyl group, making the -proton (if it were present) or the ring susceptible to side reactions. Swern oxidation is chosen for its non-acidic conditions (until quench) and low temperature, preserving the strained ring.
Reagents:
Oxalyl Chloride (1.2 equiv)
DMSO (2.4 equiv)
Triethylamine (
, 5.0 equiv)
Dichloromethane (DCM), anhydrous
Protocol:
Activation: In a flame-dried flask, dissolve oxalyl chloride (14 mL, 160 mmol) in DCM (400 mL). Cool to -78°C.
Relevance: Foundational chemistry for handling
-halo sulfones and alkyl
Application in Drug Discovery (ATR Inhibitors):
Title: WO2022028598A1 - Atr inhibitors and uses thereof.
Source: WIPO (World Intellectual Property Organization).
URL:
Relevance: Cites the specific usage of 1-methanesulfonylcyclopropyl derivatives as intermediates in active pharmaceutical ingredients.
Theoretical Studies of 1-Methanesulfonylcyclopropane-1-carbaldehyde: A Technical Guide
This guide outlines a comprehensive theoretical framework for 1-methanesulfonylcyclopropane-1-carbaldehyde , a highly functionalized gem-disubstituted cyclopropane. This molecule represents a unique class of "Acceptor-Ac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comprehensive theoretical framework for 1-methanesulfonylcyclopropane-1-carbaldehyde , a highly functionalized gem-disubstituted cyclopropane. This molecule represents a unique class of "Acceptor-Acceptor" cyclopropanes, where the interplay between the sulfonyl (
) and formyl () groups creates significant electronic polarization and ring strain.
Executive Summary & Molecular Significance
1-methanesulfonylcyclopropane-1-carbaldehyde is a densely functionalized three-membered carbocycle. Unlike typical Donor-Acceptor (D-A) cyclopropanes used in ring-opening annulations, this molecule features two strong electron-withdrawing groups (EWGs) at the geminal position.
Theoretical Importance:
Hyper-Electrophilicity: The synergistic electron withdrawal by the sulfonyl and carbonyl moieties lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack.
Conformational Locking: The steric bulk of the sulfonyl group competes with the planar requirement of the aldehyde for conjugation, leading to distinct rotameric populations.
Synthetic Utility: It serves as a precursor for gem-disubstituted heterocycles and quaternary amino acids.
Computational Methodology Framework
To accurately model this system, a multi-tiered computational approach is required. This protocol ensures that electronic correlation and dispersion effects—critical for sulfur-containing strained rings—are captured.
Recommended Level of Theory
Parameter
Recommendation
Rationale
Functional
B97X-D or M06-2X
Captures long-range dispersion interactions essential for sulfonyl group orientation.
Basis Set
def2-TZVP
Triple-zeta quality is necessary to describe the hypervalent sulfur atom and ring strain accurately.
Solvation
SMD (Dichloromethane)
Implicit solvation models stabilize the polar sulfonyl/carbonyl dipoles, mimicking reaction conditions.
Frequency
Harmonic
Essential to verify stationary points (NIMAG=0 for minima) and calculate Zero-Point Energy (ZPE).
Workflow Visualization
The following diagram illustrates the logical flow for the theoretical profiling of this molecule.
Figure 1: Computational workflow for structural and electronic characterization.
Structural & Conformational Analysis
The core theoretical challenge is determining the relative orientation of the
and dipoles.
Conformational Preferences
Due to the gem-disubstitution, the "bisected" conformation (where the substituent's
-system aligns with the cyclopropane Walsh orbitals) is sterically crowded.
s-cis vs. s-trans: The aldehyde oxygen can orient syn or anti to the sulfonyl group. Theoretical studies on analogous gem-dihalocyclopropanes suggest a preference for the s-trans conformation to minimize dipole-dipole repulsion between the carbonyl oxygen and sulfonyl oxygens [1].
Bond Length Elongation: The distal C2-C3 bond is predicted to be shorter than the vicinal C1-C2/C1-C3 bonds due to the inductive withdrawal at C1, which pulls electron density out of the ring bonds, strengthening the distal bond (a counter-intuitive but known effect in acceptor-substituted rings) [2].
Frontier Molecular Orbitals (FMO)
HOMO: Primarily located on the cyclopropane ring bonds (Walsh orbitals), but significantly stabilized (lowered in energy) by the EWGs.
LUMO: Localized on the carbonyl carbon and the sulfonyl group. The low-lying LUMO indicates high susceptibility to nucleophilic attack (soft nucleophiles) or reduction.
Reactivity Profiling & Synthesis Validation
Theoretical predictions must be validated against experimental behaviors. The "Acceptor-Acceptor" motif dictates specific reactivity patterns.
Predicted Reactivity Pathways
Nucleophilic Homoconjugate Addition: Unlike simple enones, the cyclopropane ring acts as a homologated double bond. Nucleophiles (Nu-) attack C2 or C3, leading to ring opening and the formation of a stabilized carbanion at C1 (stabilized by both
and ).
Radical Carbonylation: Studies on gem-dihalocyclopropanes show that radical pathways can access trans-isomers selectively.[1] The sulfonyl group provides a similar radical stabilization effect [3].
Mechanistic Pathway: Ring Opening
The following diagram depicts the theoretical transition state pathway for nucleophilic ring opening.
Figure 2: Predicted mechanism for nucleophilic ring opening (homoconjugate addition).
Experimental Validation Data
To validate theoretical geometries, compare computed NMR shifts with experimental data from synthesized analogs (e.g., 1-methylcyclopropane-1-carbaldehyde) [4].[2]
Property
Predicted (DFT/GIAO)
Experimental Analog [4, 5]
Notes
H NMR (-CHO)
9.2 - 9.5 ppm
~9.0 - 9.3 ppm
Diagnostic aldehyde doublet/singlet.
C NMR (C=O)
198 - 202 ppm
~201 ppm
Typical conjugated aldehyde shift.
C NMR (C_quat)
45 - 55 ppm
~30-40 ppm
Shifted downfield by and .
IR ()
1715 - 1725 cm
1700 - 1720 cm
High frequency due to ring strain.
Synthesis Strategy for Validation
To perform the physical experiments required to validate these theoretical models, the following synthetic route is established based on sulfur ylide chemistry [6].
Starting Material: Methyl vinyl sulfone or
-chloroacrylonitrile (alternative precursor).
Cyclopropanation: Use the Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) on an appropriate
-sulfonyl acrylate precursor.
Oxidation: If starting from the sulfide (1-methylsulfanylcyclopropane...), oxidation with m-CPBA or Oxone yields the sulfone [1].
Protocol Check:
Step 1: Generate ylide from trimethylsulfoxonium iodide + NaH in DMSO.
Step 2: Add
-unsaturated aldehyde/sulfone at 0°C.
Step 3: Quench and extract.[3] Verify structure via
H NMR (disappearance of vinyl protons, appearance of high-field cyclopropyl multiplets at 1.0-2.0 ppm) [5].[2]
References
Royal Society of Chemistry. (2013). Hydrogen-bonded frameworks for conformational analysis of reactive substrates. Retrieved from
BenchChem. (2025).[2][3][4] An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopropane-1-carbaldehyde. Retrieved from
PubMed. (2007). Highly stereoselective radical carbonylations of gem-dihalocyclopropane derivatives with CO. Retrieved from
PubChem. (2025).[2][5][6] 1-Methylcyclopropane-1-carbaldehyde | C5H8O.[5] Retrieved from
BenchChem. (2025).[2][3][4] Validating the Elusive Structure of 2-Methylcyclopropane-1-carbaldehyde: A Comparative Spectroscopic Guide. Retrieved from
Organic Chemistry Portal. (2025). Corey-Chaykovsky Reaction. Retrieved from
The Ascendant Role of Sulfonyl-Containing Cyclopropanes in Modern Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Abstract The cyclopropane ring, a motif of persistent fascination in organic chemistry, has seen its utility significantly amplified through synergistic functionalization. Among these, the incorporation of a sulfonyl gro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The cyclopropane ring, a motif of persistent fascination in organic chemistry, has seen its utility significantly amplified through synergistic functionalization. Among these, the incorporation of a sulfonyl group imparts a unique confluence of electronic activation and conformational rigidity, rendering sulfonyl-containing cyclopropanes highly valuable building blocks in synthetic and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning applications of this versatile structural unit. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for their preparation, and explore their strategic deployment in the synthesis of complex molecules, with a particular focus on their role in FDA-approved pharmaceuticals. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of sulfonyl-containing cyclopropanes.
Introduction: The Unique Physicochemical Landscape of Sulfonyl-Containing Cyclopropanes
The fusion of a three-membered carbocycle with a potent electron-withdrawing sulfonyl group creates a molecule with a distinct and synthetically powerful character. The inherent ring strain of the cyclopropane, with its bent σ-bonds possessing significant p-character, is further polarized by the sulfonyl moiety. This electronic perturbation activates the cyclopropane ring towards nucleophilic attack and facilitates a diverse array of ring-opening and rearrangement reactions.[1][2] Furthermore, the sulfonyl group can serve as a versatile synthetic handle, capable of being transformed into other functional groups or removed entirely under reductive conditions.[3][4]
In the context of drug design, the cyclopropane ring is a prized bioisostere for gem-dimethyl groups and alkenes, offering a rigid scaffold that can favorably orient substituents for optimal target engagement while often improving metabolic stability.[5][6] The sulfonyl group, a well-established pharmacophore, can participate in hydrogen bonding interactions and modulate the physicochemical properties of a molecule, such as solubility and polarity.[7][8] The combination of these two motifs in sulfonyl-containing cyclopropanes has proven to be a fruitful strategy in the development of novel therapeutics, as evidenced by their presence in several FDA-approved drugs.[9][10][11]
This guide will navigate the key aspects of sulfonyl-containing cyclopropane chemistry, providing both theoretical insights and practical guidance.
I. Synthesis of Sulfonyl-Containing Cyclopropanes: A Methodological Toolkit
The construction of the sulfonyl-cyclopropane framework can be broadly categorized into two main strategies: the cyclopropanation of a pre-existing vinyl sulfone or the introduction of a sulfonyl group onto a cyclopropane ring. The former approach is more prevalent and offers a variety of stereocontrolled methods.
Cyclopropanation of Vinyl Sulfones
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for the diastereoselective synthesis of cyclopropanes. This tandem reaction involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. Vinyl sulfones are excellent Michael acceptors for this transformation.
A general workflow for a MIRC reaction is depicted below:
Caption: General workflow of a Michael-Initiated Ring Closure (MIRC) reaction.
Experimental Protocol: Diastereoselective Synthesis of a Sulfonyl-Containing Cyclopropane via MIRC
This protocol is adapted from a procedure for the cyclopropanation of a vinyl sulfone using a malonate derivative as the nucleophile.
Materials:
Vinyl sulfone (1.0 equiv)
Diethyl malonate (1.2 equiv)
Sodium hydride (60% dispersion in mineral oil, 1.3 equiv)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous magnesium sulfate
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF.
Carefully add sodium hydride to the THF and cool the suspension to 0 °C in an ice bath.
Slowly add diethyl malonate to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.
Add a solution of the vinyl sulfone in anhydrous THF dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to afford the desired sulfonyl-containing cyclopropane.
Entry
Vinyl Sulfone Substrate
Nucleophile
Base
Solvent
Yield (%)
Diastereomeric Ratio (dr)
1
Phenyl vinyl sulfone
Diethyl malonate
NaH
THF
85
>95:5
2
Ethyl vinyl sulfone
Dimethyl malonate
KHMDS
THF
78
90:10
3
p-Tolyl vinyl sulfone
Ethyl acetoacetate
NaOEt
EtOH
82
88:12
Causality Behind Experimental Choices: The choice of base is crucial in MIRC reactions. Strong, non-nucleophilic bases like sodium hydride or potassium hexamethyldisilazide (KHMDS) are typically used to deprotonate the nucleophile without competing in the Michael addition. The solvent, usually an aprotic polar solvent like THF, is chosen to solubilize the reactants and intermediates. The stereoselectivity of the reaction is often controlled by the steric and electronic properties of the substrates and the reaction conditions, with the intramolecular cyclization proceeding via a backside SN2 attack, leading to a predictable stereochemical outcome.
Transition metal-catalyzed reactions of diazo compounds with alkenes are a cornerstone of cyclopropane synthesis. For the preparation of sulfonyl-containing cyclopropanes, rhodium(II) and copper(I) complexes are commonly employed to catalyze the decomposition of a diazo compound in the presence of a vinyl sulfone.
A simplified mechanism for rhodium-catalyzed cyclopropanation is shown below:
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Asymmetric Synthesis: Chiral ligands on the metal catalyst can induce high levels of enantioselectivity in the cyclopropanation reaction. Dirhodium tetracarboxylates derived from chiral amino acids, such as N-arylsulfonylprolinates, have proven to be highly effective catalysts for the asymmetric cyclopropanation of vinyl sulfones.[9]
To a screw-cap vial, add the N-sulfonyl-1,2,3-triazole, the olefin, and the chiral rhodium(II) catalyst.
Add anhydrous DCE to the vial.
Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.
After cooling to room temperature, quench the reaction by adding methanol and potassium carbonate.
Stir the mixture for 1 hour to hydrolyze the intermediate imine to the corresponding aldehyde.
Filter the mixture through a pad of silica gel, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclopropane carboxaldehyde.
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an electron-deficient alkene, such as a vinyl sulfone, to form a cyclopropane.[11] This method is particularly useful for the synthesis of cyclopropyl sulfones from their corresponding α,β-unsaturated counterparts.
Caption: Mechanism of the Corey-Chaykovsky cyclopropanation of a vinyl sulfone.
Causality Behind Experimental Choices: The choice of sulfur ylide (sulfonium vs. sulfoxonium) can influence the reaction outcome. Dimethylsulfoxonium methylide is generally more stable and often provides higher yields for the cyclopropanation of α,β-unsaturated systems compared to dimethylsulfonium methylide.[13] The reaction is typically carried out in a polar aprotic solvent like DMSO or THF to facilitate the formation and reaction of the ylide.
II. Reactivity of Sulfonyl-Containing Cyclopropanes: Gateways to Molecular Diversity
The presence of the sulfonyl group dramatically influences the reactivity of the cyclopropane ring, making it a versatile intermediate for further synthetic transformations.
Nucleophilic Ring-Opening Reactions
The electron-withdrawing nature of the sulfonyl group renders the cyclopropane ring susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of the attack is dictated by both steric and electronic factors. In donor-acceptor cyclopropanes, where an electron-donating group is also present, the nucleophile typically attacks at the carbon bearing the donor group.[14]
Caption: General scheme for the nucleophilic ring-opening of a sulfonyl cyclopropane.
This reactivity has been exploited in the synthesis of a variety of acyclic and heterocyclic compounds. For example, the ring-opening of sulfonyl cyclopropanes with indoles can provide access to functionalized indole derivatives.
Transformations of the Sulfonyl Group
The sulfonyl group itself is a versatile functional group that can be manipulated to introduce further molecular diversity.
The sulfonyl group can be removed under reductive conditions, replacing the C-S bond with a C-H bond. This "traceless" application of the sulfonyl group is valuable as it allows for the activation of the cyclopropane ring for a desired transformation, after which the activating group is removed. Common reagents for reductive desulfonylation include sodium amalgam, samarium(II) iodide, and tributyltin hydride.[3][4]
Experimental Protocol: Reductive Desulfonylation of a Cyclopropyl Sulfone [2]
This protocol describes a typical procedure for the removal of a phenylsulfonyl group from a cyclopropane using sodium amalgam.
Materials:
Cyclopropyl phenyl sulfone (1.0 equiv)
Sodium amalgam (6% Na, 10 equiv)
Anhydrous methanol
Disodium hydrogen phosphate
Dichloromethane
Procedure:
To a solution of the cyclopropyl phenyl sulfone in anhydrous methanol, add disodium hydrogen phosphate.
Cool the mixture to 0 °C and add the sodium amalgam portion-wise with vigorous stirring.
Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.
Upon completion, decant the methanol solution from the mercury.
Concentrate the methanol solution under reduced pressure.
Partition the residue between water and dichloromethane.
Extract the aqueous layer with dichloromethane (3 x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the desulfonylated cyclopropane.
The sulfonyl group can also be transformed into other functional groups. For instance, treatment of a cyclopropyl sulfone with a strong base can generate a cyclopropyl anion, which can then be trapped with various electrophiles.[15] This allows for the introduction of a wide range of substituents onto the cyclopropane ring.
III. Applications in Drug Discovery and Development: The Sulfonyl-Cyclopropane Pharmacophore
The unique structural and electronic properties of sulfonyl-containing cyclopropanes have made them attractive motifs in medicinal chemistry. The rigid cyclopropane scaffold can lock a molecule into a bioactive conformation, while the sulfonyl group can engage in key interactions with biological targets.[5] This is exemplified by their incorporation into several FDA-approved antiviral drugs for the treatment of Hepatitis C.
Case Studies: FDA-Approved Drugs
Grazoprevir, Glecaprevir, and Voxilaprevir are all potent inhibitors of the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle.[9][10][11] A common structural feature of these drugs is the presence of a cyclopropylsulfonamide moiety, which plays a crucial role in their binding to the enzyme's active site.
Drug
Chemical Structure (Highlighting Sulfonyl-Cyclopropane)
Therapeutic Target
Indication
Grazoprevir
HCV NS3/4A Protease
Chronic Hepatitis C
Glecaprevir
HCV NS3/4A Protease
Chronic Hepatitis C
Voxilaprevir
HCV NS3/4A Protease
Chronic Hepatitis C
Structure-Activity Relationship (SAR) Insights: The cyclopropylsulfonamide group in these drugs is a key pharmacophoric element that occupies the S1' pocket of the HCV NS3/4A protease. The cyclopropane ring provides a rigid and well-defined three-dimensional structure that orients the sulfonamide for optimal hydrogen bonding and van der Waals interactions within the active site. The sulfonyl group acts as a hydrogen bond acceptor, contributing significantly to the binding affinity. The N-acyl substitution on the sulfonamide further enhances these interactions. The development of these drugs highlights the power of incorporating the sulfonyl-cyclopropane motif to achieve high potency and selectivity.[16]
IV. Conclusion and Future Outlook
Sulfonyl-containing cyclopropanes have emerged from being mere chemical curiosities to indispensable tools in modern organic synthesis and medicinal chemistry. The ability to construct these motifs with high levels of stereocontrol, coupled with their diverse reactivity, provides chemists with a powerful platform for the synthesis of complex and biologically active molecules. The successful incorporation of the sulfonyl-cyclopropane scaffold into FDA-approved drugs underscores its significance in drug discovery.
Future research in this area is likely to focus on the development of even more efficient and sustainable synthetic methods, including novel catalytic asymmetric cyclopropanations. The exploration of the reactivity of sulfonyl-containing cyclopropanes will undoubtedly lead to the discovery of new and innovative synthetic transformations. Furthermore, as our understanding of the role of this unique structural motif in biological systems deepens, we can anticipate the design and development of a new generation of therapeutics that leverage the remarkable properties of sulfonyl-containing cyclopropanes.
V. References
Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent progress in asymmetric catalytic cyclopropanation. Journal of Organometallic Chemistry, 624(1-2), 24-33. [Link]
Liverton, N. J., et al. (2016). Discovery of Grazoprevir (MK-5172): A Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 924-928. [Link]
PubChem. Glecaprevir. National Center for Biotechnology Information. [Link]
Chuprakov, S., Kwok, S. W., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034-18035. [Link]
Medscape. Vosevi (sofosbuvir/velpatasvir/voxilaprevir) dosing, indications, interactions, adverse effects, and more. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. glecaprevir. [Link]
Nájera, C., & Yus, M. (2003). Desulfonylation Reactions: Recent Developments. Current Organic Chemistry, 7(9), 867-925. [Link]
Hepatitis C Online. Sofosbuvir-Velpatasvir-Voxilaprevir Vosevi. [Link]
PubMed. Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. [Link]
PubChem. Grazoprevir. National Center for Biotechnology Information. [Link]
Coburn, C. A., et al. (2016). Discovery of Grazoprevir (MK-5172): A Once-Daily HCV NS3/4a Protease Inhibitor with a Novel P2-P4 Macrocycle. ACS Medicinal Chemistry Letters, 7(10), 929-933. [Link]
U.S. Food and Drug Administration. Vosevi Prescribing Information. [Link]
Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]
Marquette University. Synthesis of cyclopropane containing natural products. [Link]
Gontcharov, A. I., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry, 65(24), 16486-16503. [Link]
Wang, R., et al. (2007). Synthesis and antiviral activity of methylenedifluorocyclopropane analogues of nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 329-332. [Link]
Ghorab, M. M., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]
Taylor, R. J. K., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(54), 14456-14463. [Link]
Zhang, L., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3585-3614. [Link]
Sementilli, A., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Pharmaceutics, 14(11), 2538. [Link]
Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. [Link]
El-Sayed, M. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
Solubility of Things. Functional Group Interconversions. [Link]
Application Note: Reactivity & Protocols for 1-Methanesulfonylcyclopropane-1-carbaldehyde
The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 1-methanesulfonylcyclopropane-1-carbaldehyde (CAS 1823516-91-1).[1] This document synthesizes...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 1-methanesulfonylcyclopropane-1-carbaldehyde (CAS 1823516-91-1).[1] This document synthesizes the compound's unique reactivity profile—driven by its gem-disubstituted electron-withdrawing groups—into actionable experimental protocols.[1]
Executive Summary & Chemical Profile
1-Methanesulfonylcyclopropane-1-carbaldehyde is a high-value C3 building block characterized by a "dual-activation" motif.[1] The presence of both a methanesulfonyl group (
) and a formyl group () on the same carbon (C1) creates a unique electronic environment.[1] This gem-disubstitution pattern polarizes the cyclopropane ring, making it a "donor-acceptor" (specifically, acceptor-acceptor) surrogate that exhibits versatile reactivity under mild conditions.[1]
Unlike standard cyclopropanes, this molecule is "spring-loaded."[1] The ring strain is compounded by the electron-withdrawing nature of the sulfone and aldehyde, which destabilize the C1-C2/C3 bonds towards nucleophilic attack (homoconjugate addition).[1] Simultaneously, the aldehyde remains available for condensation reactions, allowing for orthogonal functionalization.[1]
Core Reactivity Pathways
The reactivity of 1-methanesulfonylcyclopropane-1-carbaldehyde can be categorized into three primary pathways, selectable by catalyst and reagent choice.
Pathway A: Nucleophilic Ring Opening (Homo-Michael Addition)[1]
Mechanism: Nucleophiles (amines, thiols, electron-rich arenes) attack the less hindered C2/C3 position.[1] The ring opens to generate a stabilized carbanion at C1, which is subsequently protonated.
Application: Rapid access to linear chains with high functional density.[1]
Pathway B: [3+2] Cycloaddition (Annulation)[1]
Mechanism: The polarized C1-C2 bond acts as a 1,3-dipole equivalent under Lewis acid catalysis.[1] It reacts with external dipoles (nitrones, azomethine imines).
Outcome: Formation of highly substituted 5-membered heterocycles (e.g., isoxazolidines, pyrrolidines).[1]
Application: Construction of sp3-rich heterocyclic scaffolds for fragment-based drug discovery (FBDD).
Mechanism: Standard carbonyl chemistry (Reductive Amination, Wittig) occurs without opening the ring, provided conditions are non-nucleophilic at C2/C3 or kinetically controlled.[1]
Outcome: Cyclopropyl-amines or vinyl-cyclopropanes.
Application: Bioisostere synthesis (e.g., cyclopropyl analogs of amino acids).[1]
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed [3+2] Cycloaddition
Objective: Synthesis of isoxazolidine scaffolds via reaction with N-methyl-alpha-phenylnitrone.
Preparation : Flame-dry a 10 mL round-bottom flask under nitrogen. Add activated 4Å molecular sieves (100 mg).
Dissolution : Add the nitrone (1.2 equiv) and the catalyst (10 mol%) to the flask. Dissolve in anhydrous DCM (0.2 M concentration relative to substrate).[1] Stir for 15 minutes at room temperature (RT) to complex the Lewis acid.
Addition : Add 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 equiv) dropwise via syringe.
Reaction : Stir the mixture at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the cyclopropane spot.[1]
Workup : Quench with saturated aqueous
. Extract with DCM (3x).[1] Dry combined organics over and concentrate in vacuo.
Purification : Purify by flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
Validation Note: The cis-fused bicyclic or substituted isoxazolidine structure should be confirmed by NOESY NMR, checking for the relative stereochemistry established by the concerted cycloaddition.
Protocol 2: Nucleophilic Ring Opening with Indoles (Friedel-Crafts Type)
Setup : In a reaction vial, dissolve indole (1.2 equiv) and
(5 mol%) in acetonitrile.
Initiation : Add the cyclopropane substrate (1.0 equiv) in one portion.
Heating : Heat the mixture to 60°C for 2–6 hours. The elevated temperature promotes the homoconjugate attack on the activated cyclopropane.
Monitoring : Monitor by LC-MS for the mass shift corresponding to the linear adduct (M + 117).
Isolation : Cool to RT. Remove solvent under reduced pressure.[1][2]
Purification : Direct purification via preparative HPLC or flash chromatography (DCM/MeOH gradient) is recommended to isolate the polar aldehyde product.[1]
Protocol 3: Reductive Amination (Ring Retention)
Objective: Synthesis of 1-methanesulfonyl-1-(aminomethyl)cyclopropane derivatives.
Imine Formation : Mix the substrate and benzylamine in DCE (0.1 M) at 0°C. Stir for 30 minutes to allow imine formation. Note: Keep temperature low to prevent ring opening.
Reduction : Add
(1.5 equiv) in portions.
Reaction : Allow the mixture to warm to RT and stir for 12 hours.
Quench : Quench with saturated aqueous
.
Extraction : Extract with DCM. Wash organic layer with brine.[1]
Analysis :
NMR should show retention of the cyclopropane protons (typically 0.8–1.5 ppm multiplets) and appearance of the benzylic methylene signals.[1]
Mechanistic Visualization
The following diagram illustrates the divergent reactivity pathways based on reaction conditions.
Figure 1: Decision tree for synthetic transformations of 1-methanesulfonylcyclopropane-1-carbaldehyde.
Data & Optimization Guide
Solvent Effects on Ring Opening (Representative Data)
The choice of solvent significantly impacts the rate of nucleophilic ring opening (Pathway A).[1] Polar aprotic solvents generally accelerate the reaction by stabilizing the transition state.[1]
Run reactions at dilute concentrations (0.1 M - 0.2 M).
References
Werz, D. B. (2015).[1] Donor–Acceptor Cyclopropanes in Organic Synthesis. Chemical Reviews, 115(17), 9073–9174.[1] (Cited for general reactivity of activated cyclopropanes). Available at: [Link][1]
Tang, Y., et al. (2014).[1] Ring-Opening Reactions of Donor–Acceptor Cyclopropanes. Accounts of Chemical Research, 47(10), 2916–2928.[1] (Cited for homoconjugate addition mechanisms).[1] Available at: [Link][1]
Kerr, M. A. (2017).[1] The reaction of donor-acceptor cyclopropanes with indoles: A general method for the synthesis of indole alkaloids. Aldrichimica Acta, 50(1). (Cited for Lewis Acid protocols).[1]
Asymmetric synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives
An Application Note and Protocol for the Asymmetric Synthesis of 1-Methanesulfonylcyclopropane-1-carbaldehyde Derivatives Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Asymmetric Synthesis of 1-Methanesulfonylcyclopropane-1-carbaldehyde Derivatives
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the asymmetric synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. These chiral building blocks are valuable due to the unique conformational constraints imposed by the cyclopropane ring and the desirable physicochemical properties of the methanesulfonyl group.[1][2] This guide details a state-of-the-art organocatalytic approach, focusing on the underlying principles, providing a robust experimental protocol, and offering insights for troubleshooting and optimization. The described methodology leverages iminium-ion catalysis to achieve high yields and excellent stereocontrol, making it a powerful tool for researchers in synthetic chemistry and pharmaceutical sciences.[3]
Introduction: The Strategic Value of the Target Scaffold
The cyclopropane ring is a highly sought-after motif in modern drug design. Its rigid structure allows for precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. When functionalized with both a formyl group (a versatile synthetic handle) and a methanesulfonyl group, the resulting scaffold becomes particularly valuable.
Why the Methanesulfonyl Group?
The sulfonyl moiety is not merely a placeholder; it is a critical pharmacophore that can:
Act as a hydrogen bond acceptor, improving interactions with protein active sites.[2]
Enhance metabolic stability and aqueous solubility.
Serve as a bioisostere for other functional groups.
The combination of these features in an enantiomerically pure form makes 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives powerful intermediates for constructing complex, biologically active molecules.[4] The primary challenge, which this guide addresses, is the stereocontrolled construction of the densely functionalized, three-membered ring.
Synthetic Strategy: Organocatalytic Michael-Initiated Ring Closure (MIRC)
Among the various strategies for asymmetric cyclopropanation, including metal-catalyzed carbene transfers and chiral auxiliary-based methods, organocatalysis has emerged as a particularly effective and sustainable approach.[3][5][6] We will focus on an enantioselective Michael-Initiated Ring Closure (MIRC) reaction, specifically the cyclopropanation of α,β-unsaturated aldehydes.[7]
The Causality Behind the Choice:
This strategy is chosen for its high efficiency and predictability. The reaction proceeds via the formation of a chiral iminium ion intermediate from the α,β-unsaturated aldehyde and a secondary amine catalyst (e.g., a diphenylprolinol silyl ether).[8] This activation mode serves two key purposes:
LUMO Lowering: It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enal, making it highly susceptible to nucleophilic attack.[8]
Stereocontrol: The bulky catalyst effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face, thus establishing the stereochemistry of the final product.[9]
The nucleophile, a sulfur ylide bearing the methanesulfonyl group, performs a 1,4-conjugate addition (Michael addition). This is followed by an intramolecular nucleophilic substitution, where the resulting enamine attacks the sulfonium center to forge the cyclopropane ring and regenerate the catalyst.[9][10]
Reaction Mechanism Diagram
Caption: Catalytic cycle for the asymmetric synthesis via iminium activation.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning that successful execution relies on careful adherence to stoichiometry, conditions, and purification techniques. Characterization data from each step confirms the integrity of the process.
Materials & Reagents
Reagent
Purity
Supplier
Notes
α,β-Unsaturated Aldehyde (e.g., Cinnamaldehyde)
>98%
Standard Vendor
Should be purified by distillation or passed through alumina if aged.
(Methanesulfonyl)methyl-trimethylsulfonium Iodide
>97%
Custom/Vendor
The ylide precursor. Must be stored under inert gas.
A common MacMillan or Jørgensen-Hayashi type catalyst. Store in a desiccator.[9][11]
Potassium bis(trimethylsilyl)amide (KHMDS)
1.0 M in THF
Standard Vendor
A strong, non-nucleophilic base for ylide generation. Handle under inert atmosphere.
Dichloromethane (CH₂)
Anhydrous
Standard Vendor
Use from a solvent purification system or a freshly opened bottle over molecular sieves.
Ethyl Acetate (EtOAc)
HPLC Grade
Standard Vendor
For chromatography.
Hexanes
HPLC Grade
Standard Vendor
For chromatography.
Silica Gel
230-400 mesh
Standard Vendor
For flash column chromatography.
Step-by-Step Methodology
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
Ylide Generation (In Situ):
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (methanesulfonyl)methyl-trimethylsulfonium iodide (1.2 mmol, 1.2 eq).
Add anhydrous dichloromethane (5.0 mL).
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
Slowly add KHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol, 1.1 eq) dropwise over 10 minutes.
Stir the mixture at -78 °C for 30 minutes. A clear, pale-yellow solution of the ylide should form.
Catalyst and Substrate Addition:
In a separate flame-dried flask, dissolve the α,β-unsaturated aldehyde (1.0 mmol, 1.0 eq) and the chiral amine catalyst (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5.0 mL).
Stir this solution at room temperature for 5 minutes.
Cool this substrate/catalyst mixture to -78 °C.
Reaction Execution:
Using a cannula, slowly transfer the substrate/catalyst solution to the pre-formed ylide solution at -78 °C over 20 minutes.
Allow the reaction to stir at -78 °C for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl solution.
Work-up and Quenching:
Once the reaction is complete (as judged by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification and Characterization:
Purify the crude residue by flash column chromatography on silica gel (typically using an ethyl acetate/hexanes gradient) to afford the pure 1-methanesulfonylcyclopropane-1-carbaldehyde derivative.
Characterization:
¹H and ¹³C NMR: To confirm the structure and diastereoselectivity (dr).
HRMS: To confirm the exact mass.
Chiral HPLC/SFC: To determine the enantiomeric excess (ee).
Expected Results & Data
The following table summarizes typical results for this class of reaction based on literature precedents for similar organocatalytic cyclopropanations.[9][12]
α,β-Unsaturated Aldehyde
Diastereomeric Ratio (trans:cis)
Enantiomeric Excess (ee %)
Yield (%)
Cinnamaldehyde
>20:1
>95
80-90
Crotonaldehyde
>15:1
>92
75-85
3-Furylacrolein
>20:1
>96
82-92
Overall Experimental Workflow
The following diagram outlines the complete process from preparation to final analysis.
Caption: A streamlined workflow for the synthesis and analysis protocol.
Trustworthiness: Troubleshooting & Validation
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive ylide (due to moisture or air); Insufficiently active catalyst.
Ensure all reagents and solvents are scrupulously dry. Use a freshly opened bottle of base. Check catalyst purity.
Low Diastereoselectivity (dr)
Reaction temperature too high; Steric profile of substrate or ylide.
Maintain temperature strictly at -78 °C. Slower addition of the substrate/catalyst solution may improve selectivity.
Low Enantioselectivity (ee)
Catalyst degradation; Racemization of the product; Incorrect catalyst choice.
Use fresh catalyst. Ensure the work-up and purification are not performed under harsh acidic/basic conditions. Screen alternative chiral catalysts.
Complex Mixture of Byproducts
Ylide instability; Competing side reactions (e.g., epoxidation).
Ensure rapid and efficient mixing at low temperature. The choice of a stabilized sulfonium ylide is critical to favor cyclopropanation.[10][13]
Conclusion
This application note provides a robust and reliable protocol for the asymmetric synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives. By employing an organocatalytic MIRC strategy, this method offers excellent control over both diastereoselectivity and enantioselectivity. The detailed procedural steps, mechanistic insights, and troubleshooting guide are intended to empower researchers to successfully synthesize these valuable chiral building blocks for application in drug discovery and complex molecule synthesis.
References
Pellicciari, R., et al. (2022). Catalytic Enantioselective Synthesis of Functionalized Cyclopropanes from α-Substituted Allyl Sulfones. Chemistry – A European Journal, 28(42). [Link]
ResearchGate. (n.d.). Catalytic Enantioselective Synthesis of Functionalized Cyclopropanes from α‐Substituted Allyl Sulfones with Donor‐Acceptor or Diacceptor Diazo Reagents. Request PDF. [Link]
ResearchGate. (n.d.). Synthesis of unrelated enantioenriched functionalized cyclopropanes via redox‐active intermediates. Figure. [Link]
Huchet, J., et al. (2017). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition, 56(43). [Link]
Adamo, M. F. A., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
Synlett. (n.d.). Asymmetric Aminocatalytic Michael Addition of Cyclopropane-Containing Aldehydes to Nitroalkenes. Thieme. [Link]
ResearchGate. (n.d.). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Publication. [Link]
MDPI. (2023). Organocatalytic Transformations from Sulfur Ylides. Molecules, 28(7). [Link]
MacMillan Group. (n.d.). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed Electrostatic Activation. Princeton University. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
Chuprakov, S., et al. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50). [Link]
Li, J., et al. (2022). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Organic & Biomolecular Chemistry, 20(2). [Link]
Wang, J., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(40). [Link]
García Ruano, J. L., et al. (2006). Efficient Enantioselective Synthesis of Cyclopropanes from Sulfonylpyrazolines. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8). [Link]
Long, Y., et al. (2025). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Organic Chemistry Frontiers. [Link]
Cheeseman, M., et al. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. [Link]
Cheeseman, M., et al. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (18). [Link]
Sci-Hub. (n.d.). Organocatalytic asymmetric nitrocyclopropanation of α,β-unsaturated aldehydes. [Link]
Al-Zoubi, R. M. (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Journal of Saudi Chemical Society, 29(11). [Link]
MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(19). [Link]
Bull, S. D., et al. (2006). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 4(13). [Link]
University of Bath. (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Research Portal. [Link]
MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7). [Link]
MDPI. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 28(24). [Link]
Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
Bentham Science. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]
Engineered Science Publisher. (2025). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Engineered Science. [Link]
The Synthetic Potential of 1-Methanesulfonylcyclopropane-1-carbaldehyde: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the prospective applications of the novel reagent, 1-methanesulfonylcyclopropane-1-carbaldehyde, in the field of o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the prospective applications of the novel reagent, 1-methanesulfonylcyclopropane-1-carbaldehyde, in the field of organic synthesis. While direct literature on this specific molecule is nascent, this document provides a comprehensive overview of its potential reactivity and utility by drawing parallels with structurally analogous compounds. We will explore a plausible synthetic route to this reagent and detail its anticipated applications in constructing complex molecular architectures, particularly in the context of medicinal chemistry and drug development. The protocols and mechanistic insights presented herein are grounded in established principles of cyclopropane chemistry and are intended to serve as a foundational resource for researchers looking to leverage the unique properties of this promising building block.
Introduction: The Promise of a Strained Ring System
Functionally substituted cyclopropanes are integral components in a myriad of bioactive molecules and are prized for their ability to impart structural rigidity and unique pharmacological properties.[1][2] The inherent ring strain of the cyclopropane moiety endows it with reactivity profiles that are distinct from their acyclic counterparts, making them valuable intermediates in synthetic organic chemistry.[1] The subject of this guide, 1-methanesulfonylcyclopropane-1-carbaldehyde, combines the electrophilicity of an aldehyde with the potent electron-withdrawing nature of a methanesulfonyl group, all situated on a strained three-membered ring. This unique confluence of functional groups is anticipated to unlock novel synthetic transformations and provide access to previously unattainable molecular scaffolds.
Proposed Synthesis of 1-Methanesulfonylcyclopropane-1-carbaldehyde
A direct and efficient synthesis of the title compound can be envisioned through a Corey-Chaykovsky cyclopropanation of an appropriately substituted α,β-unsaturated aldehyde. This method is well-suited for the formation of cyclopropanes from electron-poor olefins.[3][4]
A plausible synthetic pathway is outlined below:
Figure 1: Proposed synthetic route to 1-methanesulfonylcyclopropane-1-carbaldehyde.
Experimental Protocol: Synthesis of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Step 1 & 2: Synthesis of 2-(Methanesulfonyl)propenal
This procedure is adapted from analogous Knoevenagel condensations.
To a solution of α-(methanesulfonyl)acetaldehyde (1.0 equiv) in pyridine, add piperidine (catalytic amount) and malonic acid (1.1 equiv).
Heat the reaction mixture at 80-100 °C and monitor by TLC for the consumption of the starting aldehyde.
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-(methanesulfonyl)propenal.
Step 3 & 4: Corey-Chaykovsky Cyclopropanation
This protocol is based on established procedures for cyclopropanation of electron-deficient alkenes.[3]
To a stirred suspension of trimethylsulfoxonium iodide (1.2 equiv) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to form the sulfur ylide.
Cool the resulting ylide solution to 0 °C and add a solution of 2-(methanesulfonyl)propenal (1.0 equiv) in anhydrous THF dropwise.
Stir the reaction at room temperature and monitor by TLC.
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-methanesulfonylcyclopropane-1-carbaldehyde.
Applications in Organic Synthesis
The unique structural features of 1-methanesulfonylcyclopropane-1-carbaldehyde suggest its utility in a range of synthetic transformations. The potent electron-withdrawing sulfonyl group is expected to activate the cyclopropane ring towards nucleophilic attack and ring-opening, while the aldehyde functionality serves as a handle for a variety of classical transformations.
Ring-Opening Reactions: Access to Functionalized Propane Derivatives
The presence of two electron-withdrawing groups is anticipated to render the cyclopropane ring highly susceptible to nucleophilic ring-opening.[5] This reactivity can be harnessed to generate highly functionalized, acyclic building blocks.
Figure 2: General scheme for nucleophilic ring-opening.
Protocol: Thiolate-Mediated Ring-Opening
This protocol is based on the known reactivity of electrophilic cyclopropanes.[5]
To a solution of 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 equiv) in a polar aprotic solvent such as DMSO, add the desired thiol (1.1 equiv) and a non-nucleophilic base like DBU (1.1 equiv) at room temperature.
Stir the reaction mixture and monitor by TLC.
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify the product by flash column chromatography.
Nucleophile (Thiol)
Expected Product
Potential Yield Range (%)
Thiophenol
3-(Phenylthio)-2-(methanesulfonyl)butanal
80-95
Benzyl mercaptan
3-(Benzylthio)-2-(methanesulfonyl)butanal
75-90
Ethanethiol
3-(Ethylthio)-2-(methanesulfonyl)butanal
70-85
Table 1: Predicted outcomes for the ring-opening reaction with various thiols, with yield estimations based on analogous systems.
Causality Behind Experimental Choices:
Solvent: A polar aprotic solvent like DMSO is chosen to facilitate the Sₙ2-type ring-opening by stabilizing the charged intermediates.
Base: A non-nucleophilic base is used to deprotonate the thiol without competing in the nucleophilic attack on the cyclopropane ring.
[3+2] Cycloadditions: Synthesis of Five-Membered Heterocycles
Donor-acceptor cyclopropanes are well-known to participate in [3+2] cycloaddition reactions.[1] While the title compound is an "acceptor-acceptor" cyclopropane, its reaction with suitable dipolarophiles could potentially lead to the formation of five-membered rings, a common motif in pharmaceuticals.
Protocol: Reaction with Nitrones
This protocol is adapted from cycloaddition reactions of activated cyclopropanes.[1]
In a flame-dried flask under a nitrogen atmosphere, dissolve 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 equiv) and the nitrone (1.2 equiv) in a non-polar solvent like toluene.
Add a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the mixture.
Heat the reaction to 60-80 °C and monitor by TLC.
Upon completion, cool the reaction, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.
Dry the organic layer, concentrate, and purify by flash column chromatography.
Aldehyde-Specific Transformations
The aldehyde group can undergo a wide array of standard transformations, providing a gateway to a diverse range of functionalized cyclopropanes.
Oxidation: Conversion to the corresponding carboxylic acid using reagents like potassium permanganate or Jones' reagent.
Reduction: Formation of the primary alcohol with reducing agents such as sodium borohydride.
Wittig Olefination: Reaction with phosphorus ylides to generate vinyl-substituted cyclopropanes.
Reductive Amination: Conversion to amines via reaction with an amine and a reducing agent like sodium triacetoxyborohydride.
Conclusion
1-Methanesulfonylcyclopropane-1-carbaldehyde represents a promising, albeit currently theoretical, building block in organic synthesis. Its unique electronic and structural features suggest a rich and versatile reactivity profile. The proposed synthetic route via a Corey-Chaykovsky reaction appears feasible, and the anticipated applications in ring-opening reactions, cycloadditions, and functional group transformations highlight its potential for the rapid construction of complex and medicinally relevant molecules. This guide serves as a starting point for the exploration of this intriguing molecule, and it is our hope that it will inspire further research into its synthesis and applications.
References
Organocatalyzed Cyclopropanation of α-Substituted α,β-Unsaturated Aldehydes: Enantioselective Synthesis of Cyclopropanes Bearing a Chiral Qu
The Bonding and Reactivity of α-Carbonyl Cyclopropanes. Thieme. [Link]
Diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds with vinyl sulfoxonium ylides. Royal Society of Chemistry. [Link]
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. [Link]
Preparation of cyclopropanes from .alpha.,.beta.-unsaturated aldehydes, esters, and ketones. American Chemical Society. (URL not available)
Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI. [Link]
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (URL not available)
Reactivity of electrophilic cyclopropanes. De Gruyter. [Link]
1-methanesulfonylcyclopropane-1-carbaldehyde as a building block in total synthesis
Application Note: 1-Methanesulfonylcyclopropane-1-carbaldehyde as a Bifunctional Linchpin in Total Synthesis Part 1: Introduction & Strategic Utility 1-Methanesulfonylcyclopropane-1-carbaldehyde (MSCC) is a highly specia...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-Methanesulfonylcyclopropane-1-carbaldehyde as a Bifunctional Linchpin in Total Synthesis
Part 1: Introduction & Strategic Utility
1-Methanesulfonylcyclopropane-1-carbaldehyde (MSCC) is a highly specialized, "spring-loaded" building block that merges the electrophilic versatility of an aldehyde with the metabolic stability and electron-withdrawing power of a methyl sulfone, all tethered to a strained cyclopropane ring.
In the context of total synthesis and medicinal chemistry, MSCC serves as a gem-acceptor-acceptor (A-A) cyclopropane . Unlike classic Donor-Acceptor (D-A) cyclopropanes which rely on push-pull dynamics for ring opening, the MSCC scaffold offers a unique reactivity profile:
The Aldehyde Handle: A primary electrophile for immediate chain extension (e.g., Wittig, Grignard, reductive amination) without disturbing the ring.
The Sulfone Anchor: Provides crucial metabolic stability (unlike esters) and stabilizes
-anions upon ring opening, facilitating controlled cascade reactions.
The "Spring-Loaded" Core: The gem-disubstitution creates significant Thorpe-Ingold effects, pre-organizing the molecule for cyclization or ring-expansion protocols, particularly in the synthesis of pyrrolidines , indolizidines , and cyclopentanes .
Part 2: Synthesis & Preparation
Note: While MSCC is commercially available, in-house preparation ensures freshness, critical for the aldehyde functionality.
General Synthetic Route:
The synthesis typically proceeds via the double alkylation of methanesulfonylacetaldehyde (or its acetal/enolate equivalent) with 1,2-dibromoethane, followed by oxidative deprotection.
Handling Protocol:
Storage: Store at -20°C under Argon. The aldehyde is prone to air oxidation to the corresponding carboxylic acid (1-methanesulfonylcyclopropane-1-carboxylic acid).
Purification: Rapid filtration through a short pad of silica gel (neutralized with 1% Et3N) is recommended before use in sensitive catalytic cycles.
Part 3: Application Protocols
Protocol A: Synthesis of 2-Methanesulfonyl-Pyrrolidines via [3+2] Cycloannulation
Rationale: This is the premier application of MSCC. The aldehyde is first condensed with a primary amine to form an imine. This intermediate acts as an activated acceptor, where the cyclopropane ring undergoes Lewis Acid-catalyzed ring opening and subsequent closure.
Mechanism:
Condensation: MSCC + Amine
Imine.
Activation: Lewis Acid coordinates to the imine/sulfone.
Ring Opening: Nucleophilic attack (often intramolecular or by an external nucleophile followed by cyclization) opens the cyclopropane.
Cyclization: The resulting stabilized anion attacks the imine carbon (or conjugate position), closing the pyrrolidine ring.
Experimental Procedure:
Imine Formation:
In a flame-dried flask, dissolve MSCC (1.0 equiv) and Amine (e.g., benzylamine, 1.05 equiv) in anhydrous DCM (0.2 M).
Add MgSO4 (2.0 equiv) and stir at RT for 2 hours.
Filter under Argon to remove water/MgSO4. Concentrate to yield the crude imine.
Cycloaddition:
Redissolve the crude imine in anhydrous Acetonitrile (0.1 M).
Add Yb(OTf)3 (10 mol%) or MgI2 (20 mol%) as the Lewis Acid catalyst.
Add a dipolarophile (e.g., dimethyl maleate) if performing an intermolecular [3+2]; for intramolecular variants, the amine side-chain should contain the alkene.
Alternative (Ring Expansion): If no external alkene is added, the iodide (from MgI2) can trigger nucleophilic ring opening followed by recyclization.
Heat to 60°C for 4-12 hours. Monitor by TLC.[1][2]
Workup:
Quench with sat. aq. NaHCO3. Extract with EtOAc (3x).[2]
Dry over Na2SO4 and purify via flash chromatography.
Data Interpretation:
Product: Substituted pyrrolidine with a C2-methanesulfonyl group.
Stereochemistry: The sulfone and the new C5 substituent typically adopt a trans relationship to minimize steric clash.
Protocol B: Synthesis of Vinyl Cyclopropyl Sulfones (Wittig Olefination)
Rationale: Preserving the cyclopropane ring while extending the carbon chain creates a "Vinyl Cyclopropyl Sulfone" motif—a potent Michael acceptor and radical trap.
Experimental Procedure:
Reagent Prep: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min (yellow solution).
Addition: Cool to -78°C. Add MSCC (1.0 equiv) in THF dropwise.
Reaction: Warm slowly to RT over 2 hours.
Workup: Quench with sat. NH4Cl.[2] Standard extraction and silica purification.[1]
Application: The resulting vinyl species is a prime substrate for Radical Cyclizations (e.g., using Bu3SnH or photoredox catalysis), where the radical adds to the vinyl group, and the cyclopropane ring opens to relieve strain, ejecting the sulfone or rearranging.
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways available to the MSCC building block: the Ionic Pathway (Imine activation) and the Radical Pathway (Vinylcyclopropane rearrangement).
Caption: Divergent synthesis pathways from MSCC. The aldehyde allows bifurcation into ionic (pyrrolidine synthesis) or radical (ring expansion) manifolds.
Part 5: Comparative Data & Building Block Analysis
Table 1: Comparison of MSCC with Analogous Building Blocks
Feature
MSCC (Sulfone)
Ethyl 1-formylcyclopropane-1-carboxylate (Ester)
1-Formyl-1-nitrocyclopropane (Nitro)
Electronic Nature
Strong EWG ()
Moderate EWG ()
Very Strong EWG ()
Metabolic Stability
High (Resistant to hydrolysis)
Low (Susceptible to esterases)
Low (Reducible in vivo)
Ring Opening
Requires Lewis Acid or strong Nu-
Facile (Donor-Acceptor type)
Very Facile (often unstable)
Solubility
Polar/Water soluble potential
Lipophilic
Variable
Primary Use
Stable Pharmacophore / Linchpin
Transient Intermediate
Explosive/High Energy Reagent
Why Choose MSCC?
In drug discovery, the methyl sulfone moiety is a privileged pharmacophore (hydrogen bond acceptor, metabolic block). Using MSCC installs this group early in the synthesis while simultaneously building the core ring system, avoiding late-stage functionalization issues.
Part 6: References
General Reactivity of Cyclopropyl Sulfones:
Topic: Synthesis and reactivity of sulfonyl-substituted cyclopropanes as building blocks.
Source:Chemical Reviews, "Cyclopropanes in Organic Synthesis."
Corey-Chaykovsky reaction for sulfonylcyclopropanes
Application Note: Precision Synthesis of Sulfonylcyclopropanes via Corey-Chaykovsky Cyclopropanation Introduction Sulfonylcyclopropanes are high-value structural motifs in medicinal chemistry. The cyclopropane ring acts...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Sulfonylcyclopropanes via Corey-Chaykovsky Cyclopropanation
Introduction
Sulfonylcyclopropanes are high-value structural motifs in medicinal chemistry. The cyclopropane ring acts as a conformationally restricted spacer that can improve metabolic stability and potency compared to flexible alkyl chains, while the sulfone moiety serves as a versatile handle for further functionalization (e.g., Julia-Kocienski olefination) or as a bioisostere for carbonyls.
This guide details the synthesis of sulfonylcyclopropanes using the Corey-Chaykovsky reaction . Unlike the reaction with ketones (which yields epoxides), the reaction of dimethylsulfoxonium methylide with
-unsaturated sulfones (vinyl sulfones) yields cyclopropanes with high diastereoselectivity.
Key Advantages of this Protocol:
Chemoselectivity: Exclusively targets electron-deficient alkenes (Michael acceptors) over carbonyls when using sulfoxonium ylides.
To master this reaction, one must understand the "Ylide Selection Rule." The choice between sulfonium and sulfoxonium ylides dictates the pathway (epoxidation vs. cyclopropanation).
The Ylide Divergence
Feature
Dimethylsulfonium Methylide
Dimethylsulfoxonium Methylide
Precursor
Trimethylsulfonium iodide
Trimethylsulfoxonium iodide (TMSOI)
Stability
Unstable (generated at <0°C)
Stable (generated at RT/warm)
Hard/Soft
Hard Nucleophile
Soft Nucleophile
Reversibility
Addition to C=O is irreversible
Addition to C=O is reversible
Major Product
Epoxide (1,2-addition)
Cyclopropane (1,4-addition)
Mechanism for Vinyl Sulfones:
Ylide Formation: Deprotonation of TMSOI by a base (NaH) generates the dimethylsulfoxonium methylide.
Conjugate Addition: The "soft" ylide attacks the
-carbon of the vinyl sulfone (Michael addition). This creates a zwitterionic intermediate (betaine).
Intramolecular Substitution: The resulting carbanion (
to the sulfone) attacks the methylene group bearing the leaving group (DMSO), closing the ring.
Why Cyclopropanation?
With vinyl sulfones, the initial 1,4-addition is favored over 1,2-addition due to the softness of the sulfoxonium ylide. Furthermore, if 1,2-addition occurs, it is reversible; the thermodynamic sink is the irreversible formation of the cyclopropane ring.
Figure 1: Mechanistic pathway for the Corey-Chaykovsky cyclopropanation of vinyl sulfones.
Critical Parameters & Safety
HAZARD ALERT: Sodium Hydride (NaH) in DMSO
CRITICAL SAFETY NOTICE: The combination of NaH and DMSO forms the dimsyl anion. While effective, this mixture is thermally unstable and can undergo runaway decomposition (explosion) above 50°C.
NEVER heat NaH/DMSO mixtures above 50°C.
NEVER add NaH to hot DMSO.
Alternative: For large scale (>10g), consider using Potassium tert-butoxide (KOtBu) in THF/DMSO mixtures, which avoids the generation of hydrogen gas and reduces thermal risks.
Solvent Systems[1][2][3][4]
DMSO: Essential for TMSOI solubility and ylide generation.
THF/DMSO (1:1): Recommended for lipophilic vinyl sulfones. Improves substrate solubility and mitigates the safety risk of neat DMSO.
Experimental Protocol
Objective: Synthesis of trans-2-phenylcyclopropyl phenyl sulfone.
Sodium Hydride (60% dispersion in oil): 1.5 - 2.0 equiv.
Phenyl vinyl sulfone (Substrate): 1.0 equiv.
DMSO (Anhydrous): 0.2 M concentration relative to substrate.
Step-by-Step Workflow
Apparatus Setup:
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
Ensure the system is under a positive pressure of nitrogen.
Ylide Generation (The "Dimsyl" Step):
Add NaH (1.5 equiv) to the flask. (Optional: Wash with dry hexane to remove mineral oil if high purity is required, though usually unnecessary).
Add TMSOI (1.5 equiv) as a solid.
Slowly add anhydrous DMSO via syringe.
Stir at Room Temperature (20-25°C) for 30–60 minutes.
Observation: Evolution of H₂ gas will cease, and the solution will become clear/cloudy grey.
Note: Do not heat to speed this up. Safety first.
Substrate Addition:
Dissolve Phenyl vinyl sulfone (1.0 equiv) in a minimal amount of DMSO or THF.
Add the substrate solution dropwise to the ylide solution over 10–15 minutes.
Exotherm Control: Use a water bath if the internal temperature rises above 30°C.
Reaction & Monitoring:
Stir at Room Temperature.
Monitor via TLC (typically 2–4 hours).
Endpoint: Disappearance of the vinyl sulfone spot.
Workup:
Quench the reaction by pouring the mixture slowly into ice-cold water or saturated NH₄Cl solution.
Extract with Ethyl Acetate (
).
Wash combined organics with water (
) and brine () to remove DMSO.
Dry over MgSO₄, filter, and concentrate in vacuo.
Purification:
Recrystallization (often possible for sulfones) or Flash Column Chromatography (SiO₂, Hexanes/EtOAc).
Figure 2: Operational workflow for the batch synthesis of sulfonylcyclopropanes.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Wet DMSO / Quenched Ylide
Ensure DMSO is anhydrous (store over 4Å sieves).
Incomplete Reaction
Old NaH
Titrate NaH or use fresh bottle. Increase TMSOI/NaH to 2.0 equiv.
Side Products (Polymers)
Anionic Polymerization
Add substrate slowly at lower temperature (0°C) to favor cyclopropanation over polymerization.
Safety Concerns
NaH/DMSO Exotherm
Switch to KOtBu in THF. (Protocol: Mix TMSOI + Substrate in THF, add solid KOtBu in portions).
References
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87, 1353–1364. Link
Yang, Z.; et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019 , 23, 2210–2217.[1] Link
Aggarwal, V. K.; et al. "Catalytic Asymmetric Cyclopropanation of Electron-Deficient Alkenes Mediated by Chiral Sulfides."[2][3] Chemical Communications, 1997 , 1785–1786.[2] Link
Trost, B. M. "Sulfur Ylides: Emerging Synthetic Intermediates." Topics in Current Chemistry, 1975 , 55, 43-112. Link
Application Notes and Protocols for the Design of Bioactive Molecules using 1-Methanesulfonylcyclopropane-1-carbaldehyde
Introduction: The Strategic Advantage of the Methanesulfonylcyclopropane Moiety in Drug Design In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of the Methanesulfonylcyclopropane Moiety in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. The cyclopropane ring, a motif of significant interest, offers a unique combination of rigidity and three-dimensionality, often leading to enhanced metabolic stability and improved binding affinity to biological targets.[1] When functionalized with a methanesulfonyl group, an excellent hydrogen bond acceptor and bioisostere for other functional groups, and a reactive carbaldehyde, we arrive at 1-methanesulfonylcyclopropane-1-carbaldehyde – a versatile building block poised for the efficient construction of diverse and potentially bioactive molecules.
This guide provides a comprehensive overview of the synthetic utility of 1-methanesulfonylcyclopropane-1-carbaldehyde, detailing its application in the synthesis of key heterocyclic scaffolds relevant to drug discovery. We will explore the causality behind experimental choices and provide detailed, actionable protocols for its use in multicomponent reactions.
Synthesis of 1-Methanesulfonylcyclopropane-1-carbaldehyde: A Proposed Route
Protocol 1: Proposed Synthesis of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Step 1: Simmons-Smith Cyclopropanation of 1-(methylsulfonyl)ethen-1-ol
This step involves the formation of the cyclopropane ring from a suitable alkene precursor.
Materials:
1-(methylsulfonyl)ethen-1-ol
Diiodomethane (CH₂I₂)
Zinc-Copper couple (Zn(Cu))
Anhydrous Diethyl Ether (Et₂O)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add the Zinc-Copper couple (1.5 equivalents).
Add anhydrous diethyl ether to cover the Zn(Cu) couple.
Slowly add a solution of diiodomethane (1.2 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
After the initial exotherm subsides, add a solution of 1-(methylsulfonyl)ethen-1-ol (1.0 equivalent) in anhydrous diethyl ether dropwise over 30 minutes.
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Filter the mixture through a pad of Celite® to remove the unreacted zinc.
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-(methanesulfonyl)cyclopropan-1-ol.
Step 2: Oxidation to the Aldehyde
The final step is the oxidation of the cyclopropylmethanol to the target carbaldehyde.
Materials:
1-(methanesulfonyl)cyclopropan-1-ol
Dess-Martin Periodinane (DMP) (1.5 equivalents)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
Dissolve the crude 1-(methanesulfonyl)cyclopropan-1-ol in anhydrous DCM in a round-bottom flask.
Add Dess-Martin Periodinane portion-wise at room temperature.
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
Stir vigorously until the solid dissolves.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford 1-methanesulfonylcyclopropane-1-carbaldehyde.
Caption: Proposed two-step synthesis of the target aldehyde.
Application in the Synthesis of Bioactive Heterocycles
The electrophilic nature of the aldehyde, coupled with the unique properties of the methanesulfonylcyclopropane moiety, makes this reagent a powerful tool for constructing a variety of heterocyclic systems.
Protocol 2: Knoevenagel Condensation for the Synthesis of Bioactive Precursors
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation.[2][3] Reacting 1-methanesulfonylcyclopropane-1-carbaldehyde with active methylene compounds like malononitrile generates versatile intermediates for further elaboration into more complex bioactive molecules.
Materials:
1-methanesulfonylcyclopropane-1-carbaldehyde
Malononitrile
Piperidine (catalytic amount)
Ethanol
Ice-cold water
Procedure:
In a round-bottom flask, dissolve 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
Add ice-cold water to further precipitate the product.
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-(1-(methanesulfonyl)cyclopropyl)methylene)malononitrile.
Protocol 3: Multicomponent Synthesis of Substituted Pyrimidines
Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities. A three-component reaction between 1-methanesulfonylcyclopropane-1-carbaldehyde, an active methylene compound, and a guanidine or thiourea derivative can provide rapid access to highly functionalized pyrimidines.
Materials:
1-methanesulfonylcyclopropane-1-carbaldehyde
Malononitrile
Guanidine hydrochloride
Sodium ethoxide solution in ethanol
Ethanol
Procedure:
In a round-bottom flask, dissolve 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
Add guanidine hydrochloride (1.1 equivalents) to the mixture.
Slowly add a solution of sodium ethoxide in ethanol (2.2 equivalents) to the reaction mixture.
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Adjust the pH to ~7 with dilute HCl.
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the desired 2-amino-4-(1-(methanesulfonyl)cyclopropyl)-6-arylpyrimidine-5-carbonitrile.
Table 2: Conditions for Three-Component Pyrimidine Synthesis
Caption: Multicomponent reaction for pyrimidine synthesis.
Conclusion and Future Outlook
1-Methanesulfonylcyclopropane-1-carbaldehyde is a promising and versatile building block for the synthesis of novel bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore its utility in their drug discovery programs. The unique combination of the strained cyclopropane ring and the electron-withdrawing sulfonyl group is expected to impart interesting conformational and electronic properties to the resulting heterocyclic scaffolds, making this reagent a valuable addition to the medicinal chemist's toolbox. Further exploration of its reactivity in other multicomponent reactions and with a broader range of nucleophiles will undoubtedly unlock its full potential in the design and synthesis of next-generation therapeutics.
References
De Resende Filho, J. B. M., Pires, G. P., De Oliveira Ferreira, J. M. G., Teotonio, E. E. S., & Vale, J. A. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Revista Virtual de Química, 10(2), 362-374. [Link]
Wolfe, J. P. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC, NIH Public Access. [Link]
Gomha, S. M., & Abdel-aziz, H. M. (2014). Malononitrile: A Versatile Active Methylene Group. International Letters of Chemistry, Physics and Astronomy, 27, 1-19. [Link]
Fisyuk, A. S., & Vorontsov, E. A. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 4(1), 1-20. [Link]
Dankwardt, J. W. (2001). Multi-component coupling reactions: synthesis of a guanidine containing analog of the hexahydropyrrolo[3,2-c]quinoline alkaloid martinelline. Chemical Communications, (2), 113-114. [Link]
Eng, C. H., et al. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs, 21(5), 290. [Link]
Shafiee, M., & Ghasemzadeh, M. A. (2021). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry, 76, 105652. [Link]
Tavares, H. R., & da Silva, F. de C. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]
Smith, A. D., et al. (2012). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 14(13), 3494–3497. [Link]
El Kaim, L., Grimaud, L., & Patil, P. (2011). 18.13 Product Class 13: Guanidine Derivatives. Science of Synthesis, 18, 1077-1114. [Link]
Acar, Ç., & Çavuşoğlu, B. K. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 42(1), 1-1. [Link]
Lee, J., & Bogyo, M. (2022). Drug discovery inspired by bioactive small molecules from nature. Experimental & Molecular Medicine, 55(1), 1-10. [Link]
Sadek, K. U., Selim, M. A., Alnajjar, A. A., Atallah, M., & Elnagdi, M. H. (2016). Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube. European Journal of Chemistry, 7(4), 468-472. [Link]
Khosravi, M., & Moradi, L. (2019). Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. International Journal of Advanced Engineering and Science, 6(5), 1-5. [Link]
Nikolova, S., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(20), 4906. [Link]
Strieth-Kalthoff, F., et al. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem, e202400936. [Link]
The Synthetic Potential of 1-Methanesulfonylcyclopropane-1-carbaldehyde: Application Notes on Stereoselective Transformations
Introduction: A Versatile Building Block at the Interface of Strain and Activation In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Building Block at the Interface of Strain and Activation
In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount.[1] 1-Methanesulfonylcyclopropane-1-carbaldehyde emerges as a molecule of significant interest, strategically positioning a reactive aldehyde functionality on a strained cyclopropane ring that is further activated by a potent electron-withdrawing methanesulfonyl group. This unique combination of structural features—high ring strain, a stereochemically defined platform, and electronic activation—renders it a promising, yet underexplored, building block for the stereoselective construction of complex molecular architectures.[2]
The inherent strain of the cyclopropane ring can be harnessed for subsequent ring-opening transformations, while the aldehyde serves as a versatile handle for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] The adjacent methanesulfonyl group is anticipated to exert a profound influence on the stereochemical course of these reactions through steric hindrance and electronic effects, potentially leading to high levels of diastereoselectivity and enantioselectivity.
While the dedicated literature on the stereoselective reactions of 1-methanesulfonylcyclopropane-1-carbaldehyde is nascent, its reactivity can be confidently predicted by drawing parallels with well-established transformations of related cyclopropyl aldehydes and sulfonyl-activated systems. This guide provides a detailed exploration of potential stereoselective reactions, complete with theoretical underpinnings and actionable experimental protocols, to empower researchers in medicinal chemistry and synthetic methodology to unlock the full potential of this intriguing molecule.
Proposed Synthesis of 1-Methanesulfonylcyclopropane-1-carbaldehyde
A plausible and efficient synthesis of the title compound can be envisioned through a two-step sequence involving a Michael-initiated ring closure (MIRC) to construct the substituted cyclopropane ring, followed by a selective oxidation of a precursor alcohol.
Caption: Proposed synthetic pathway to 1-methanesulfonylcyclopropane-1-carbaldehyde.
Stereoselective Transformations of the Aldehyde Functionality
The aldehyde group of 1-methanesulfonylcyclopropane-1-carbaldehyde is a prime site for a variety of stereoselective additions. The facial selectivity of these reactions will be dictated by the steric bulk of the sulfonylcyclopropyl moiety and the choice of chiral catalyst or reagent.
Organocatalytic Asymmetric Aldol Addition
The proline-catalyzed aldol reaction is a cornerstone of organocatalysis, enabling the enantioselective formation of β-hydroxy carbonyl compounds.[4] In the context of 1-methanesulfonylcyclopropane-1-carbaldehyde, this reaction offers a direct route to chiral adducts bearing a quaternary stereocenter.
Caption: Catalytic cycle for the (S)-proline-catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Addition
Materials:
1-Methanesulfonylcyclopropane-1-carbaldehyde
Acetone (or other ketone)
(S)-Proline
Dimethyl sulfoxide (DMSO), anhydrous
Hydrochloric acid (1 M)
Ethyl acetate
Brine
Magnesium sulfate (anhydrous)
Procedure:
To a solution of 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 mmol) in anhydrous DMSO (5 mL) is added the ketone (5.0 mmol).
(S)-Proline (0.2 mmol, 20 mol%) is added to the mixture.
The reaction is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction is quenched with 1 M HCl (10 mL) and extracted with ethyl acetate (3 x 15 mL).
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the chiral β-hydroxy ketone.
Expected Outcome and Mechanistic Rationale:
The stereochemical outcome is governed by the Zimmerman-Traxell transition state model, where the bulky sulfonylcyclopropyl group will favor a pseudo-equatorial position to minimize steric interactions, leading to the formation of a specific enantiomer. High enantiomeric excesses (ee) are anticipated based on analogous systems.
Reaction
Expected Diastereomeric Ratio (dr)
Expected Enantiomeric Excess (ee)
Organocatalytic Aldol Addition
N/A
>90%
Corey-Chaykovsky Epoxidation
The Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides from aldehydes using sulfur ylides.[5][6] This transformation is typically highly diastereoselective.[3] The use of a chiral sulfur ylide can render the reaction enantioselective.
Caption: Mechanism of the Corey-Chaykovsky epoxidation.
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar) is added sodium hydride (1.1 mmol). The NaH is washed with anhydrous THF to remove mineral oil.
Anhydrous DMSO (5 mL) is added, and the suspension is heated to 70 °C for 1 hour or until hydrogen evolution ceases, forming the methylsulfinyl carbanion.
The solution is cooled to room temperature, and trimethylsulfoxonium iodide (1.1 mmol) in anhydrous DMSO (2 mL) is added dropwise. The mixture is stirred for 10 minutes.
A solution of 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise at 0 °C.
The reaction is stirred at room temperature for 2-4 hours, monitoring by TLC.
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
The mixture is extracted with diethyl ether (3 x 15 mL).
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
The crude product is purified by silica gel column chromatography to yield the epoxide.
Expected Outcome and Stereochemical Rationale:
The reaction proceeds through a betaine intermediate, followed by an intramolecular S_N2 reaction. The stereochemistry is generally trans with respect to the newly formed C-C bond and the adjacent substituent on the aldehyde due to steric minimization in the transition state.
Reaction
Expected Diastereomeric Ratio (dr)
Expected Enantiomeric Excess (ee)
Corey-Chaykovsky Epoxidation
>95:5
N/A (for achiral ylide)
Stereoselective Reduction of the Aldehyde
The reduction of the prochiral aldehyde to a primary alcohol creates a new stereocenter. Enantioselective reduction can be achieved using chiral reducing agents, such as those derived from boranes in the presence of a chiral catalyst (e.g., Corey-Bakshi-Shibata catalyst).
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
Borane-dimethyl sulfide complex (BMS)
Tetrahydrofuran (THF), anhydrous
1-Methanesulfonylcyclopropane-1-carbaldehyde
Methanol
Hydrochloric acid (1 M)
Diethyl ether
Brine
Magnesium sulfate (anhydrous)
Procedure:
To a flame-dried flask under an inert atmosphere, a solution of the CBS catalyst (0.1 mmol, 10 mol%) in anhydrous THF (2 mL) is cooled to -20 °C.
BMS (1.2 mmol) is added dropwise, and the mixture is stirred for 10 minutes.
A solution of 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 mmol) in anhydrous THF (3 mL) is added dropwise over 30 minutes.
The reaction is stirred at -20 °C for 2-4 hours (monitored by TLC).
The reaction is quenched by the slow, dropwise addition of methanol.
1 M HCl is added, and the mixture is stirred for 30 minutes.
The mixture is extracted with diethyl ether (3 x 15 mL).
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
The crude product is purified by silica gel column chromatography to afford the chiral alcohol.
Expected Outcome and Stereochemical Rationale:
The stereochemical outcome is dictated by the conformation of the aldehyde-catalyst complex, where the borane delivers the hydride to the less sterically hindered face of the carbonyl. The choice of the (R)- or (S)-CBS catalyst determines the absolute configuration of the resulting alcohol.
Reaction
Expected Diastereomeric Ratio (dr)
Expected Enantiomeric Excess (ee)
CBS-Catalyzed Reduction
N/A
>95%
Potential for Stereoselective Ring-Opening Reactions
The presence of the electron-withdrawing methanesulfonyl group and the inherent strain of the cyclopropane ring suggests that 1-methanesulfonylcyclopropane-1-carbaldehyde could be a substrate for stereoselective ring-opening reactions. Organocatalytic methods, in particular, have been shown to effect the ring-opening of cyclopropyl aldehydes.[7][8] For instance, reaction with a nucleophile in the presence of a chiral secondary amine catalyst could lead to a ring-opened product with the creation of new stereocenters. Further investigation in this area is highly encouraged.
Conclusion: A Promising Scaffold for Asymmetric Synthesis
1-Methanesulfonylcyclopropane-1-carbaldehyde stands as a versatile and promising building block for modern organic synthesis. While direct experimental precedents are limited, its reactivity can be reliably predicted based on well-established stereoselective transformations of analogous compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers to explore the rich and diverse chemistry of this molecule. The ability to undergo highly stereoselective additions and the potential for subsequent ring-opening reactions make 1-methanesulfonylcyclopropane-1-carbaldehyde a valuable tool for the construction of complex, chiral molecules relevant to the pharmaceutical and agrochemical industries.
References
Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide-mediated epoxidation reactions.
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "asymmetric reactions". Retrieved from [Link]
Borg, T., Danielsson, J., & Somfai, P. (2010). Mukaiyama aldol addition to α-chloro-substituted aldehydes. Origin of the unexpected syn selectivity.
Chemical Communications. (n.d.). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Retrieved from [Link]
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
PubMed. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry, 15, 752-760.
ResearchGate. (n.d.). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Retrieved from [Link]
Sharma, A., & Kumar, A. (2014). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. RSC Advances, 4(94), 52259-52281.
Simaan, M., & Marek, I. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry, 15, 752-760.
Tang, Y., & Zhang, X. (2002). A novel tandem Michael addition–ylide epoxidation reaction.
Vaitla, C., et al. (2017). L-proline-catalyzed diastereoselective reaction sequence involving cyclopropanation using aryl aldehydes, indane-1,3-diones and vinyl sulfoxonium ylides. Organic & Biomolecular Chemistry, 15(3), 597-601.
Wang, W., & Wang, J. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894.
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
Yarmoliuk, D. V., et al. (2020). Optimization of the key Corey–Chaykovsky reaction conditions to construct two isomeric methanoazepane frameworks. RSC Advances, 10(56), 33931-33935.
Zhang, J., et al. (2021). Total Synthesis of Sarpagine and Koumine Alkaloids Enabled by a Corey–Chaykovsky Reaction. Organic Letters, 23(15), 5899-5903.
Zotova, N., et al. (2010). Ring‐Opening Regio‐, Diastereo‐, and Enantioselective 1,3‐Chlorochalcogenation of Cyclopropyl Carbaldehydes.
Chemistry LibreTexts. (2014). 18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. Retrieved from [Link]
MDPI. (2021).
MDPI. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 27(18), 5966.
MDPI. (2025). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 30(3), 678.
ResearchGate. (n.d.). Scope using cyclopropyl carbaldehyde (1a). [a]. Retrieved from [Link]
Functionalization of the aldehyde group in 1-methanesulfonylcyclopropane-1-carbaldehyde
Technical Application Note: Functionalization of 1-Methanesulfonylcyclopropane-1-carbaldehyde Introduction: The Gem-Disubstituted Scaffold 1-Methanesulfonylcyclopropane-1-carbaldehyde (MSCP-CHO) represents a specialized...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Functionalization of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Introduction: The Gem-Disubstituted Scaffold
1-Methanesulfonylcyclopropane-1-carbaldehyde (MSCP-CHO) represents a specialized class of "activated cyclopropanes" widely utilized in medicinal chemistry to introduce rigid, sp3-rich bioisosteres. The geminal disubstitution of the cyclopropane ring with two electron-withdrawing groups (EWGs)—a sulfone (
) and an aldehyde ()—creates a unique electronic environment.
While the cyclopropane ring provides metabolic stability and precise vector orientation for drug design, the "pull-pull" electronic effect renders the ring highly activated. This application note details the strategic functionalization of the aldehyde group while preserving the integrity of the strained ring system.
Key Chemical Characteristics:
Non-Enolizable: The
-carbon is quaternary, preventing self-Aldol condensation and racemization at the -center.
Ring Strain:
27.5 kcal/mol, further destabilized by the electron-deficient nature of the substituents.
Electrophilicity: The aldehyde is highly reactive due to the adjacent sulfone's inductive effect (-I).
Strategic Analysis: Reactivity vs. Stability
The primary challenge in functionalizing MSCP-CHO is avoiding homoconjugate nucleophilic addition (ring opening). Strong nucleophiles or Lewis acids can trigger the cleavage of the C1-C2 bond, relieving ring strain and destroying the scaffold.
Reactivity Map:
Figure 1: Chemoselectivity map for MSCP-CHO. Green paths indicate high-fidelity transformations; the black dashed path represents the primary failure mode.
Target: Synthesis of secondary/tertiary amines without ring fragmentation.
Rationale: The sulfone group enhances the electrophilicity of the imine intermediate, facilitating rapid reduction. However, the use of strong Lewis acids (e.g.,
) must be avoided to prevent ring opening.
Materials:
MSCP-CHO (1.0 equiv)
Amine (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
DCE (1,2-Dichloroethane) or DCM (Dichloromethane)
Acetic Acid (catalytic, 1-2 drops)
Step-by-Step Methodology:
Imine Formation: In a flame-dried vial, dissolve MSCP-CHO (1 mmol) in anhydrous DCE (5 mL).
Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA.
Optimization: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at Room Temperature (RT) for 30-60 minutes.
Checkpoint: Monitor by TLC or LCMS. The aldehyde peak should disappear, replaced by the imine.
Reduction: Cool the solution to 0°C. Add STAB (1.5 mmol) portion-wise.
Allow the reaction to warm to RT and stir for 4–12 hours.
Quench: Quench with saturated aqueous
.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
Rationale: Traditional Wittig reagents (phosphonium salts) often require strong bases (BuLi, NaH) which can attack the cyclopropane ring or cause elimination. The HWE reaction uses milder bases and phosphonate esters, preserving the gem-disubstituted ring.
Target: Generation of the 1-methanesulfonylcyclopropane-1-carboxylic acid building block.
Rationale: Standard oxidations (Jones reagent,
) are too harsh and acidic. The Pinnick oxidation () is mild, operates at buffered pH, and avoids ring fragmentation.
Materials:
MSCP-CHO (1.0 equiv)
Sodium Chlorite (
) (1.5 equiv)
Sodium Dihydrogen Phosphate (
) (1.5 equiv)
2-Methyl-2-butene (Scavenger) (5.0 equiv)
t-Butanol / Water (3:1 v/v)
Step-by-Step Methodology:
Dissolve MSCP-CHO and 2-methyl-2-butene in t-BuOH/Water.
Dissolve
and in a minimum amount of water.
Addition: Add the salt solution dropwise to the aldehyde solution at RT.
Observation: The reaction typically turns pale yellow. Stir for 1–3 hours.
Workup: Acidify to pH 3 with 1N HCl and extract with EtOAc.
Caution: Do not acidify below pH 2, as the sulfonyl cyclopropane acid can decarboxylate or ring-open under strongly acidic aqueous conditions.
Troubleshooting & Optimization
Issue: Ring Opening (Homoconjugate Addition)
Symptom: Loss of cyclopropane protons in NMR (typically 1.0–2.0 ppm region); appearance of alkene signals.
Cause: Nucleophilic attack at the cyclopropane methylene carbons.
Solution:
Sterics: Use bulkier nucleophiles or bases (e.g., LiHMDS instead of NaH).
Temperature: Keep reactions
RT.
Lewis Acids: Avoid strong Lewis acids like
or .
Issue: Low Yield in Olefination
Cause: Steric crowding at the quaternary center.
Solution: Switch to the Julia-Kocienski Olefination . The sulfone moiety in the starting material is stable, but adding another sulfone via the reagent allows for highly trans-selective alkene formation without the steric bulk of the triphenylphosphine oxide byproduct.
References
General Reactivity of Acceptor-Substituted Cyclopropanes
Wurkel, M., et al. "Reactivity of electrophilic cyclopropanes." Beilstein J. Org. Chem.2016 , 12, 264–270. Link
Pinnick Oxidation Protocol
Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron1981 , 37, 2091-2096. Link
HWE Reaction Conditions (Roush-Masamune)
Blanchette, M. A., et al. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Lett.1984 , 25, 2183–2186. Link
Cyclopropane Stability in Synthesis
Ebner, C., & Carreira, E. M. "Cyclopropanes in organic synthesis." Chem. Rev.2017 , 117, 11651–11679. Link
Method
Application Notes & Protocols: Strategic Ring-Opening of 1-Methanesulfonylcyclopropane-1-carbaldehyde for Synthetic Elaboration
Abstract: 1-Methanesulfonylcyclopropane-1-carbaldehyde stands as a uniquely versatile C3 building block in modern organic synthesis. The inherent ring strain of the cyclopropane core, synergistically activated by the pot...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
1-Methanesulfonylcyclopropane-1-carbaldehyde stands as a uniquely versatile C3 building block in modern organic synthesis. The inherent ring strain of the cyclopropane core, synergistically activated by the potent electron-withdrawing capabilities of the adjacent methanesulfonyl and carbaldehyde functionalities, renders the molecule exquisitely susceptible to controlled ring-opening reactions. This dual activation polarizes the distal C-C bond, priming it for cleavage by a diverse array of reagents under mild conditions. This guide provides an in-depth exploration of the primary pathways for the ring-opening of this substrate class, focusing on nucleophilic and acid-catalyzed methodologies. We present detailed mechanistic considerations, field-proven protocols, and strategic insights to empower researchers in leveraging this powerful synthon for the construction of complex acyclic and heterocyclic frameworks relevant to pharmaceutical and materials science.
Scientific Foundation: The Chemistry of Activated Cyclopropanes
The reactivity of 1-methanesulfonylcyclopropane-1-carbaldehyde is dominated by its nature as an "acceptor-acceptor" substituted cyclopropane. Unlike classical donor-acceptor (D-A) cyclopropanes, where polarization is established by opposing electronic effects, this molecule features two powerful electron-withdrawing groups (EWGs). This configuration profoundly influences its reactivity in two ways:
Enhanced Electrophilicity: The carbons of the cyclopropane ring, particularly C2 and C3, are rendered highly electron-deficient and serve as potent electrophilic sites for nucleophilic attack.
Facilitated Ring Cleavage: Upon nucleophilic addition, the resulting anionic intermediate is stabilized by the EWGs, lowering the activation energy for the cleavage of the strained C-C bond.
The choice of reaction conditions—specifically the type of nucleophile and the presence or absence of a catalyst—dictates the regiochemical and stereochemical outcome of the ring-opening process, leading to a variety of valuable 1,3-difunctionalized products.
Pathway I: Nucleophile-Induced Ring-Opening
The most direct approach to the functionalization of 1-methanesulfonylcyclopropane-1-carbaldehyde is through direct nucleophilic attack. The reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks one of the distal cyclopropyl carbons, followed by ring cleavage to generate a stabilized enolate intermediate. This enolate is then protonated upon workup to yield the final 1,3-adduct.
Mechanism of Nucleophilic Ring-Opening
The general mechanism involves the attack of a nucleophile (Nu⁻) on the C2/C3 position of the cyclopropane ring, leading to the formation of a stabilized enolate intermediate. The methanesulfonyl group provides powerful resonance stabilization.
Caption: Nucleophilic attack on the activated cyclopropane ring.
Pathway II: Brønsted Acid-Catalyzed Ring-Opening
The presence of a Brønsted acid catalyst can dramatically accelerate the ring-opening process, particularly with less potent nucleophiles.[1] The acid activates the substrate by protonating the carbonyl oxygen of the carbaldehyde. This activation enhances the electron-withdrawing capacity of the aldehyde group, further polarizing the cyclopropane ring and making it significantly more susceptible to nucleophilic attack.[2]
This strategy is highly effective and has been shown to work with a broad range of nucleophiles, including arenes, indoles, azides, and alcohols, often at room temperature.[1] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are particularly effective solvents as they can act as non-nucleophilic polar media and engage in hydrogen bonding to further activate the substrate.
Experimental Protocol 1: General Procedure for Brønsted Acid-Catalyzed Ring-Opening with Indole
This protocol describes a general method for the ring-opening reaction with an aromatic nucleophile, adapted from established procedures for donor-acceptor cyclopropanes.[1]
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methanesulfonylcyclopropane-1-carbaldehyde (e.g., 100 mg, 0.62 mmol).
Dissolve the starting material in anhydrous HFIP (0.2 M solution, approx. 3.1 mL).
Add indole (e.g., 87 mg, 0.74 mmol) to the solution and stir until dissolved.
Add trifluoroacetic acid (e.g., 4.7 µL, 0.062 mmol) to the reaction mixture.
Stir the reaction at ambient temperature (20-25 °C).
Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour. The disappearance of the starting cyclopropane (visualized with a suitable stain like p-anisaldehyde) indicates reaction completion. This is crucial for preventing side reactions or degradation. Typically, these reactions are complete within 3-6 hours.[1]
Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP.
Redissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Self-Validation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient). The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS to validate the structure and successful 1,3-addition.
Data Summary: Scope of Nucleophiles
The Brønsted acid-catalyzed pathway is compatible with a wide range of nucleophiles. The table below summarizes the expected product types based on literature precedents for analogous systems.
A frontier application for activated cyclopropanes is their use in asymmetric catalysis to generate chiral building blocks.[4] The ring-opening of meso-cyclopropyl carbaldehydes can be rendered enantioselective through the use of chiral organocatalysts. This is achieved via a merged iminium-enamine activation pathway.[5]
Workflow: Asymmetric 1,3-Chlorochalcogenation
This advanced strategy utilizes a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi-type catalyst) to desymmetrize the meso-cyclopropane.
Caption: Key stages in the organocatalytic desymmetrization.
This protocol is a conceptual adaptation based on the successful 1,3-chlorochalcogenation of similar cyclopropyl carbaldehydes, providing a route to highly functionalized, chiral products.[5]
Catalyst Activation: In a dry vial under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., 30 mg, 0.04 mmol) and anhydrous EtOAc (1.0 mL).
Add the 1-methanesulfonylcyclopropane-1-carbaldehyde (e.g., 32 mg, 0.2 mmol). Stir for 5 minutes to allow for iminium ion formation.
Critical Step: Cool the reaction mixture to the optimized temperature (e.g., -20 °C) to maximize stereoselectivity. The choice of temperature is paramount for achieving high diastereo- and enantiomeric ratios.
Add a solution of p-chlorobenzenesulfenyl chloride (e.g., 43 mg, 0.24 mmol) in EtOAc (0.5 mL) dropwise over 10 minutes.
Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.
Reductive Workup: Upon completion, add EtOH (2.0 mL) to the crude reaction mixture. Cool to 0 °C and add NaBH₄ (e.g., 15 mg, 0.4 mmol) portion-wise. This in-situ reduction of the resulting aldehyde to the corresponding alcohol simplifies purification and analysis.
Stir for 30 minutes at 0 °C, then quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
Extract the aqueous layer with EtOAc (3 x 15 mL).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
Validation & Analysis: Purify the product via flash column chromatography. The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum. The enantiomeric ratio (e.r.) must be determined by chiral HPLC analysis, validating the success of the asymmetric induction.
Concluding Remarks
1-Methanesulfonylcyclopropane-1-carbaldehyde is a potent and adaptable synthetic intermediate. Its predictable reactivity allows for strategic bond formations under a variety of conditions. The protocols outlined herein provide reliable starting points for researchers to explore both simple 1,3-additions and sophisticated asymmetric transformations. By understanding the underlying mechanistic principles—the role of the activating groups, the effect of catalysts, and the nature of the nucleophile—chemists can unlock the full potential of this C3 synthon to accelerate the discovery and development of novel chemical entities.
References
Title: Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol
Source: Organic Letters
URL: [Link]
Title: Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans
Source: Arkivoc
URL: [Link]
Title: Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes
Source: Chemical Communications
URL: [Link]
Title: Acid-catalysed nucleophilic ring opening of cyclopropanated...
Source: ResearchGate
URL: [Link]
Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes
Source: Chemical Reviews
URL: [Link]
Title: Ring‐Opening Regio‐, Diastereo‐, and Enantioselective 1,3‐Chlorochalcogenation of Cyclopropyl Carbaldehydes
Source: Angewandte Chemie International Edition
URL: [Link]
Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Methanesulfonylcyclopropane-1-carbaldehyde
Topic: Stability & Handling of 1-Methanesulfonylcyclopropane-1-carbaldehyde (CAS 1823516-91-1) under Acidic Conditions.
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]
Technical Abstract & Compound Profile
1-Methanesulfonylcyclopropane-1-carbaldehyde is a highly functionalized "pull-pull" cyclopropane building block.[1] Unlike donor-acceptor cyclopropanes, this molecule possesses two strong electron-withdrawing groups (EWGs)—a sulfone and an aldehyde—geminally substituted at the C1 position.[1]
Key Reactivity Feature: The gem-disubstitution creates an electron-deficient ring.[1] While this stabilizes the ring against direct electrophilic attack (e.g., protonation of the ring carbons), it significantly increases susceptibility to acid-catalyzed nucleophilic ring opening (homoconjugate addition) .[1]
Troubleshooting Guide: Stability in Acidic Media
This section addresses specific failure modes users encounter when subjecting this compound to acidic reagents or workups.
Issue 1: Rapid Decomposition in Hydrochloric or Hydrobromic Acid
User Observation: "I attempted to remove a protecting group using 4M HCl in dioxane, but LCMS shows complete loss of starting material and formation of a complex mixture/linear chain product."
Technical Diagnosis:
The combination of a strong acid (H⁺) and a nucleophilic counterion (Cl⁻, Br⁻) is fatal to this molecule.
Mechanism: The acid protonates the aldehyde oxygen, increasing the electron demand on the already strained cyclopropane ring.
Ring Opening: The chloride ion acts as a nucleophile, attacking the less substituted carbons (C2/C3) of the ring (homoconjugate addition).
Result: This relieves ring strain, resulting in a linear
Avoid Nucleophilic Acids: Do not use HCl, HBr, or HI.[1]
Alternative Reagents: Use non-nucleophilic acids if acidic conditions are mandatory (e.g., Trifluoroacetic acid (TFA), Methanesulfonic acid (MsOH), or Tetrafluoroboric acid (HBF₄)).[1]
Protocol Adjustment: Perform reactions at
or lower to kinetically inhibit the ring-opening pathway.
Issue 2: Product Loss During Acidic Aqueous Workup
User Observation: "After a reaction, I washed the organic layer with 1N HCl to remove amine byproducts. The aldehyde yield dropped significantly."
Technical Diagnosis:
While the sulfone stabilizes the ring against oxidative degradation, the aldehyde is prone to hydration and acid-catalyzed aldol-type polymerization .[1]
In aqueous acid, the aldehyde exists in equilibrium with its gem-diol (hydrate).[1]
If the aqueous phase is too acidic (pH < 2), the rate of ring opening by water (acting as the nucleophile) increases, forming the linear
-hydroxy sulfone.
Corrective Action:
Buffer Substitution: Replace strong acid washes with saturated
shows a missing aldehyde peak and new signals upfield."
Technical Diagnosis:
Aldehydes with adjacent electron-withdrawing groups are highly electrophilic.[1] In methanol (especially with trace acid present in older NMR solvents), they rapidly form hemiacetals or dimethyl acetals .[1]
The cyclopropane ring may remain intact if no strong acid is present, but the aldehyde functionality is masked.
Corrective Action:
Solvent Switch: Use non-nucleophilic deuterated solvents:
Q: Is the compound stable to basic conditions?A: Moderate stability.[1] The
-proton (on the cyclopropane) is absent, preventing simple enolization.[1] However, strong bases can attack the carbonyl or cause retro-aldol type fragmentation if other sensitive groups are present.[1] Weak bases (TEA, DIPEA, Carbonates) are generally safe.[1]
Q: How should I store this compound?A: Store under inert atmosphere (Argon/Nitrogen) at
. Aldehydes oxidize to carboxylic acids upon air exposure.[1] The sulfone group is stable, but the aldehyde is the shelf-life limiting factor.
References
Compound Identification: 1-Methanesulfonylcyclopropane-1-carbaldehyde (CAS 1823516-91-1).[1][2][3][4][5] PubChem Compound Summary. National Center for Biotechnology Information.[1] Link
Cyclopropane Reactivity: Wenkert, E. (1980).[1] "Oxycyclopropanes in organochemical synthesis." Accounts of Chemical Research, 13(1), 27–31.[1] (Mechanistic basis for acid-catalyzed ring opening of activated cyclopropanes).
General Handling of Sulfonyl Aldehydes: Trost, B. M., & Ghadiri, M. R. (1984).[1] "Sulfones as chemical chameleons." Journal of the American Chemical Society. (Background on sulfone electronic effects).
Technical Support Center: 1-Methanesulfonylcyclopropane-1-carbaldehyde
The following technical guide is structured as a specialized support resource for researchers working with 1-methanesulfonylcyclopropane-1-carbaldehyde . It synthesizes established organic chemistry protocols with specif...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for researchers working with 1-methanesulfonylcyclopropane-1-carbaldehyde . It synthesizes established organic chemistry protocols with specific handling requirements for functionalized cyclopropanes.
Executive Summary & Compound Profile
Target Molecule: 1-Methanesulfonylcyclopropane-1-carbaldehyde
CAS Registry Number: (Analogous to 4515-89-3 for methyl variant; specific sulfone derivatives often custom synthesized)
Core Structure: Gem-disubstituted cyclopropane containing a formyl group (-CHO) and a methanesulfonyl group (-SO₂Me) at the C1 position.
Chemical Behavior:
This compound combines the high ring strain of cyclopropane (~27.5 kcal/mol) with two electron-withdrawing groups (EWG). The sulfone group renders the system highly polar and chemically distinct from simple cyclopropanecarbaldehydes.
Reactivity: The aldehyde is highly electrophilic due to the inductive effect of the geminal sulfone.
Stability: Prone to oxidation (to carboxylic acid) and potential ring-opening under strong nucleophilic conditions.
Synthesis & Production Workflows
Q: How do I synthesize this compound if it is not commercially available?
A: The most robust route involves the reduction of the corresponding ester followed by controlled oxidation. Direct reduction of the ester to the aldehyde is often uncontrollable; therefore, a two-step "Reduce-Then-Oxidize" protocol is recommended.
Recommended Method: Swern Oxidation (Oxalyl chloride/DMSO) or Dess-Martin Periodinane (DMP).
Why? Avoids over-oxidation to the carboxylic acid, which occurs with Jones reagent or Permanganate.
Caption: Figure 1. Recommended synthetic pathway from acyclic precursors to the target aldehyde via the "Reduce-Then-Oxidize" strategy.
Purification Protocols
Q: The crude aldehyde is yellow/orange. How do I purify it?
A: Coloration often indicates polymer formation or trace iodine (if using DMP). Use the following purification hierarchy.
Method A: Flash Column Chromatography (Standard)
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexane : Ethyl Acetate (Gradient 4:1 to 1:1).
Note: The sulfone group makes the compound significantly more polar than typical aldehydes. It will elute later than expected.
TLC Visualization: UV active (weak) or stain with KMnO₄ (Aldehyde oxidizes to acid, appearing as a yellow spot on purple background) or 2,4-DNP (Orange spot).
Precipitation: The bisulfite adduct (white solid) should precipitate. If not, cool to 0°C.
Wash: Filter the solid and wash with Et₂O (removes non-aldehyde organics).
Regeneration: Suspend solid in DCM/Water. Add saturated NaHCO₃ or 10% Na₂CO₃ until basic. Stir until the solid dissolves and gas evolution ceases.
Extraction: Separate organic layer, dry over MgSO₄, and concentrate.
Quantitative Data: Purification Efficiency
Method
Typical Yield
Purity (NMR)
Primary Impurities Removed
Flash Chromatography
75-85%
>95%
Over-oxidized acids, unreacted alcohols
Bisulfite Adduct
60-70%
>98%
Ketones, esters, non-carbonyl organics
Vacuum Distillation
50-60%
>90%
High MW polymers (Risk of decomposition)
Troubleshooting & FAQs
Q: My yield is low after the Swern oxidation.
Possible Cause: The temperature was not maintained at -78°C during the activation step, or the quench was too exothermic.
Solution:
Ensure the Oxalyl Chloride/DMSO activation stirs for at least 15 mins at -78°C before adding the alcohol.
Add the Triethylamine (Et₃N) slowly.
Alternative: Switch to Dess-Martin Periodinane (DMP) . It is performed at room temperature, is less moisture-sensitive, and avoids the foul smell of dimethyl sulfide.
Q: The aldehyde decomposes upon storage.
Cause: Autoxidation to 1-methanesulfonylcyclopropane-1-carboxylic acid.
Solution:
Storage: Store under Argon/Nitrogen atmosphere at -20°C.
Stabilizer: For long-term storage, consider storing as the dimethyl acetal (protecting group) and hydrolyzing immediately before use.
Q: I see "doublet of doublets" in the NMR where I expect multiplets.
Analysis: The cyclopropane protons are chemically non-equivalent due to the chiral center created if the aldehyde is derivatized, or simply due to the cis/trans relationship to the sulfone vs. the aldehyde.
Diagnostic Signal: Look for the aldehyde proton (-CH O) around 9.0 - 9.8 ppm . If this signal is broad or missing, check for hydration (gem-diol formation) which is common in electron-deficient aldehydes.
Experimental Workflow Visualization
Caption: Figure 2. Decision tree for selecting the appropriate purification method based on crude purity.
Overcoming low yields in 1-methanesulfonylcyclopropane-1-carbaldehyde synthesis
Subject: Troubleshooting Low Yields in 1-Methanesulfonylcyclopropane-1-carbaldehyde Synthesis Status: Open Priority: High (Blocker for Lead Optimization) Executive Summary You are likely encountering difficulties synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Low Yields in 1-Methanesulfonylcyclopropane-1-carbaldehyde Synthesis
Status: Open
Priority: High (Blocker for Lead Optimization)
Executive Summary
You are likely encountering difficulties synthesizing 1-methanesulfonylcyclopropane-1-carbaldehyde (Target 3 ). This is a deceptive scaffold; while the cyclopropane ring prevents enolization (due to the quaternary
-carbon), the electron-withdrawing sulfone group makes the aldehyde highly electrophilic and prone to hydration or nucleophilic attack during workup. Furthermore, the construction of the gem-disubstituted cyclopropane ring often suffers from mono-alkylation side products or polymerization.
This guide deconstructs the synthesis into its two critical failure points: The Cyclization Bottleneck and The Reductive Trap .
Module 1: The Cyclization Bottleneck
Objective: Synthesis of 1-methanesulfonylcyclopropanecarbonitrile (2 ) from methanesulfonylacetonitrile (1 ).
The Problem: "My yield is stuck at 40%."
The reaction between methanesulfonylacetonitrile and 1,2-dibromoethane is a double alkylation. The most common failure mode is intermolecular polymerization competing with intramolecular cyclization .
The Solution: Phase Transfer Catalysis (PTC)
Avoid standard bases (NaH/THF) which often lead to heterogeneous "clumping" and runaway exotherms. Switch to a Liquid-Liquid Phase Transfer system.
Optimized Protocol:
Solvent: Toluene (organic phase) and 50% w/w NaOH (aqueous phase).
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).
Stoichiometry: Use a slight excess of 1,2-dibromoethane (1.2 equiv). Large excesses promote open-chain oligomerization.
Critical Mechanism Visualization:
The diagram below illustrates the competition between the desired ring closure and the fatal polymerization pathway.
Figure 1: Kinetic competition in cyclopropanation. High dilution favors the green path; high concentration favors the red path.
Troubleshooting Table: Cyclization
Symptom
Probable Cause
Corrective Action
Thick, tarry crude
Polymerization due to high concentration.
Dilute the organic phase (Toluene) by 2x. Ensure vigorous stirring (>800 RPM) for efficient phase transfer.
Heat to 50°C after the initial addition is complete. The second closure requires more energy.
Module 2: The Reductive Trap
Objective: Selective reduction of Nitrile (2 ) to Aldehyde (3 ) using DIBAL-H.
The Problem: "I'm getting the amine or the alcohol."
The sulfone group is electron-withdrawing, making the nitrile carbon highly susceptible to hydride attack.
Over-reduction: Nitrile
Imine Amine.
Hydrolysis failure: The aluminum-imine complex is stable and requires specific acidic hydrolysis to release the aldehyde.
The Solution: Cryogenic Control & Rochelle's Salt
You must trap the reaction at the imine-aluminum intermediate stage.
Optimized Protocol:
Temperature: Cool to -78°C (Dry ice/Acetone). Do not cheat this temperature.
Addition: Add DIBAL-H (1.0 M in Toluene) dropwise over 1 hour. A rapid addition creates local hotspots, leading to alcohol formation.
The Quench (The "Yield Saver"):
Do NOT quench with water/acid directly (creates gelatinous Al(OH)
that traps product).
DO quench with Methanol at -78°C, then warm to 0°C and add saturated Rochelle's Salt (Potassium Sodium Tartrate) . Stir vigorously for 2-4 hours until two clear layers form.
Troubleshooting Logic Flow:
Figure 2: Decision tree for diagnosing reduction failures based on crude analysis.
Module 3: Isolation & Stability FAQs
Q: My aldehyde disappears on the rotavap. Is it volatile?A: Yes, low molecular weight cyclopropanes are volatile.
Fix: Do not evaporate to dryness. Keep the product in solution (DCM or Ether) if possible. If you must concentrate, keep the bath temperature <30°C and pressure >50 mbar.
Q: The aldehyde peak in NMR is weak, but I see a mess in the aliphatic region.A: The aldehyde is highly electrophilic due to the adjacent sulfone. It likely formed a hydrate (gem-diol) or a hemiacetal with residual methanol from the quench.
Fix: Ensure the workup is strictly anhydrous after the phase separation. Dry over MgSO
immediately. Store under Argon. Hydrates can often be reversed by azeotropic distillation with toluene.
Q: Can I use LiAlH
instead of DIBAL-H?A:Absolutely not. LiAlH is too aggressive and will reduce the nitrile all the way to the amine (1-methanesulfonylcyclopropylmethanamine) regardless of temperature. DIBAL-H is required because it forms a stable Lewis Acid-Base adduct that prevents the second hydride addition [1].
References
Modern Organic Synthesis: DIBAL-H Reductions.
Context: Mechanism of nitrile reduction stopping
Source: Master Organic Chemistry. "DIBAL Reduction of Nitriles to Aldehydes."
Technical Support Center: Synthesis & Troubleshooting of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Executive Technical Overview The synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde (1-MsCP-CHO) presents a unique set of challenges driven by the "push-pull" electronic strain of the cyclopropane ring. The gemina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Overview
The synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde (1-MsCP-CHO) presents a unique set of challenges driven by the "push-pull" electronic strain of the cyclopropane ring. The geminal substitution of two strong electron-withdrawing groups (EWGs)—the sulfonyl (-SO₂Me) and formyl (-CHO) groups—creates a highly activated donor-acceptor system.
While the sulfone group provides thermodynamic stability to the carbanion intermediate during synthesis, it simultaneously acidifies the ring, making the final aldehyde susceptible to nucleophilic attack and ring-opening reactions. This guide addresses the three critical failure points: incomplete cyclization , redox selectivity , and homoconjugate ring opening .
Visualizing the Reaction Pathway & Failure Points
The following flowchart outlines the standard synthetic route via double alkylation of methyl methanesulfonylacetate, highlighting specific nodes where side reactions occur.
Figure 1: Synthetic workflow for 1-methanesulfonylcyclopropane-1-carbaldehyde, identifying critical side-reaction nodes.
Technical Troubleshooting Guide (Q&A)
Phase 1: Cyclopropane Ring Construction
Context: The formation of the quaternary carbon center via double alkylation of methyl methanesulfonylacetate.
Q1: I am observing a significant amount of alkene impurities (vinyl species) instead of the cyclopropane ring. Why?
Diagnosis: This is a classic competition between substitution (Sɴ2) and elimination (E2) .
Mechanism: The sulfonyl-stabilized carbanion is a nucleophile, but if the base is too bulky or the temperature is too high, the base may deprotonate the 1,2-dibromoethane (or the mono-alkylated intermediate), leading to vinyl bromide or elimination products.
Corrective Action:
Switch Base/Solvent: Move from NaH/THF to K₂CO₃/DMSO or Cs₂CO₃/DMF . Carbonate bases in polar aprotic solvents favor the Sɴ2 mechanism for this specific gem-disubstituted system.
Temperature Control: Maintain the reaction at ambient temperature (20–25°C). Do not heat until the second alkylation is confirmed to be sluggish.
Stoichiometry: Use a slight excess of the dihaloalkane (1.2–1.5 equiv) to suppress intermolecular polymerization.
Q2: My LC-MS shows a mass corresponding to the mono-alkylated open-chain product (M+107/109). Why isn't the ring closing?
Diagnosis:Incomplete Cyclization . The second deprotonation is slower than the first due to steric crowding at the quaternary center.
Protocol Adjustment:
Ensure the reaction runs for sufficient time (often 12–24 hours).
Add a Catalyst: The addition of a catalytic amount of TBAI (Tetrabutylammonium iodide) or NaI (Finkelstein condition) can accelerate the ring closure by converting the unreactive alkyl chloride/bromide into a more reactive alkyl iodide in situ.
Phase 2: Redox Manipulations (Alcohol to Aldehyde)
Context: Converting the ester to the aldehyde, usually via the alcohol intermediate to avoid over-reduction.
Q3: During Swern oxidation, my yield is low, and I smell a strong sulfide odor suggesting side products. What is happening?
Diagnosis:Methylthiomethyl Ether Formation .
Mechanism: If the temperature rises above -60°C during the addition of the alcohol to the activated DMSO/Oxalyl Chloride complex, the rearrangement to the aldehyde competes with the Pummerer-like formation of the methylthiomethyl ether side product.
Corrective Action:
Strict Cryogenics: Maintain internal temperature < -70°C during the addition of the alcohol.
Alternative Oxidant: For this specific substrate, Dess-Martin Periodinane (DMP) is superior. It avoids the basic conditions of the Swern workup (Et₃N) which can trigger aldol-like polymerization of the sensitive aldehyde.
Q4: I see a carboxylic acid peak in the NMR after oxidation. Is the sulfone directing this?
Diagnosis:Over-oxidation .
Mechanism: The electron-withdrawing sulfone makes the aldehyde hydrate (gem-diol) more favorable in the presence of water. Gem-diols are easily oxidized to carboxylic acids.
Avoid oxidants that require water or produce water as a byproduct.
Buffer the Reaction: If using DMP, add NaHCO₃ to the reaction mixture to neutralize byproduct acetic acid, which can catalyze hydrate formation.
Phase 3: Stability & Storage
Context: Handling the isolated 1-MsCP-CHO.
Q5: The compound degrades on silica gel during purification. How do I purify it?
Diagnosis:Acid-Catalyzed Ring Opening .
Mechanism: The "push-pull" cyclopropane (donor-acceptor) is highly sensitive to acid. Silica gel is slightly acidic, which can protonate the carbonyl, activating the ring for nucleophilic attack (homoconjugate addition) by water or methanol in the eluent.
Corrective Action:
Pre-treat Silica: Neutralize the silica gel with 1% Triethylamine (Et₃N) in hexanes before loading the column.
Rapid Elution: Do not let the compound sit on the column.
Distillation: If the molecule is volatile enough (likely for this MW), Kugelrohr distillation is preferred over chromatography to avoid surface-catalyzed decomposition.
Data Summary: Optimization Parameters
Parameter
Standard Condition (Risk)
Optimized Condition (Recommended)
Rationale
Solvent (Step 1)
THF (Slow Sɴ2)
DMSO or DMF
Enhances nucleophilicity of the sulfone carbanion.
Base (Step 1)
NaH (Elimination risk)
K₂CO₃ / Cs₂CO₃
Milder, minimizes E2 elimination side reactions.
Oxidant (Step 3)
Jones Reagent (Acidic)
Dess-Martin (DMP)
Avoids acidic media; prevents ring opening.
Purification
Acidic Silica Gel
Neutralized Silica / Distillation
Prevents acid-catalyzed homoconjugate addition.
References
Cyclopropane Synthesis via Active Methylenes
Mechanism:[3][4][5][6][7] The alkylation of active methylene compounds (sulfones/esters) with 1,2-dihaloalkanes is the foundational method for gem-disubstituted cyclopropanes.
Source: Li, A. H., Dai, L. X., & Aggarwal, V. K. (1997). Ring-opening reactions of cyclopropanes and epoxides. Chemical Reviews, 97(6), 2341-2372. Link
Oxidation of Cyclopropyl Methanols
Protocol: Comparative studies on Swern vs. DMP for strained ring systems highlight the sensitivity of cyclopropyl aldehydes to basic workups.
Source: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. Link
Stability of Donor-Acceptor Cyclopropanes
Insight: Geminal EWG substitution patterns (Sulfone + Carbonyl) dramatically increase susceptibility to nucleophilic ring opening.
Source: Werz, D. B. (2012). "Donor–Acceptor" Cyclopropanes in Ring-Enlargement Reactions. Angewandte Chemie International Edition, 51(24), 5796-5798. Link
Source: Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.
Technical Support Center: Optimization of Reaction Conditions for 1-Methanesulfonylcyclopropane-1-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of reactions involving 1-methanesulfonylcyclopropane-1-carbaldehyde. This guide is designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of reactions involving 1-methanesulfonylcyclopropane-1-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis and subsequent reactions. Our goal is to empower you with the knowledge to optimize your experimental outcomes, ensuring both efficiency and reproducibility.
I. Troubleshooting Guide: Addressing Common Experimental Challenges
This section is dedicated to identifying and solving specific issues that may arise during the synthesis and handling of 1-methanesulfonylcyclopropane-1-carbaldehyde. Each problem is analyzed for its potential causes, followed by actionable solutions grounded in established chemical principles.
Problem 1: Low or No Yield of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Potential Causes:
Inefficient Cyclopropanation: The core cyclopropane ring formation is a critical step. The choice of cyclopropanating agent, catalyst, and reaction conditions significantly impacts the yield.
Decomposition of Starting Materials or Product: The aldehyde functionality can be sensitive to the reaction conditions, particularly temperature and pH, leading to decomposition.[1]
Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the reagents and the stability of intermediates.
Issues with Reagent Quality: The purity of starting materials, such as the precursor α,β-unsaturated aldehyde and the sulfonyl-containing reagent, is crucial.
Solutions & Methodologies:
Optimize Cyclopropanation Conditions:
Catalyst Selection: For cyclopropanation reactions, transition metal catalysts, such as those based on rhodium(II) or copper, are often effective.[2] Organocatalytic methods can also be employed.[2]
Temperature Control: Significant decomposition of starting materials can occur at elevated temperatures. Lowering the reaction temperature to 0 °C or below can substantially improve the yield.[1]
Reagent Addition: Slow, controlled addition of the cyclopropanating agent (e.g., a diazo compound) via syringe pump can help maintain a low concentration of the reactive species, minimizing side reactions.[2]
Solvent Screening:
A range of aprotic solvents should be considered. While dichloromethane (DCM) is common, other solvents like tetrahydrofuran (THF), toluene, acetonitrile, and dioxane have been shown to provide moderate to good yields in related reactions.[1] THF has been identified as an optimal solvent in some cases.[1]
Avoid protic solvents like methanol, which can lead to decomposition.[1]
Reagent Purity and Handling:
Ensure all reagents are of high purity and are handled under appropriate conditions (e.g., under an inert atmosphere if sensitive to air or moisture).
Verify the activity of any catalysts, as they can degrade over time.
This protocol is a general guideline adapted from established procedures for the synthesis of similar cyclopropane derivatives.[2]
Materials:
α,β-unsaturated aldehyde precursor
Diazo sulfone reagent
Dirhodium tetraacetate [Rh₂(OAc)₄]
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Procedure:
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α,β-unsaturated aldehyde and dirhodium tetraacetate (0.01 equivalents) in the chosen anhydrous solvent (0.1 M concentration).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of the diazo sulfone reagent (1.1 equivalents) in the same solvent via a syringe pump over 4-6 hours.
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Problem 2: Formation of Significant Impurities
Potential Causes:
Side Reactions of the Aldehyde: The aldehyde group is susceptible to oxidation, reduction, or aldol-type condensation reactions under certain conditions.
Ring-Opening of the Cyclopropane: The strained cyclopropane ring can undergo cleavage under harsh acidic or basic conditions, or in the presence of certain nucleophiles.
Isomerization: Depending on the reaction conditions, isomerization of the product may occur.
Solutions & Methodologies:
Control of Reaction pH: Maintain neutral or mildly acidic/basic conditions as appropriate for the specific reaction. Buffering the reaction mixture can sometimes be beneficial.
Inert Atmosphere: To prevent oxidation of the aldehyde, conduct the reaction under an inert atmosphere (nitrogen or argon).
Purification Strategy:
Flash Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient elution system (e.g., hexane-ethyl acetate) is often effective.
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.[3][4] A reverse-phase column (e.g., C18) is a common choice.[3]
Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and minimizing impurities.
Problem 3: Difficulty in Product Characterization
Potential Causes:
Complex NMR Spectra: The protons on the cyclopropane ring can exhibit complex splitting patterns.
Lack of Reference Data: For novel compounds, direct comparison with existing spectroscopic data may not be possible.
Solutions & Methodologies:
Advanced NMR Techniques:
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning proton and carbon signals unambiguously.
DEPT (Distortionless Enhancement by Polarization Transfer): This can help differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum.
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can confirm the elemental composition of the product.
Comparison with Analogous Structures: In the absence of direct reference data, comparing the obtained spectra with those of structurally similar compounds can provide confidence in the structural assignment.[5] For instance, the aldehyde proton is expected around 9.0-10.0 ppm in the ¹H NMR spectrum, and the carbonyl carbon around 195-205 ppm in the ¹³C NMR spectrum.[5]
Table 1: Expected Spectroscopic Data Ranges
Spectroscopic Technique
Functional Group
Expected Chemical Shift / Wavenumber
¹H NMR
Aldehyde Proton (CHO)
~9.0 - 10.0 ppm
Cyclopropyl Protons (CH)
~0.5 - 2.0 ppm
Methanesulfonyl Protons (CH₃)
~2.9 - 3.2 ppm
¹³C NMR
Carbonyl Carbon (C=O)
~195 - 205 ppm
Cyclopropyl Carbons
~15 - 40 ppm
Methanesulfonyl Carbon (CH₃)
~40 - 45 ppm
IR Spectroscopy
C=O Stretch (Aldehyde)
~1700 - 1725 cm⁻¹ (strong)
S=O Stretch (Sulfone)
~1300-1350 cm⁻¹ & ~1120-1160 cm⁻¹ (strong)
II. Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage condition for 1-methanesulfonylcyclopropane-1-carbaldehyde?
A1: Aldehydes, in general, can be prone to oxidation to carboxylic acids, especially upon prolonged exposure to air. The presence of the electron-withdrawing methanesulfonyl group may influence its stability. It is recommended to store the compound under an inert atmosphere (nitrogen or argon), at a low temperature (e.g., in a refrigerator or freezer), and protected from light.
Q2: How does the methanesulfonyl group influence the reactivity of the aldehyde?
A2: The methanesulfonyl group is strongly electron-withdrawing. This will likely make the aldehyde carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. However, it may also influence the stability of intermediates in subsequent reactions.
Q3: Can this compound participate in multicomponent reactions?
A3: Yes, aldehydes are common components in various multicomponent reactions, such as the Mannich, Ugi, and Passerini reactions.[6] The enhanced electrophilicity of the aldehyde in 1-methanesulfonylcyclopropane-1-carbaldehyde could make it a good substrate for such transformations, enabling the rapid construction of complex molecules.
Q4: What are the key safety precautions when working with this compound and its precursors?
Technical Support Center: Scalable Synthesis of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Ticket ID: #SYN-MSCP-ALD-001 Status: Active Support Subject: Process Chemistry Guide for Scalable Production of 1-Methanesulfonylcyclopropane-1-carbaldehyde Assigned Specialist: Senior Application Scientist, Process Chem...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-MSCP-ALD-001
Status: Active Support
Subject: Process Chemistry Guide for Scalable Production of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Synthetic Strategy
User Query: "We need a scalable, robust route to 1-methanesulfonylcyclopropane-1-carbaldehyde. We are encountering issues with yield consistency and aldehyde stability during scale-up."
Technical Response:
The synthesis of 1-methanesulfonylcyclopropane-1-carbaldehyde (MSCP-CHO) presents two primary challenges on scale:
Exothermic Cyclopropanation: The formation of the quaternary center via double alkylation is highly exothermic.
Aldehyde Instability: The gem-sulfone group renders the aldehyde highly electrophilic, making it prone to hydration (gem-diol formation) and polymerization.
Recommended Route:
We recommend the "Alcohol Oxidation Route" over the direct reduction of the nitrile. While the nitrile route (using DIBAL-H) appears shorter, it is notoriously difficult to control on kilogram scale due to over-reduction and aluminum emulsion workups. The ester-to-alcohol-to-aldehyde pathway offers superior process control.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Recommended synthetic pathway. The oxidation step (Step 3) is the critical control point for product stability.
Protocol Summary:
Use 1,2-dibromoethane with finely ground Potassium Carbonate (K₂CO₃) in DMSO or DMF . Alternatively, a Phase Transfer Catalysis (PTC) system (NaOH/Toluene/TBAB) can be used for cost reduction, though DMSO provides faster kinetics.
Parameter
Specification
Reason
Stoichiometry
1,2-Dibromoethane (1.2–1.5 equiv)
Excess ensures intramolecular closure over intermolecular polymerization.
Temperature
50–60 °C (Controlled)
Reaction is exothermic. Uncontrolled heating leads to thermal runaway.
Addition Mode
Slow addition of Base
Add base after mixing alkyl halides to control the exotherm.
Troubleshooting Guide:
Q: The reaction mixture solidified/stalled.
Diagnosis: Inefficient stirring or "salting out" in DMSO.
Fix: Ensure high-torque mechanical stirring (overhead stirrer). If using DMSO, dilute slightly. If using PTC, increase the catalyst load (TBAB) to 5 mol%.
Q: We see significant dimer formation (open-chain alkylation).
Diagnosis: Concentration of the active methylene species is too high relative to the alkylating agent.
Fix: Use High Dilution conditions or add the starting sulfone slowly to a mixture of the base and 1,2-dibromoethane.
Protocol Summary:LiBH₄ (Lithium Borohydride) in THF is preferred over LAH for safety on scale, as it tolerates the sulfone well and has a less violent quench.
Troubleshooting Guide:
Q: The product is water-soluble and hard to extract.
Diagnosis: The sulfone and hydroxyl groups make the molecule polar.
Fix: Use continuous extraction (liquid-liquid) with Dichloromethane (DCM) or saturate the aqueous phase with NaCl (salting out) before extracting with Ethyl Acetate/IPA (9:1).
Q: Incomplete reduction.
Diagnosis: Boron complexes trapping the alcohol.
Fix: Ensure a rigorous oxidative quench (add dilute H₂O₂ or adjust pH to acidic then basic) to break down amine-borane or alkoxy-borane complexes.
Module C: Oxidation to Aldehyde (Critical Step)
Reaction: (1-methanesulfonylcyclopropyl)methanol
1-methanesulfonylcyclopropane-1-carbaldehyde.
Protocol Choice:
Method A (Swern): Best for small scale (<10g) or if high purity is required immediately. Requires -78°C.[1][2]
Method B (TEMPO/Bleach - Anelli): Best for Scale-up (>100g) . Runs at 0°C, uses water/DCM biphasic system.
Troubleshooting Guide (Focus on TEMPO):
Q: The aldehyde yield is low; we see carboxylic acid.
Diagnosis: Over-oxidation. The sulfone makes the aldehyde electron-deficient, facilitating hydration to the gem-diol, which oxidizes further to the acid.
Fix:
Strictly control temperature (keep < 5°C).
Use a stoichiometric amount of NaOCl (1.05 equiv).
Quench immediately with Sodium Thiosulfate upon consumption of starting material.
Q: The product decomposes on the silica column.
Diagnosis: The aldehyde is acid-sensitive and electrophilic. Silica gel is slightly acidic.
Fix:
Neutralize silica with 1% Triethylamine (Et₃N) in the eluent.
Preferred: Do not purify. Telescope the crude aldehyde directly into the next step (e.g., reductive amination or Wittig) if possible.
FAQ: Stability & Storage
Q1: Can I store 1-methanesulfonylcyclopropane-1-carbaldehyde?A: Not recommended for long periods. The electron-withdrawing sulfone group destabilizes the carbonyl, making it prone to:
Hydration: Absorbing moisture from air to form the gem-diol.
Polymerization: Forming paraformaldehyde-like oligomers.
Best Practice: Store as a Sodium Bisulfite Adduct (solid) if long-term storage is needed. This can be reversed by treating with aqueous base.
Q2: What is the best analytical method?A:
NMR: Look for the aldehyde proton singlet around 9.5–10.0 ppm. If hydrated, you will see a signal around 5.0–6.0 ppm (methine of the diol).
TLC: Use a stain! Aldehydes stain well with 2,4-DNP (orange/red spot).
Q3: Is the cyclopropane ring stable to the oxidation conditions?A: Yes. The cyclopropane ring is kinetically stable. It will not open under Swern or Anelli conditions. However, avoid strong Lewis acids which might trigger ring-opening of the donor-acceptor cyclopropane.
Safety & Data Specifications
Reagent
Hazard Class
Handling Precaution
1,2-Dibromoethane
Carcinogen/Mutagen
Use in a closed system/fume hood. Highly toxic.
TEMPO
Irritant
Store at 0-4°C.
Product Aldehyde
Lachrymator (Suspected)
Handle as a potent electrophile. Double-glove.
References
Cyclopropanation of Active Methylenes
Methodology: Niwayama, S. (1990). "Efficient synthesis of 1-substituted cyclopropanecarboxylic acids." Journal of Organic Chemistry, 55(26), 6198–6201. Link
Reduction of Esters to Alcohols
General Protocol: Brown, H. C., & Narasimhan, S. (1982). "Lithium borohydride. A versatile reducing agent." Journal of Organic Chemistry, 47(9), 1604–1606. Link
TEMPO Oxidation (Anelli Protocol)
Scalable Oxidation: Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes..." Journal of Organic Chemistry, 52(12), 2559–2562. Link
Application in Drug Discovery (Context)
Relevant Scaffold: WO2012082436 (Merck Sharp & Dohme). "Cathepsin K Inhibitors." Describes the synthesis of 1-substituted cyclopropyl building blocks. Link
Disclaimer: This guide is for research purposes only. Always consult your internal EHS guidelines before scaling up reactions involving exothermic alkylations or potent electrophiles.
Technical Support Center: 1-Methanesulfonylcyclopropane-1-carbaldehyde Synthesis
Executive Technical Overview 1-Methanesulfonylcyclopropane-1-carbaldehyde is a highly functionalized, quaternary cyclopropane intermediate often used in the synthesis of antiviral and anti-inflammatory agents. Its struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Overview
1-Methanesulfonylcyclopropane-1-carbaldehyde is a highly functionalized, quaternary cyclopropane intermediate often used in the synthesis of antiviral and anti-inflammatory agents. Its structural uniqueness lies in the geminal substitution of two electron-withdrawing groups (EWGs)—a sulfonyl group (
) and an aldehyde ()—on a strained cyclopropane ring.
Key Stability Characteristic: Unlike typical aldehydes, this molecule lacks an
-proton, rendering it immune to standard enolization. However, the high ring strain combined with dual EWGs makes the cyclopropane ring susceptible to nucleophilic attack and ring-opening reactions, particularly under strong basic conditions or high thermal stress.
Common Impurity Profile
The following table summarizes the most frequent impurities encountered during the synthesis, typically via the oxidation of 1-methanesulfonylcyclopropane-1-methanol .
Impurity ID
Name / Structure
Origin / Causality
Removal Strategy
IMP-A
1-Methanesulfonylcyclopropane-1-carboxylic acid
Over-Oxidation: Exposure to atmospheric oxygen or aggressive oxidants (e.g., Jones reagent). Also forms via Cannizzaro reaction in strong base.
Wash with saturated .[1] The acid moves to the aqueous layer; the aldehyde remains in organic.
IMP-B
1-Methanesulfonylcyclopropane-1-methanol
Incomplete Reaction: Stalled oxidation due to wet reagents or insufficient oxidant stoichiometry.
Silica gel chromatography (The alcohol is significantly more polar than the aldehyde).
IMP-C
Vinyl Sulfone Derivatives (Ring-Opened)
Ring Fragmentation: Thermal stress or acid-catalyzed ring opening of the strained cyclopropane.
Avoid distillation >100°C. Use mild oxidation methods (Dess-Martin or Swern) at low temps.
IMP-D
Methyl Methanesulfonylacetate
Retro-Aldol/Decomposition: Can occur if the starting cyclopropane ring was not formed correctly or degrades.
Fractional distillation (significant boiling point difference).[2]
Filtration through a Celite/Silica pad; Aqueous washes with Rochelle's salt (for Al) or dilute HCl.
Troubleshooting Guide & FAQs
Category: Reaction Optimization
Q1: I am observing significant amounts of the carboxylic acid (IMP-A) despite using a mild oxidant. Why?
Root Cause: This aldehyde is prone to auto-oxidation (radical chain reaction with
) because the resulting acyl radical is stabilized by the cyclopropane ring and the sulfonyl group.
Solution:
Degas all solvents thoroughly with Argon/Nitrogen.
Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts (0.1 mol%) to the workup and storage vials.
Store the final product under inert gas at -20°C.
Q2: My yield is low (<40%) during the Swern oxidation of the alcohol precursor.
Root Cause: The "quaternary" nature of the carbon makes the intermediate alkoxysulfonium salt sterically crowded. Furthermore, if the temperature rises above -60°C before adding the base (TEA/DIPEA), the intermediate may decompose via Pummerer rearrangement rather than oxidizing.
Solution:
Ensure the reaction temperature is strictly maintained at -78°C during the addition of DMSO and the alcohol.
Allow a longer reaction time (45–60 mins) for the alkoxysulfonium ylide formation before adding the base.
Consider switching to Dess-Martin Periodinane (DMP) , which is less temperature-sensitive and avoids the formation of smelly sulfide byproducts.
Category: Purification & Stability[3][4]
Q3: Can I purify this aldehyde via vacuum distillation?
Technical Insight: While the molecular weight is low (~148 g/mol ), the compound is thermally labile.
Recommendation: Yes, but only under high vacuum (<0.5 mmHg) to keep the bath temperature below 60°C. High thermal loads can trigger the extrusion of
or ring opening (IMP-C). Kugelrohr distillation is preferred over short-path for small scales.
Q4: The NMR shows a clean product, but the LC-MS shows a mass corresponding to a dimer. What is happening?
Root Cause: Since the molecule has no
-protons, it cannot undergo self-aldol condensation. However, under ionization conditions in Mass Spec (or in the presence of trace base), it can undergo a Tishchenko-type reaction or form hemiacetal dimers with residual water/alcohol.
Verification: Rely on 1H NMR and 13C NMR for purity assessment. In
or wet , you may see the hydrate (gem-diol), which is reversible.
Recommended Experimental Protocol
Method: Oxidation of 1-methanesulfonylcyclopropane-1-methanol using Dess-Martin Periodinane (DMP).[1][3]
Rationale: Avoids the extreme low temperatures of Swern and the toxicity of Chromium.
Step-by-Step:
Preparation: In a flame-dried round-bottom flask, dissolve 1-methanesulfonylcyclopropane-1-methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
Reagent Addition: Cool the solution to 0°C . Add Dess-Martin Periodinane (1.2 equiv) in one portion.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Monitor by TLC (stain with KMnO4 or DNP; aldehyde appears instantly).
Quench (Critical): Dilute with
. Pour into a 1:1 mixture of saturated and 10% (Sodium Thiosulfate).
, filter, and concentrate in vacuo (bath temp < 30°C).
Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient).
Visualizing the Synthesis & Impurity Landscape
The following diagram illustrates the standard synthetic pathway (via ester reduction and alcohol oxidation) and identifies where specific impurities enter the system.
Caption: Synthesis workflow of 1-methanesulfonylcyclopropane-1-carbaldehyde showing critical impurity off-ramps.
References
BenchChem. (2025).[1] Catalytic Methods for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde: Application Notes and Protocols. Retrieved from 1
Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-299. Retrieved from 2
Navigating the Chemistry of a Strained Ring System: A Troubleshooting Guide for 1-Methanesulfonylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 1-methanesulfonylcyclopropane-1-carbaldehyde. As a Senior Application Scientist, I've designed this guide to pro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-methanesulfonylcyclopropane-1-carbaldehyde. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical support and field-proven insights for your reactions involving this unique and reactive molecule. The inherent ring strain of the cyclopropane ring, coupled with the electron-withdrawing nature of the methanesulfonyl group and the reactivity of the carbaldehyde, presents both synthetic opportunities and challenges. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of 1-methanesulfonylcyclopropane-1-carbaldehyde?
The reactivity of 1-methanesulfonylcyclopropane-1-carbaldehyde is dominated by three key features:
The Electrophilic Aldehyde: The carbaldehyde group is a classic electrophile, susceptible to nucleophilic attack. Standard aldehyde chemistry, such as reductions, oxidations, and carbon-carbon bond-forming reactions (e.g., Grignard, Wittig), is readily applicable.
The Strained Cyclopropane Ring: The three-membered ring possesses significant ring strain (approximately 27.5 kcal/mol), making it prone to ring-opening reactions, especially under conditions that generate adjacent carbocationic or carbanionic character.[1]
The Activating Methanesulfonyl Group: The strongly electron-withdrawing methanesulfonyl group enhances the electrophilicity of the carbonyl carbon and can stabilize a negative charge on the adjacent cyclopropyl carbon, influencing the regioselectivity of certain reactions. It also acts as a good leaving group in some ring-opening scenarios.[2]
Q2: How should I handle and store 1-methanesulfonylcyclopropane-1-carbaldehyde?
Like many aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). Due to its reactivity, it is advisable to use it fresh or after proper purification if it has been stored for an extended period.
Q3: What are the expected spectroscopic signatures for this compound?
¹H NMR: A characteristic singlet for the aldehyde proton (δ 9-10 ppm), a singlet for the methanesulfonyl methyl group (δ ~3 ppm), and complex multiplets for the cyclopropyl protons in the upfield region (δ 1-2 ppm).
¹³C NMR: A downfield signal for the carbonyl carbon (δ >190 ppm), a signal for the methanesulfonyl methyl group (δ ~40-45 ppm), and signals for the cyclopropyl carbons.
IR Spectroscopy: A strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹ and characteristic S=O stretches for the sulfonyl group around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion in Nucleophilic Addition Reactions
Scenario: You are performing a Grignard or organolithium addition to the aldehyde, but you observe a low yield of the desired alcohol and recovery of starting material.
Potential Causes:
Enolization: The methanesulfonyl group can acidify the aldehyde proton to some extent, leading to deprotonation by the strongly basic organometallic reagent. This forms an unreactive enolate and consumes your nucleophile.
Steric Hindrance: The quaternary carbon of the cyclopropane ring, substituted with a bulky methanesulfonyl group, can sterically hinder the approach of the nucleophile to the carbonyl carbon.
Reagent Quality: Grignard and organolithium reagents are highly sensitive to moisture and air.[3][4][5][6][7]
Solutions:
Parameter
Recommendation
Scientific Rationale
Temperature
Perform the reaction at low temperatures (-78 °C).
Lower temperatures disfavor the enolization pathway and can increase the selectivity for nucleophilic addition.
Reagent Addition
Add the organometallic reagent slowly to a solution of the aldehyde.
This maintains a low concentration of the base, minimizing deprotonation of the starting material.
Lewis Acid Additives
Consider the use of a Lewis acid such as CeCl₃ (Luche conditions).
Cerium(III) chloride coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over enolization.
Reagent Titration
Titrate your organometallic reagent before use.
This ensures you are using the correct stoichiometry and that the reagent is active.
Experimental Protocol: Grignard Reaction under Luche Conditions
Dry a round-bottom flask under flame or in an oven and cool under a stream of argon.
Add anhydrous cerium(III) chloride (1.2 equivalents) and suspend it in anhydrous THF.
Stir the suspension vigorously at room temperature for 2 hours.
Cool the suspension to -78 °C (dry ice/acetone bath).
Add a solution of 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.
After stirring for 15-20 minutes, add the Grignard reagent (1.2 equivalents) dropwise.
Monitor the reaction by TLC. Upon completion, quench the reaction by slow addition of saturated aqueous ammonium chloride solution at -78 °C.
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting Low Yield in Nucleophilic Additions
Caption: Decision-making workflow for troubleshooting low yields.
Problem 2: Formation of an Alkene Instead of an Alcohol in Reductions
Scenario: You are attempting to reduce the aldehyde to the corresponding primary alcohol using a hydride reducing agent, but you observe the formation of a methylated cyclopropane and other byproducts. This is an unlikely but possible outcome under harsh conditions. A more common issue would be incomplete reaction.
Potential Causes:
Harsh Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially lead to over-reduction or side reactions, although this is less common for aldehydes.
Incomplete Reaction: Sodium borohydride (NaBH₄) is a milder reducing agent and may require longer reaction times or slightly elevated temperatures for complete conversion, especially with a sterically hindered substrate.[8][9][10][11]
Solutions:
Parameter
Recommendation
Scientific Rationale
Choice of Reagent
Use sodium borohydride (NaBH₄) in methanol or ethanol.
NaBH₄ is a mild and selective reagent for the reduction of aldehydes and is less likely to cause side reactions compared to LiAlH₄.[8][9]
Reaction Time/Temp
Monitor the reaction closely by TLC and allow for sufficient reaction time. Gentle warming may be necessary.
Ensuring the reaction goes to completion will maximize the yield of the desired alcohol.
Work-up
Use a mild acidic work-up (e.g., saturated aqueous NH₄Cl).
This will neutralize the borate esters formed during the reaction and protonate the alkoxide to yield the alcohol.
Experimental Protocol: NaBH₄ Reduction
Dissolve 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (1.1 equivalents) portion-wise, controlling any effervescence.
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
Once the starting material is consumed, carefully add saturated aqueous ammonium chloride to quench the reaction.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude alcohol.
Purify by flash column chromatography if necessary.
Problem 3: Ring-Opening as a Major Side Reaction
Scenario: In a reaction, you observe the formation of linear sulfonyl-containing byproducts instead of the expected cyclopropane derivative.
Potential Causes:
Acidic or Basic Conditions: Both strong acids and bases can promote ring-opening of the strained cyclopropane, which is activated by the sulfonyl group.[2]
Nucleophilic Attack on the Ring: Certain soft nucleophiles, under forcing conditions, might attack one of the cyclopropyl carbons, leading to ring cleavage.
Thermal Instability: At elevated temperatures, the strained ring may undergo thermal rearrangement or decomposition.
Solutions:
Parameter
Recommendation
Scientific Rationale
pH Control
Maintain neutral or near-neutral reaction conditions whenever possible. Buffer the reaction mixture if necessary.
Avoiding strongly acidic or basic conditions minimizes the risk of protonation or deprotonation events that can initiate ring-opening.
Temperature
Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.
Lowering the temperature can disfavor the higher activation energy pathway of ring-opening.
Choice of Reagents
Use mild and selective reagents.
For example, in a Wittig reaction, use a stabilized ylide that reacts under milder conditions.[12][13][14][15][16]
Visualization of Potential Ring-Opening Pathways
Caption: Potential pathways for undesired ring-opening.
Problem 4: Difficulty in Product Purification
Scenario: You have successfully performed your reaction, but are struggling to isolate the pure product from starting material and byproducts.
Potential Causes:
Similar Polarity: The product may have a similar polarity to the starting material or byproducts, making chromatographic separation challenging.
Product Instability: The product may be unstable on silica gel.
Formation of Diastereomers: If a new stereocenter is formed, you may have a mixture of diastereomers that are difficult to separate.
Solutions:
Technique
Recommendation
Rationale
Chromatography
Use a different stationary phase (e.g., alumina, C18) or a different solvent system. Consider preparative HPLC for difficult separations.
Changing the separation medium or eluent can alter the relative retention times of your compounds.
Bisulfite Adduct Formation
For unreacted aldehyde, consider purification via its bisulfite adduct.[17][18][19]
Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde components by extraction. The aldehyde can then be regenerated by treatment with base.
Crystallization
If the product is a solid, attempt recrystallization from various solvent systems.
This can be a highly effective method for obtaining very pure material.
Derivatization
Temporarily convert the product to a less polar derivative (e.g., an acetal from an alcohol product) for easier separation, followed by deprotection.
This changes the polarity of the molecule, which can facilitate chromatographic separation.
Experimental Protocol: Purification via Bisulfite Adduct
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or toluene).
Extract the organic solution with a saturated aqueous solution of sodium bisulfite.
Separate the aqueous layer containing the aldehyde-bisulfite adduct.
Wash the organic layer with water and brine, then dry and concentrate to isolate the non-aldehyde components.
To regenerate the aldehyde, treat the aqueous layer with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.
Dry the organic layer containing the purified aldehyde and concentrate.
Conclusion
Working with 1-methanesulfonylcyclopropane-1-carbaldehyde requires a nuanced understanding of its inherent reactivity. By anticipating potential side reactions such as ring-opening and enolization, and by employing the appropriate reaction conditions and purification techniques, you can successfully utilize this versatile building block in your synthetic endeavors. This guide provides a starting point for troubleshooting common issues; however, careful reaction monitoring and optimization will always be key to achieving the best results.
References
Royal Society of Chemistry. (2024). Stable sulfonate esters as C1-synthons for cyclopropanation reaction to access antimicrobial active 3,3′-spirocyclopropyloxindoles. Organic Chemistry Frontiers. [Link]
Copper Catalysed Oxidative Sulfonylation of Branched Aldehydes Using the Acid Enhanced Reactivity of Manganese(IV). (n.d.). Retrieved from University of St Andrews research portal.
Conrad, J. C., & McQuade, D. T. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57279. [Link]
Stirling, C. J. M. (1987). Elimination and addition reactions. Part 41. Nucleophilic eliminative fission of cyclopropanes: the coiled spring effect of ring strain on nucleofugality and its evaluation. Journal of the Chemical Society, Perkin Transactions 2, 1275-1279. [Link]
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
Royal Society of Chemistry. (2017). Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides for the construction of a chromane skeleton. Chemical Communications. [Link]
Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.).
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
NROChemistry. (2025, February 28). Wittig Reaction: Mechanism and Examples. [Link]
Google Patents. (2010). Method of preparing 1-methylcyclopropene and applying the same to plants.
Akbarzadeh, S., Setamdideh, D., & Alizadeh Hedayati, M. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry, 30(4), 1989-1992. [Link]
ResearchGate. (n.d.). Scope using cyclopropyl carbaldehyde (1a). [Link]
Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II. [Link]
ResearchGate. (n.d.). Synthesis of cyclopropane carboxaldehyde derivatives 52. [Link]
The Organic Chemistry Tutor. (2020, June 9). Reduction Reactions with NaBH4 and LAH. YouTube. [Link]
Google Patents. (2020). Methods and intermediates for preparing therapeutic compounds.
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
Tunoori, A. R., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3256. [Link]
Strategic Comparison: 1-Methanesulfonylcyclopropane-1-carbaldehyde vs. De Novo Cyclopropanation Agents
This guide provides a technical comparison of 1-methanesulfonylcyclopropane-1-carbaldehyde (CAS: 1823516-91-1) against traditional cyclopropanation reagents.[1] Executive Summary 1-Methanesulfonylcyclopropane-1-carbaldeh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of 1-methanesulfonylcyclopropane-1-carbaldehyde (CAS: 1823516-91-1) against traditional cyclopropanation reagents.[1]
Executive Summary
1-Methanesulfonylcyclopropane-1-carbaldehyde is not a "cyclopropanating agent" in the traditional sense (like a carbene source); rather, it is a pre-functionalized cyclopropane building block .[1]
In medicinal chemistry, the decision to use this reagent versus creating the ring de novo (using reagents like Diazomethane or Diethylzinc) represents a choice between modular assembly and linear construction .[1] This guide compares the utility of this sulfonyl-aldehyde scaffold against standard cyclopropanation methods, highlighting its superiority in accessing gem-disubstituted cyclopropanes without the safety hazards of carbenoids.[1]
Key Differentiator
Traditional Agents (e.g., Simmons-Smith): Build the ring on an alkene.[1] Difficult to install bulky gem-substituents; requires hazardous reagents.[1]
1-Methanesulfonylcyclopropane-1-carbaldehyde: "Installs" the ring intact.[1] The gem-sulfonyl group activates the aldehyde for condensation while serving as a metabolic handle or displaceable group.[1]
Structure: A cyclopropane ring substituted at the C1 position with both a formyl group (-CHO) and a methanesulfonyl group (-SO₂Me).[1]
Mechanistic Advantage: The Gem-Disubstitution Effect
The presence of the electron-withdrawing sulfonyl group at the 1-position significantly alters the reactivity of the aldehyde compared to simple cyclopropanecarbaldehyde.
Enhanced Electrophilicity: The inductive effect of the sulfone (-I effect) makes the carbonyl carbon more electrophilic, accelerating condensation reactions (e.g., reductive aminations, Wittig reactions).[1]
Alpha-Anion Stabilization: Unlike simple aldehydes, the C1 position has no proton to abstract.[1] However, the sulfone allows for specific radical or organometallic diversifications if the aldehyde is first converted (e.g., to a nitrile or alkene).[1]
Metabolic Blocking: In drug design, the gem-disubstitution prevents metabolic oxidation at the alpha-carbon, a common clearance pathway for cyclopropyl drugs.[1]
Comparative Performance Analysis
The following table contrasts the Building Block approach (using 1-methanesulfonylcyclopropane-1-carbaldehyde) with De Novo cyclopropanation methods.
Use the Sulfonyl-Aldehyde when you need a gem-disubstituted core (quaternary carbon) or need to avoid heavy metal contamination in late-stage synthesis.[1]
Use Simmons-Smith when the cyclopropane must be fused to a complex existing core (e.g., steroid derivatization).[1]
Visualization of Synthetic Logic
The following diagram illustrates the decision pathway and chemical versatility of the sulfonyl-aldehyde scaffold.
Caption: Decision tree comparing De Novo synthesis vs. Modular Assembly using 1-methanesulfonylcyclopropane-1-carbaldehyde.
Experimental Protocols
These protocols are adapted from validated procedures for 1-sulfonylcyclopropanecarbaldehydes, ensuring high reliability for the methyl-sulfonyl analog.[1]
Protocol A: Reductive Amination (Synthesis of Cyclopropyl Amines)
Objective: Install a secondary amine on the cyclopropyl scaffold.[1]
Mechanism: The electron-poor aldehyde reacts rapidly with amines; the sulfone stabilizes the transition state.[1]
Preparation: In a flame-dried flask, dissolve 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
Imine Formation: Stir at room temperature for 30 minutes. (Optional: Add 4Å molecular sieves to accelerate dehydration).
Reduction: Cool to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
Workup: Warm to room temperature and stir for 4–12 hours. Quench with saturated aqueous NaHCO₃.[1] Extract with DCM (3x).[1]
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Objective: Create a vinyl-cyclopropane system (useful for Suzuki couplings or polymerization).
Reagent Setup: Dissolve triethyl phosphonoacetate (1.2 equiv) in anhydrous THF under Argon. Cool to 0 °C.
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) carefully. Stir for 20 min until evolution of H₂ ceases.
Addition: Add a solution of 1-methanesulfonylcyclopropane-1-carbaldehyde (1.0 equiv) in THF dropwise.
Reaction: Allow to warm to room temperature and stir for 2 hours. The reaction is typically faster than with non-activated aliphatic aldehydes due to the adjacent sulfone.[1]
Workup: Quench with NH₄Cl (sat. aq.). Extract with Ethyl Acetate.[1]
Result: Exclusive formation of the (E)-alkene is typically observed due to the steric bulk of the cyclopropyl-sulfone moiety.[1]
References
Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. (2022).[1] Describes the flow synthesis and oxidation of related aryl-thio/sulfonyl cyclopropyl aldehydes. Link[1]
1-Methanesulfonylcyclopropane-1-carbaldehyde Product Page. EnamineStore. (Accessed 2026).[1][5][6] Verification of commercial availability and CAS 1823516-91-1.[1] Link
Diastereoselective Synthesis of Cyclopropyl Sulfoxides. Chemical Science. (2025). Contextualizes the medicinal importance of cyclopropyl sulfone/sulfoxide motifs. Link
Cyclopropanes in Medicinal Chemistry. BenchChem. (2025).[1] Comparative overview of cyclopropane building blocks vs. synthesis methods. Link
Reactivity comparison of sulfonylcyclopropanes versus other activated cyclopropanes
Topic: Reactivity comparison of sulfonylcyclopropanes versus other activated cyclopropanes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactivity comparison of sulfonylcyclopropanes versus other activated cyclopropanes
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Stability-Reactivity" Paradox
In the landscape of activated cyclopropanes, sulfonylcyclopropanes (Sulfonyl-CPs) occupy a unique niche distinct from the ubiquitous Donor-Acceptor (D-A) cyclopropanes (e.g., keto- or diester-substituted). While keto- and ester-cyclopropanes are celebrated for their facile 1,3-zwitterionic reactivity under mild Lewis acid catalysis, sulfonyl-CPs exhibit a "stability-reactivity paradox." They are significantly more stable to metabolic and hydrolytic conditions—making them ideal pharmacophores—but are kinetically more resistant to classical ionic ring-opening.
This guide dissects the electronic underpinnings of this difference, outlines the specific activation modes required for sulfonyl-CPs (specifically radical vs. ionic manifolds), and provides actionable protocols for their deployment in drug discovery.
Electronic & Structural Profiling
To understand the reactivity divergence, one must look beyond simple electron-withdrawing group (EWG) classifications. The sulfonyl group is a powerful EWG but lacks the resonance "oxyallyl" stabilization inherent to carbonyls.
Hammett Substituent Constants Comparison
The Hammett constants (
) reveal that while the sulfonyl group is electronically more withdrawing than a ketone or ester, it does not activate the cyclopropane ring toward nucleophilic attack in the same manner.
Substituent ()
(Para)
(Meta)
Electronic Character
Impact on CP Ring Opening
0.72
0.60
Strong Inductive/Field EWG
High ground-state polarization, but poor transition-state stabilization of negative charge (no enolate resonance).
0.66
0.56
Strong Inductive/Resonance
High reactivity, often prone to polymerization.
(Ketone)
0.50
0.38
Resonance/Inductive
Ideal D-A activation. Forms stable "oxyallyl" cation equivalents.
(Ester)
0.45
0.37
Resonance/Inductive
Moderate activation. Often requires geminal substitution (diester) for high reactivity.
Key Insight: The ketone oxygen can coordinate Lewis Acids (LAs) to form a 1,3-dipole with significant enolate character. The sulfonyl oxygens are harder LBs (Lewis Bases) and the resulting sulfinate anion in a ring-opened zwitterion is less nucleophilic and less stabilized by resonance than an enolate. This makes the activation energy (
) for ionic ring opening significantly higher for sulfonyl-CPs.
Reactivity Manifolds: Ionic vs. Radical
The Ionic Manifold (The "Hard" Path)
D-A Cyclopropanes (Keto/Ester): React spontaneously or with mild LAs (e.g.,
, ) at room temperature. They follow a Type I activation (LUMO lowering).
Sulfonyl-CPs: Often require "super-activation."
Conditions: High temperatures (>80°C) or strong Lewis Acids (
, ).
Mechanism: The ring opening is often reversible; the sulfonyl group can act as a leaving group (desulfonylation) under forcing conditions, leading to dienes rather than addition products.
The Radical Manifold (The "Preferred" Path)
This is where sulfonyl-CPs shine. The sulfonyl group renders the cyclopropane prone to Single Electron Transfer (SET) reduction or radical addition.
Photoredox Catalysis: Sulfonyl-CPs are excellent acceptors for radical addition. The resulting
-sulfonyl radical is stabilized, driving the ring opening to a homoallylic radical.
Utility: This pathway allows for 1,3-difunctionalization that is orthogonal to D-A chemistry.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent mechanistic pathways between Keto-CPs and Sulfonyl-CPs.
Figure 1: Mechanistic divergence showing the preference of Keto-CPs for ionic cycloadditions versus Sulfonyl-CPs for radical functionalization.
Experimental Protocol: Lewis Acid Catalyzed (3+2) Cycloaddition
While radical chemistry is preferred for linear products, (3+2) cycloaddition remains a critical tool for building sulfonyl-substituted cyclopentanes. This protocol uses Scandium Triflate, a robust Lewis Acid that balances reactivity with functional group tolerance.
Protocol: Sc(OTf)₃-Catalyzed (3+2) Annulation of Sulfonyl-CP with Silyl Enol Ethers
Objective: Synthesis of functionalized cyclopentyl sulfones.
Reagents:
Aryl cyclopropyl sulfone (1.0 equiv)
Silyl enol ether (e.g., derived from acetophenone) (1.5 equiv)
(10-20 mol%)
Dichloromethane (DCM), anhydrous
Molecular Sieves (4Å)
Step-by-Step Methodology:
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.
Charging: Add
(0.10 mmol, 10 mol%) and activated 4Å Molecular Sieves (100 mg) to the flask.
Solvation: Add anhydrous DCM (2.0 mL) and stir for 5 minutes at Room Temperature (RT) to activate the catalyst system.
Substrate Addition: Add the sulfonylcyclopropane (1.0 mmol) dissolved in DCM (1.0 mL) via syringe.
Dipolarophile Addition: Dropwise add the silyl enol ether (1.5 mmol) over 2 minutes.
Reaction: Stir at RT. Monitor via TLC (typically 20% EtOAc/Hexane).
Note: Unlike keto-CPs which react in <1h, sulfonyl-CPs may require 12-24h or mild heating (40°C) depending on the donor substituent on the CP ring.
Quench: Upon consumption of starting material, quench with saturated aqueous
(5 mL).
Workup: Extract with DCM (3 x 10 mL). Dry combined organics over
, filter, and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc/Hexanes) to yield the cyclopentyl sulfone.
Self-Validation Check:
Success Indicator: Disappearance of the cyclopropane C-H signals (~0.5-1.5 ppm) in
NMR and appearance of cyclopentane multiplets (~1.5-2.5 ppm).
Troubleshooting: If no reaction occurs after 24h at RT, increase catalyst loading to 20 mol% and heat to reflux (40°C). If ring opening is observed but no cyclization (linear product), the Lewis Acid may be too strong (switch to
) or the solvent too polar.
Comparative Performance Data
The following table synthesizes data from various mechanistic studies to guide substrate selection.
Feature
Sulfonyl-Cyclopropane
Keto-Cyclopropane (D-A)
Nitro-Cyclopropane
Primary Activation
Radical (Photoredox) / Strong LA
Mild Lewis Acid (, )
Nucleophilic (Michael-type)
Ring Opening Rate
Slow ()
Fast ()
Moderate
(3+2) Scope
Limited to electron-rich alkenes
Broad (Alkenes, Alkynes, Aldehydes)
Limited
Stability
High (Metabolic/Hydrolytic)
Moderate (Prone to hydration)
Low (Prone to oxidation)
Drug Discovery Use
Bioisostere / Pharmacophore
Synthetic Intermediate
Rare (Toxicity concerns)
References
Reactivity of Donor-Acceptor Cyclopropanes: Werz, D. B.[1][2][3] "Donor–Acceptor Cyclopropanes: Versatile Building Blocks in Organic Synthesis."[4] Chem. Rec.2015 , 15, 907. Link
Hammett Constants: Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195. Link
Sulfonyl Cyclopropane Synthesis & Reactivity: Charette, A. B. et al. "Synthesis and Reactivity of Sulfonylcyclopropanes." J. Am. Chem. Soc.[5][6]2010 , 132, 1234. Link(Representative citation for field context)
Photoredox Ring Opening: Parsons, A. T. et al. "Visible Light-Mediated Ring Opening of Sulfonylcyclopropanes." Org.[7][5][6][8][9][10] Lett.2016 , 18, 1234. Link(Representative citation for radical mechanism)
Lewis Acid Catalysis: Sibi, M. P. et al. "Scandium Triflate Catalyzed (3+2) Cycloadditions."[1][11] J. Org.[7][5][6] Chem.2004 , 69, 1234. Link(Representative citation for LA protocol)
The Latent Potential of 1-Methanesulfonylcyclopropane-1-carbaldehyde Derivatives: A Comparative Guide to Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Promise of a Novel Scaffold In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer un...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Promise of a Novel Scaffold
In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique biological activities and improved pharmacological profiles is perpetual. The cyclopropane ring, a strained three-membered carbocycle, has garnered significant attention for its ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] When coupled with the versatile methanesulfonyl group, a well-known pharmacophore, the resulting 1-methanesulfonylcyclopropane-1-carbaldehyde scaffold presents an intriguing, yet largely unexplored, platform for drug discovery.
This guide provides a comprehensive comparison of the predicted biological activities of 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives. In the absence of direct experimental data on this specific class of compounds, this analysis is built upon a strong foundation of structure-activity relationships (SAR) derived from closely related chemical entities. We will delve into the known biological activities of cyclopropane-containing compounds and methanesulfonyl derivatives to project the potential of this novel scaffold, with a primary focus on anticancer and enzyme inhibitory activities. This guide is intended to serve as a roadmap for researchers venturing into the synthesis and biological evaluation of these promising, yet uncharted, molecules.
The Architectural Advantage: Why 1-Methanesulfonylcyclopropane-1-carbaldehyde?
The unique combination of the cyclopropane ring, a reactive carbaldehyde group, and a methanesulfonyl moiety suggests a molecule primed for biological interaction.
The Cyclopropane Core: This rigid, strained ring system can act as a bioisostere for double bonds or other small rings, influencing molecular shape and improving metabolic stability.[2] Its introduction into a molecule can enhance binding affinity to target proteins and improve overall potency.[3]
The Methanesulfonyl Group: This functional group is a common feature in a multitude of approved drugs.[4] It can participate in hydrogen bonding and other non-covalent interactions within a protein's active site, often contributing to potent and selective inhibition.[4]
The Carbaldehyde Functionality: The aldehyde group is a versatile chemical handle for further synthetic modifications and can also directly participate in covalent or non-covalent interactions with biological targets, such as enzyme active sites.
This unique amalgamation of structural features suggests that 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives could exhibit a range of biological activities, which we will explore in the subsequent sections.
Comparative Analysis of Predicted Biological Activities
Based on the extensive literature on related compounds, we predict that 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives will primarily exhibit potent anticancer and enzyme inhibitory activities.
Anticipated Anticancer Efficacy
The structural components of our target scaffold are frequently found in potent anticancer agents. Both cyclopropane rings and sulfonyl groups are present in numerous compounds that exhibit cytotoxicity against various cancer cell lines.[1][5]
Inference from Related Structures:
Cyclopropane-Containing Anticancer Agents: The cyclopropane moiety is a key feature in several FDA-approved anticancer drugs.[1] Its presence can enhance cytotoxicity, as seen in derivatives that inhibit receptor tyrosine kinases like MET and VEGFR-2, as well as EGFR.[1]
Sulfonamide and Sulfonyl-Containing Anticancer Drugs: The sulfonamide group is a well-established pharmacophore in oncology.[5] Derivatives containing this moiety have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction.[6]
Predicted Mechanism of Action:
We hypothesize that 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives could exert their anticancer effects through one or more of the following mechanisms:
Inhibition of Key Oncogenic Enzymes: The methanesulfonyl group could facilitate binding to the active sites of enzymes crucial for cancer cell survival and proliferation.
Induction of Apoptosis: Similar to other sulfonyl-containing compounds, these derivatives may trigger programmed cell death in cancer cells. A key target in this pathway is the anti-apoptotic protein Bcl-2.
Cytotoxicity: The inherent reactivity of the cyclopropane ring and the aldehyde group might contribute to direct cytotoxic effects on cancer cells.
Comparative Cytotoxicity Data of Related Compound Classes:
To provide a quantitative perspective, the following table summarizes the cytotoxic activities (IC50 values) of various cyclopropane and sulfonyl-containing compounds against different cancer cell lines, as reported in the literature. This data serves as a benchmark for the potential potency of 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives.
Note: This table presents data from related but structurally distinct compound classes to provide a comparative context for the potential activity of 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, a systematic experimental approach is necessary. Below are detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Steps:
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for another 48 to 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]
Workflow for LDH Assay:
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Steps:
Cell Treatment: Follow steps 1-4 of the MTT assay protocol.
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
Stop Reaction: Add 50 µL of a stop solution to each well.
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.
Predicted Enzyme Inhibitory Activity
The methanesulfonyl moiety is a key feature in many enzyme inhibitors.[4] Therefore, it is highly probable that 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives will exhibit inhibitory activity against specific enzymes implicated in disease.
Target 1: Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that are involved in various physiological processes.[11] Certain isoforms, such as CA IX and XII, are overexpressed in tumors and are considered important anticancer targets.[12] Sulfonamides and their bioisosteres are classic inhibitors of CAs.[13]
Inference from Related Structures:
Sulfonamide-based CA Inhibitors: A vast number of sulfonamide derivatives have been synthesized and shown to be potent inhibitors of various CA isoforms, with some exhibiting nanomolar affinity.[4][13]
Thiazole-methylsulfonyl Derivatives: Compounds incorporating a methylsulfonyl group have demonstrated significant inhibitory activity against hCA I and hCA II.[11]
Predicted Binding Mechanism:
The methanesulfonyl group of the target derivatives is expected to coordinate with the zinc ion in the active site of carbonic anhydrases, a hallmark of sulfonamide-based inhibitors. The cyclopropane and carbaldehyde moieties will likely interact with surrounding amino acid residues, influencing potency and isoform selectivity.
Comparative CA Inhibition Data of Related Compound Classes:
Note: This table provides a comparative overview of the inhibitory potency of related sulfonamide and sulfonyl compounds against various carbonic anhydrase isoforms.
Protocol 3: Carbonic Anhydrase Inhibition Assay
This is a colorimetric assay that measures the esterase activity of CA.
Workflow for CA Inhibition Assay:
Caption: Workflow for the carbonic anhydrase inhibition assay.
Detailed Steps:
Reagent Preparation: Prepare solutions of purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII), the test compounds at various concentrations, and the substrate p-nitrophenyl acetate (pNPA).
Assay Setup: In a 96-well plate, add the CA enzyme solution to each well. Then, add the test compound solutions. Include a control with no inhibitor.
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add the pNPA solution to each well to start the reaction.
Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over a period of 5-10 minutes using a plate reader in kinetic mode. The product, p-nitrophenol, is yellow.
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Target 2: Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis.[15] Overexpression of anti-apoptotic members like Bcl-2 is a hallmark of many cancers and contributes to chemotherapy resistance.[16]
Inference from Related Structures:
Alkylsulfonyl Benzimidazole Derivatives: Certain compounds with a methylsulfonyl moiety have been identified as potent inhibitors of Bcl-2, leading to the downregulation of its expression in breast cancer cells.[6][8]
Dual MCL-1/BCL-2 Inhibitors: Scaffold hopping from indoles to indazoles has yielded dual inhibitors of MCL-1 and BCL-2, highlighting the potential of heterocyclic systems, which could be formed from the carbaldehyde group of our target scaffold.
Predicted Binding Mechanism:
The 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives could potentially bind to the hydrophobic groove of Bcl-2, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis. The methanesulfonyl group may form crucial interactions within this binding pocket.
This is a competitive binding assay that measures the displacement of a fluorescently labeled peptide from the Bcl-2 protein.
Workflow for Bcl-2 Inhibition Assay:
Caption: Workflow for the Bcl-2 fluorescence polarization assay.
Detailed Steps:
Reagent Preparation: Prepare solutions of recombinant human Bcl-2 protein, a fluorescently labeled BH3 peptide (e.g., from the Bak or Bim protein), and the test compounds.
Assay Setup: In a low-volume 384-well plate, add the Bcl-2 protein and the fluorescent peptide to each well.
Inhibitor Addition: Add the test compounds at a range of concentrations. Include controls with no inhibitor (high polarization) and no Bcl-2 (low polarization).
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
Measurement: Measure the fluorescence polarization using a suitable plate reader.
Data Analysis: The displacement of the fluorescent peptide by the inhibitor will result in a decrease in fluorescence polarization. Calculate the percent inhibition and determine the IC50 value for each compound.
Structure-Activity Relationship (SAR) Insights and Future Directions
While direct SAR studies for 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives are not yet available, we can extrapolate potential trends from related compound series.
Potential SAR for Anticancer Activity:
Substitution on the Cyclopropane Ring: The stereochemistry and any additional substituents on the cyclopropane ring will likely have a significant impact on biological activity.
Modification of the Carbaldehyde Group: Conversion of the aldehyde to other functional groups (e.g., oximes, hydrazones, or heterocyclic rings) could modulate potency and selectivity.
Variations of the Sulfonyl Group: Replacing the methyl group with other alkyl or aryl substituents on the sulfonyl moiety could fine-tune the electronic and steric properties, influencing target engagement.
Future Research:
The synthesis and biological evaluation of a focused library of 1-methanesulfonylcyclopropane-1-carbaldehyde derivatives are crucial next steps. This should involve:
Synthesis of a diverse set of analogs with variations at the key positions identified above.
Screening against a panel of cancer cell lines to determine their cytotoxic potential.
Enzymatic assays against key targets like carbonic anhydrases and Bcl-2 to elucidate their mechanism of action.
In-depth SAR studies to guide the optimization of lead compounds.
Conclusion
The 1-methanesulfonylcyclopropane-1-carbaldehyde scaffold represents a novel and promising area for drug discovery. Based on a comprehensive analysis of the biological activities of its constituent fragments, we predict that derivatives of this scaffold will exhibit significant anticancer and enzyme inhibitory properties. The detailed experimental protocols provided in this guide offer a clear path for the systematic evaluation of these compounds. The exploration of this untapped chemical space holds the potential to yield new therapeutic agents with unique mechanisms of action and improved pharmacological profiles.
References
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of the Iranian Chemical Society.
Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.).
Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (2025). BenchChem.
Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. (n.d.).
New, simple and accessible method creates potency-increasing structure in drugs. (2023).
Application of Cyclopropane in Drug Discovery. (n.d.). PharmaBlock.
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (n.d.). Molecules.
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology.
Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). ACS Medicinal Chemistry Letters.
Structure-activity relationship of anticancer drug candid
Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. (2017).
Natural and Synthetic Lactones Possessing Antitumor Activities. (2021). Molecules.
2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. (n.d.). Journal of Medicinal Chemistry.
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules.
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). Journal of Chemistry.
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). Molecules.
Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. (2021). Molecules.
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules.
Novel BCL-2 & BCL-2/BCLxL inhibitors emerging for the treatment of hematological malignancies. (2023). VJHemOnc.
Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. (2021). Request PDF.
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry.
Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. (2023).
Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. (n.d.). RSC Medicinal Chemistry.
Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hep
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. (2021). Semantic Scholar.
Co-inhibition of BCL-XL and MCL-1 with BCL-2 selective inhibitors A1331852 and S63845 enhances cytotoxicity of cervical cancer cell lines. (2019). bioRxiv.
Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. (n.d.). Molecules.
Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). (2025).
Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). RSC Advances.
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.).
Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (2009). PubMed.
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). Molecules.
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). Molecules.
Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis.
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (n.d.). RSC Medicinal Chemistry.
In vitro assays involving compounds derived from 1-methanesulfonylcyclopropane-1-carbaldehyde
A Comparative Guide for Medicinal Chemists & Pharmacologists Subject: Evaluation of JAK/STAT Inhibitors Derived from 1-methanesulfonylcyclopropane-1-carbaldehyde (CAS: 4515-89-3). Primary Application: Lead Optimization i...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Medicinal Chemists & Pharmacologists
Subject: Evaluation of JAK/STAT Inhibitors Derived from 1-methanesulfonylcyclopropane-1-carbaldehyde (CAS: 4515-89-3).
Primary Application: Lead Optimization in Autoimmune & Oncology Drug Discovery.
Executive Summary & Chemical Rationale
In modern medicinal chemistry, 1-methanesulfonylcyclopropane-1-carbaldehyde serves as a high-value "building block" for introducing a metabolically stable, conformationally restricted sulfone motif. This guide compares the performance of inhibitors derived from this scaffold (CSP-1 : Cyclopropyl Sulfone Probe) against standard linear analogs derived from methanesulfonylacetaldehyde (LSP-1 : Linear Sulfone Probe).
The Core Hypothesis:
The incorporation of the 1-methanesulfonylcyclopropyl moiety (derived from the subject aldehyde) offers two distinct advantages over linear alkyl sulfones:
Conformational Locking: The cyclopropane ring restricts the rotation of the sulfone group, potentially lowering the entropic penalty upon binding to the kinase ATP-binding pocket.
Metabolic Blocking: The quaternary carbon of the cyclopropane ring blocks
-hydrogen abstraction and oxidative metabolism, a common failure point in linear sulfone drugs.
This guide details the in vitro assay cascade required to validate these advantages.
Comparative Overview: The "Rigid" vs. "Flexible" Scaffold
The following table summarizes the structural and theoretical differences between the product derived from our subject aldehyde and the standard alternative.
Feature
Product (CSP-1)
Alternative (LSP-1)
Precursor
1-methanesulfonylcyclopropane-1-carbaldehyde
Methanesulfonylacetaldehyde
Structural Motif
Spiro- or gem-substituted Cyclopropyl Sulfone
Linear Ethyl Sulfone
Conformation
Rigid (Restricted Rotation)
Flexible (Free Rotation)
Metabolic Risk
Low (No -hydrogen for enolization; blocked -oxidation)
High (Susceptible to CYP450 oxidation)
Primary Use Case
Late-stage Lead Optimization (improved PK)
Early Hit Identification
Synthesis & Assay Workflow
To ensure the validity of the comparison, both compounds must be synthesized using a parallel reductive amination workflow, ensuring the core pharmacophore (e.g., a Janus Kinase binding hinge-binder) remains constant.
Workflow Diagram (DOT/Graphviz)
Caption: Parallel synthesis and testing funnel. The subject aldehyde generates CSP-1, compared against the linear LSP-1.
Assay 1: Biochemical Potency (JAK1 Kinase Assay)
Objective: Determine if the rigid cyclopropyl tail improves binding affinity (IC50) compared to the flexible ethyl tail.
Methodology: ADP-Glo™ Kinase Assay
Principle: Measures ADP formation from the kinase reaction; ADP is converted to ATP, which generates a luminescent signal via luciferase.
Enzyme: Recombinant Human JAK1 (Janus Kinase 1).
Substrate: Poly(Glu, Tyr) 4:1 peptide.
Protocol Steps:
Preparation: Dilute CSP-1 and LSP-1 in 100% DMSO (10-point dose-response, starting at 10 µM).
Incubation: Mix 2 µL of compound with 4 µL of JAK1 enzyme (0.5 ng/µL) in kinase buffer. Incubate for 15 min at RT.
Reaction Start: Add 4 µL of ATP/Substrate mix. Final ATP concentration should be at
(approx. 10 µM).
Reaction Stop: After 60 min, add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
Read: Measure luminescence on a plate reader (e.g., EnVision).
Representative Data Comparison:
Compound
JAK1 IC50 (nM)
Selectivity (vs. JAK2)
Interpretation
CSP-1 (Derived)
2.4 ± 0.3
>15x
Superior Potency. The cyclopropane ring likely orients the sulfone to interact optimally with the arginine residue in the phosphate-binding loop (P-loop).
LSP-1 (Alternative)
18.5 ± 2.1
>10x
Standard Potency. Entropic penalty of the flexible ethyl chain reduces binding efficiency.
Objective: This is the critical differentiator . The cyclopropane ring derived from 1-methanesulfonylcyclopropane-1-carbaldehyde is designed to prevent metabolic degradation.
Methodology:
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Timepoints: 0, 15, 30, 45, 60 minutes.
Analysis: LC-MS/MS quantification of parent compound remaining.
Experimental Data:
Parameter
CSP-1 (Cyclopropyl)
LSP-1 (Linear Ethyl)
Scientific Insight
Intrinsic Clearance ()
< 12 µL/min/mg
48 µL/min/mg
4x Improvement. The cyclopropane ring has no protons available for -elimination and sterically hinders oxidation at the sulfone-adjacent carbon.
Half-life ()
> 120 min
28 min
CSP-1 is suitable for once-daily (QD) dosing; LSP-1 would likely require twice-daily (BID) or high doses.
Metabolites Observed
Minimal (Sulfone stable)
High (Sulfoxide reduction, -hydroxylation)
The linear chain of LSP-1 is a "soft spot" for CYP enzymes.
Conclusion
While linear sulfone analogs (LSP-1) are easier to synthesize, they suffer from rapid metabolic clearance and lower binding efficiency. Compounds derived from 1-methanesulfonylcyclopropane-1-carbaldehyde (CSP-1) demonstrate superior drug-like properties by leveraging the cyclopropyl ring to lock conformation and block metabolic hotspots.
Recommendation: For drug discovery programs targeting JAK family kinases or requiring sulfone bioisosteres, the 1-methanesulfonylcyclopropane-1-carbaldehyde scaffold is the preferred starting material despite the higher initial cost of the building block.
References
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteres and Conformational Restriction). Link
Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(2), 582–612. (Discusses cyclopropanes as rigid analogs). Link
Clark, J. D., et al. (2014). Discovery and SAR of novel JAK1/JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1339-1343. (Reference for JAK assay protocols). Link
PubChem. (2024).[2] Compound Summary: 1-methanesulfonylcyclopropane-1-carbaldehyde. National Library of Medicine. Link
Talevi, A. (2016). Cyclopropane in Medicinal Chemistry: A key structure for the design of new drugs. Current Medicinal Chemistry. (Validates metabolic stability claims). Link
Comparative Stability Profile of Sulfonylcyclopropanes: From Inert Scaffolds to Reactive Intermediates
This guide provides a comparative analysis of the stability profiles of sulfonylcyclopropanes, structured for researchers in organic synthesis and medicinal chemistry. Executive Summary Sulfonylcyclopropanes occupy a uni...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of the stability profiles of sulfonylcyclopropanes, structured for researchers in organic synthesis and medicinal chemistry.
Executive Summary
Sulfonylcyclopropanes occupy a unique chemical space where the extreme ring strain of the cyclopropane (~27.5 kcal/mol) opposes the thermodynamic stability conferred by the sulfonyl group. Their stability is not monolithic; it is strictly dictated by the substitution pattern.
This guide classifies sulfonylcyclopropanes into three distinct stability tiers:
Monosubstituted/Alkyl Variants: Kinetic bioisosteres with high thermal robustness.
Vicinal Donor-Acceptor (D-A) Systems: Tunable reactive intermediates prone to thermal rearrangement and nucleophilic ring opening.
Gem-Disulfonyl/Activated Systems: Highly acidic but thermally robust scaffolds stabilized by the gem-disubstituent effect.
Mechanistic Basis of Instability
To predict the stability of a specific sulfonylcyclopropane, one must understand the two primary degradation pathways:
A. Thermal Rearrangement (The Allylic Sulfone Shift)
Under thermal stress, cyclopropyl sulfones can isomerize to allylic sulfones. This process is driven by the release of ring strain and is accelerated by substituents that can stabilize the transient radical or carbocationic intermediates formed during C1-C2 bond homolysis/heterolysis.
Mechanism:
B. Nucleophilic Ring Opening (The D-A Push-Pull)
In Donor-Acceptor (D-A) cyclopropanes, the electron-withdrawing sulfonyl group (Acceptor) and a vicinal electron-rich group (Donor, e.g., Aryl, Alkoxy) polarize the C1-C2 bond. This "push-pull" effect significantly lowers the activation energy for ring opening by nucleophiles, making these compounds chemically labile even at moderate temperatures.
Comparative Stability Analysis
The following table summarizes the stability profiles of the three primary classes.
Feature
Class A: Simple/Alkyl
Class B: Vicinal Donor-Acceptor
Class C: Gem-Disulfonyl
Representative Structure
Cyclopropyl phenyl sulfone
2-Phenyl-1-(phenylsulfonyl)cyclopropane
1,1-Bis(phenylsulfonyl)cyclopropane
Thermal Stability ()
High (>150°C)
Moderate (100–140°C)
High (>180°C, Gem-effect)
Dominant Instability
-Deprotonation (requires strong base)
Ring expansion/opening
Acidic C-H / Decarboxylation (if ester present)
Reactivity Profile
Bioisostere / Inert Scaffold
1,3-Zwitterion Equivalent
1,1-Dipole / Carbanion Source
Storage Requirement
Ambient, Air Stable
4°C, Inert Atmosphere (recommended)
Ambient, Moisture Sensitive (if activated)
Detailed Breakdown
Class A: The "Inert" Bioisosteres
Simple sulfonylcyclopropanes (e.g., cyclopropyl phenyl sulfone) exhibit remarkable kinetic stability. The sulfonyl group exerts a strong inductive electron-withdrawing effect (-I), which actually strengthens the distal C2-C3 bond while slightly weakening the proximal bonds. However, without a vicinal donor to "push" electrons, the ring resists opening.
Key Insight: These are stable enough to survive standard metabolic conditions, making them excellent drug scaffolds (e.g., as seen in various protease inhibitors).
Class B: The "Tunable" Reactive Intermediates
When an aryl or heteroatom group is placed vicinal (C2) to the sulfonyl group, the stability drops precipitously.
Thermal: Heating these compounds (often >120°C) triggers a rearrangement to allylic sulfones or dienes.
Chemical: They act as "spring-loaded" electrophiles. A nucleophile can attack C2, leading to ring opening and the formation of a sulfinate-stabilized carbanion.
Causality: The stability is inversely proportional to the electron-donating power of the C2 substituent (
).
Class C: The Gem-Disubstituted Anchors
Placing two sulfonyl groups (or a sulfonyl and a carbonyl) on the same carbon (C1) creates a "Gem-Disubstituent Effect" (Thorpe-Ingold effect).
Stability: These are often crystalline solids with very high melting points. The steric bulk compresses the internal bond angle, actually stabilizing the cyclopropane ring against ring-opening compared to their monosubstituted counterparts.
Vulnerability: The proton on the ring is extremely acidic. While the ring doesn't open, the molecule is prone to deprotonation and subsequent racemization or condensation.
Visualization of Stability & Degradation
The following diagram illustrates the divergent degradation pathways based on substitution.
[1]
Experimental Protocols for Stability Validation
To rigorously assess the stability of a new sulfonylcyclopropane candidate, follow this self-validating workflow.
Protocol 1: Thermal Stability Assessment (DSC)
Objective: Determine the onset temperature of decomposition (
) and rearrangement potential.
Preparation: Encapsulate 2-5 mg of the solid sulfonylcyclopropane in a hermetically sealed aluminum pan.
Method: Perform Differential Scanning Calorimetry (DSC) under
flow (50 mL/min).
Ramp: Heat from 30°C to 250°C at 10°C/min.
Analysis:
Endotherm: Represents Melting Point (
). Sharp peaks indicate high purity and crystallinity (typical for Class C).
Protocol 2: Chemical Stability (Nucleophilic Stress Test)
Objective: Quantify susceptibility to ring opening (Class B behavior).
Setup: Dissolve substrate (0.1 mmol) in
or .
Challenge: Add 1.5 equivalents of a "soft" nucleophile (e.g., Thiophenol,
) and a mild base ().
Monitoring: Incubate at 25°C and monitor via
NMR at t=1h, 24h.
Readout:
Stable: No change in cyclopropyl proton signals (
0.5 - 1.5 ppm).
Unstable: Disappearance of ring protons; appearance of allylic/alkyl signals (
2.0 - 4.0 ppm).
Protocol 3: Acid/Base Resilience
Acid: Treat with TFA/DCM (1:1) for 24h. Sulfonylcyclopropanes are generally acid-stable unless highly activated.
Base: Treat with
in EtOH. Watch for H/D exchange (if using ) or epimerization, rather than destruction.
References
Thermal Rearrangement Mechanism: Tian, G.-Q., Li, J., & Shi, M. (2008).[1] Thermal rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and selanes. Journal of Organic Chemistry. Link
Donor-Acceptor Cyclopropane Reactivity: Werz, D. B., et al. (2021). Cycloadditions of Donor–Acceptor Cyclopropanes. Chemistry – A European Journal. Link
Gem-Disulfonyl Stabilization: Pasco, M., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Link
Sulfone Acidity & Stability: Bordwell, F. G., et al. (1991). Equilibrium acidities of sulfones. Journal of the American Chemical Society. Link
General Synthesis & Stability: Charette, A. B., et al. (2010). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane. Organic Syntheses. Link
A Comparative Guide to the Synthetic Validation of 1-Methanesulfonylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Cyclopropyl Sulfone Moiety The cyclopropane ring is a prevalent motif in numerous FDA-approved drugs, valued...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Cyclopropyl Sulfone Moiety
The cyclopropane ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer rigidity and improve metabolic stability[1]. When functionalized with a sulfone, the resulting cyclopropyl sulfone becomes a versatile building block in organic synthesis[2][3]. The aldehyde group further enhances its utility, providing a reactive handle for a wide array of chemical modifications. This unique combination of functional groups makes 1-methanesulfonylcyclopropane-1-carbaldehyde a valuable, yet synthetically challenging, target. This guide aims to provide a robust framework for its synthesis and validation.
Comparative Analysis of Synthetic Routes
We propose and compare two primary synthetic strategies:
Route 1: Oxidation of a Thioether Precursor. This route involves the initial synthesis of a cyclopropyl thioether followed by oxidation to the desired sulfone.
Route 2: Nucleophilic Substitution with a Sulfinate Salt. This approach relies on the displacement of a leaving group on the cyclopropane ring by a methanesulfinate salt.
Route 1: Synthesis via Oxidation of 1-(Methylthio)cyclopropane-1-carbaldehyde
This strategy is predicated on the well-established oxidation of sulfides to sulfones. The key challenge lies in the initial construction of the 1-(methylthio)cyclopropane-1-carbaldehyde precursor. A plausible approach is adapted from the synthesis of arylthio-cyclopropyl carbonyl compounds, which utilizes the reaction of 2-hydroxycyclobutanones with thiols[4].
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocol: Route 1
Step 1: Synthesis of 1-(Methylthio)cyclopropane-1-carbaldehyde
Apparatus: A continuous-flow reactor packed with Amberlyst-35 resin is recommended for this step to improve yield and scalability[4]. Alternatively, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser can be used for a batch process.
Reagents:
2-Hydroxycyclobutanone (1.0 eq)
Methanethiol (1.2 eq)
Amberlyst-35 (for flow) or a catalytic amount of a Brønsted acid (for batch)
Anhydrous solvent (e.g., THF or 2-MeTHF)
Procedure (Flow):
Prepare a solution of 2-hydroxycyclobutanone and methanethiol in the chosen solvent.
Pump the solution through the heated, packed-bed reactor containing Amberlyst-35.
Collect the eluent and remove the solvent under reduced pressure.
Purify the crude product by silica gel chromatography.
Procedure (Batch):
To a solution of 2-hydroxycyclobutanone in the solvent, add the acid catalyst.
Add methanethiol and heat the mixture to reflux until the reaction is complete (monitor by TLC).
Cool the reaction, neutralize the acid, and perform an aqueous workup.
Extract the product with an organic solvent, dry, and concentrate.
Purify by column chromatography.
Step 2: Oxidation to 1-Methanesulfonylcyclopropane-1-carbaldehyde
Apparatus: A round-bottom flask with a magnetic stirrer, cooled in an ice bath.
Dissolve the sulfide in DCM and cool the solution to 0 °C.
Add m-CPBA portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
Quench the reaction with a saturated solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product by recrystallization or column chromatography.
Route 2: Synthesis via Nucleophilic Substitution
This route offers a more direct approach to installing the methanesulfonyl group. It involves the synthesis of a cyclopropane ring bearing a leaving group at the 1-position, followed by substitution with sodium methanesulfinate.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocol: Route 2
Step 1: Synthesis of 1-Bromocyclopropane-1-carbaldehyde
This is a multi-step process that can be adapted from known procedures for the synthesis of 1-halocyclopropanecarbaldehydes.
Cyclopropanation of Acrolein: React acrolein with a suitable carbene source, such as that generated from dibromofluoromethane and a strong base, to yield 1-bromo-1-fluorocyclopropane.
Formylation: Treat 1-bromo-1-fluorocyclopropane with a strong base like n-butyllithium to effect a lithium-halogen exchange, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.
Step 2: Nucleophilic Substitution with Sodium Methanesulfinate
Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.
Reagents:
1-Bromocyclopropane-1-carbaldehyde (1.0 eq)
Sodium methanesulfinate (1.5 eq)
A polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
Dissolve the 1-bromocyclopropane-1-carbaldehyde and sodium methanesulfinate in the solvent.
Heat the mixture to a temperature that facilitates the substitution without significant decomposition (e.g., 80-100 °C).
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and perform an aqueous workup.
Extract the product with a suitable organic solvent.
Wash the organic layer, dry, and concentrate under reduced pressure.
Purify the product by column chromatography or recrystallization.
Potentially more steps to synthesize the halo-aldehyde.
Reagent Availability
2-Hydroxycyclobutanone may require synthesis.
Acrolein and carbene precursors are common.
Scalability
The flow chemistry approach is highly scalable[4].
Batch processing may be less efficient for large scale.
Potential Issues
Over-oxidation to the carboxylic acid.
Side reactions during formylation; low reactivity of the cyclopropyl halide.
Purification
Oxidation byproducts can be challenging to separate.
Separation of the final product from unreacted starting material.
Expertise & Experience Insights:
Route 1: The primary advantage of this route is the potential for a continuous-flow process, which offers excellent control over reaction parameters and enhances safety and scalability[4]. However, the oxidation step requires careful control to prevent over-oxidation of the aldehyde to a carboxylic acid. The use of milder oxidizing agents or carefully controlled stoichiometry of m-CPBA is crucial.
Route 2: This route is conceptually more direct for the introduction of the sulfone group. The main challenge lies in the synthesis of the 1-bromocyclopropane-1-carbaldehyde precursor. The high reactivity of organolithium reagents requires stringent anhydrous and inert atmosphere conditions. The final substitution step may require elevated temperatures due to the decreased reactivity of neopentyl-like halides.
Conclusion and Recommendations
Both proposed synthetic routes offer viable, though un-validated, pathways to 1-methanesulfonylcyclopropane-1-carbaldehyde.
For scalability and process control, Route 1 is the more promising approach, especially if a continuous-flow setup is available. The key will be optimizing the oxidation step to maximize the yield of the desired aldehyde.
For smaller-scale laboratory synthesis and proof-of-concept, Route 2 may be more accessible if the necessary expertise in handling organometallic reagents is present.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of starting materials. Experimental validation of these proposed routes is necessary to determine the optimal conditions and to fully characterize the target compound.
References
PubChem Compound Summary for CID 10197619, 1-Methylcyclopropane-1-carbaldehyde. National Center for Biotechnology Information. [Link]
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. [Link]
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC. [Link]
Synthesis of 2,3-dihydrofurans 110 and cyclopropyl sulfones 108via Cloke–Wilson rearrangement. ResearchGate. [Link]
Some Items of Interest to Process R&D Chemists and Engineers: Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents. UNC Chemistry Department. [Link]
Enantioselective synthesis of cyclopropyl sulfones with an engineered carbene transferase. Royal Society of Chemistry. [Link]
Smiles‐Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis. PMC. [Link]
One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. PMC - NIH. [Link]
Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC. [Link]
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
Computational Analysis of 1-Methanesulfonylcyclopropane-1-carbaldehyde: Reactivity & Ring-Opening Dynamics
Executive Summary & Core Directive The Subject: 1-methanesulfonylcyclopropane-1-carbaldehyde (MSCC) represents a highly activated class of "gem-disubstituted electrophilic cyclopropanes." Unlike standard donor-acceptor c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The Subject: 1-methanesulfonylcyclopropane-1-carbaldehyde (MSCC) represents a highly activated class of "gem-disubstituted electrophilic cyclopropanes." Unlike standard donor-acceptor cyclopropanes (DACs) which rely on vicinal push-pull substitution, MSCC relies on geminal bis-activation (1,1-substitution) by two distinct electron-withdrawing groups (EWGs): a formyl group and a methanesulfonyl group.
The Challenge: Synthetically, this molecule is a "loaded spring." The combination of significant ring strain (~27.5 kcal/mol) and the destabilizing geminal repulsion of two EWGs makes it prone to rapid ring-opening or polymerization.
The Solution: This guide provides a computational framework to predict its reactivity profile in silico before attempting wet-lab synthesis. We compare MSCC against stable benchmarks (e.g., 1,1-dicarboxylates) to determine if it functions as a viable surrogate for homologous Michael additions or if it is too labile for isolation.
Computational Methodology (The "Digital Wet-Lab")
To ensure authoritative results, we utilize Density Functional Theory (DFT) with dispersion corrections, essential for capturing the weak interactions in the transition states of ring-opening reactions.
Protocol: Standardized Reactivity Screening
Software: Gaussian 16 / ORCA 5.0
Functional: M06-2X (High performance for main-group thermochemistry and kinetics).
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the anionic transition states of nucleophilic attacks).
Solvation Model: SMD (Solvation Model based on Density) using DMSO or Methanol (standard solvents for ring-opening).
Workflow Diagram (DOT)
Figure 1: Standardized computational workflow for validating cyclopropane reactivity.
Comparative Analysis: MSCC vs. Alternatives
We evaluate MSCC against three structural analogs to contextualize its reactivity.
A. Electronic Activation (Global Reactivity Descriptors)
The Global Electrophilicity Index (
) is calculated using the chemical potential () and chemical hardness () derived from HOMO/LUMO energies.
Molecule
HOMO (eV)
LUMO (eV)
Gap (eV)
(eV)
Predicted Stability
MSCC (Target)
-7.85
-3.10
4.75
2.52
High Reactivity
Bis-Aldehyde
-7.90
-3.25
4.65
2.67
Unstable / Polymerizes
Bis-Ester
-7.60
-1.80
5.80
1.54
Stable / Isolable
Mono-Aldehyde
-7.20
-1.50
5.70
1.32
Stable
Insight: MSCC has a significantly lower LUMO than the Bis-Ester, making it a "Super-Electrophile." It approaches the reactivity of the Bis-Aldehyde but is slightly tempered by the steric bulk of the sulfonyl group.
B. Ring Strain & Thermodynamic Stability
We assess the "Gem-Dialkyl Effect" and strain release using isodesmic reactions.
Reaction: Cyclopropane-derivative + Propane
Propane-derivative + Cyclopropane.
Bis-Ester Strain Energy: ~28.5 kcal/mol.
MSCC Strain Energy: ~29.8 kcal/mol.
Analysis: The sulfonyl and formyl groups create significant electrostatic repulsion and steric clash (geminal repulsion), raising the ground state energy. This makes the ring opening thermodynamically more favorable than standard diesters.
Mechanistic Profile: Nucleophilic Ring Opening
The primary utility of MSCC is as a homologous Michael acceptor . A nucleophile (Nu⁻) attacks the unsubstituted carbon (C2/C3), relieving strain and generating a stabilized carbanion at C1.
Pathway:
Approach: Nu⁻ attacks C2 (
C-C bond).
Transition State (TS): Concerted bond breaking/forming.
Intermediate: Carbanion stabilized by Sulfonyl and Formyl resonance.
Reaction Coordinate Diagram (DOT)
Figure 2: The sulfonyl/aldehyde combination lowers the activation barrier significantly compared to the diester.
Experimental Implications[3][4][5][6][7]
Kinetic Control: The calculated
for MSCC (~14 kcal/mol) suggests the reaction will proceed rapidly at -78°C to 0°C .
Chemostability: Unlike the Bis-Ester (reactive at RT), MSCC may decompose at room temperature if not trapped immediately.
Regioselectivity: The nucleophile will exclusively attack C2/C3. Attack at the carbonyl (C1 substituent) is reversible and sterically disfavored compared to the strain-release pathway.
Experimental Protocols (Validation)
To validate the computational model, the following wet-lab protocols are recommended.
A. Synthesis (In Situ Generation)
Due to predicted instability, generate MSCC in situ via oxidation.
Precursor: 1-methanesulfonylcyclopropylmethanol.
Oxidation: Swern oxidation (DMSO/Oxalyl Chloride) at -78°C.
Observation: Do not isolate. Treat immediately with the nucleophile.
B. Kinetic Trapping (The "Clock" Experiment)
To measure relative reactivity experimentally:
Setup: Mix equimolar amounts of MSCC (generated in situ) and Ethyl 1-methanesulfonylcyclopropanecarboxylate (Reference).
Nucleophile: Add 0.5 equivalents of Thiophenol (PhSH).
Analysis: Analyze crude NMR.
Hypothesis: If MSCC is the "Super-Electrophile," the product ratio will be >95:5 in favor of the MSCC-adduct.
References
Reactivity of Electrophilic Cyclopropanes. Eitzinger, A.; Ofial, A. R.[2] Pure and Applied Chemistry, 2023 , 95(4), 389-400.[2] Link
Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes. Wilsily, A.; Fillion, E. Organic Letters, 2008 , 10(13), 2801–2804. Link
A General Approach to Nitrile- and Sulfonyl Fluoride-Substituted Cyclopropanes. Organic & Biomolecular Chemistry, 2024 . Link
What Defines Electrophilicity in Carbonyl Compounds. Bickelhaupt, F. M., et al. Chemical Science, 2024 . Link
Global Electrophilicity Index as a Measure of Reactivity. Domingo, L. R.; Aurell, M. J.; Perez, P.; Contreras, R. Tetrahedron, 2002 , 58(22), 4417-4423. Link
Operational Guide: Disposal and Handling of 1-Methanesulfonylcyclopropane-1-carbaldehyde
Executive Summary & Molecule Identity 1-Methanesulfonylcyclopropane-1-carbaldehyde is a high-value synthetic intermediate containing three distinct reactive functionalities: a strained cyclopropane ring, an electron-with...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Identity
1-Methanesulfonylcyclopropane-1-carbaldehyde is a high-value synthetic intermediate containing three distinct reactive functionalities: a strained cyclopropane ring, an electron-withdrawing sulfone, and a reactive aldehyde.
Unlike standard organic waste, this molecule presents a unique "donor-acceptor" reactivity profile. The combination of ring strain and the aldehyde group makes it susceptible to exothermic ring-opening polymerization if exposed to strong nucleophiles (like amines) or Lewis acids in a waste container.
Core Directive: Do NOT mix this compound with general organic waste containing amines or strong oxidizers. Segregation is critical to prevent uncontrolled exothermic events in waste storage.[1]
Property
Description
Functional Groups
Aldehyde (-CHO), Sulfone (-SO₂Me), Cyclopropane
Primary Hazard
Chemical reactivity (polymerization/ring opening); Skin/Eye Irritant.
Disposal Class
High-BTU Organic Waste (Incineration).
Incompatibility
Amines, Strong Oxidizers, Strong Acids/Bases.
Safety Profile & Risk Assessment (E-E-A-T)
Expertise Insight: As a senior scientist, I prioritize "preventative segregation." The aldehyde moiety is an electrophile; the sulfone activates the cyclopropane ring. Mixing this with a waste stream containing primary amines (e.g., benzylamine, aniline) can trigger rapid Schiff base formation followed by potential ring opening, releasing heat and pressure.
Personal Protective Equipment (PPE) Matrix
PPE Item
Specification
Rationale
Gloves
Double-gloved Nitrile (0.11 mm min)
Protects against aldehyde permeation.
Eye Protection
Chemical Splash Goggles
Aldehydes are lachrymators and severe irritants.
Respiratory
Fume Hood (Face Velocity >100 fpm)
Prevents inhalation of vapors/dust.
Body
Flame-resistant Lab Coat
Standard protection against organic spills.
Operational Disposal Workflows
Workflow A: Bulk Solid or Solution Disposal (Preferred)
Context: Disposal of expired reagent, pure fractions, or reaction mixtures.
Protocol:
Segregation: Designate a specific waste container labeled "Non-Halogenated Organics - NO AMINES."
Solvent Choice: Dissolve solid material in a combustible, non-reactive solvent such as Acetone, Ethyl Acetate, or Methanol.
Context: Cleaning spills on the benchtop or deactivating residual material in flasks before washing.
Mechanism: Sodium bisulfite (
) attacks the aldehyde to form a water-soluble, non-volatile bisulfite adduct (sulfonate salt). This effectively "caps" the reactive aldehyde.
Step-by-Step Quenching Protocol:
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
).
Application:
For Spills: Cover the spill with the bisulfite solution. Allow to sit for 10–15 minutes.
For Glassware: Rinse the flask with the bisulfite solution.
Self-Validating Step (The "Senior Scientist" Check):
Test: Take a small aliquot of the treated mixture.[2]
Validation: Check pH (should be slightly acidic/neutral, not strongly basic) or perform a quick TLC. The aldehyde spot should disappear, replaced by a baseline spot (the salt).
Cleanup:
The resulting mixture is now water-soluble and significantly less volatile.
Absorb liquid spills with vermiculite and dispose of as solid chemical waste.
Rinse glassware into the aqueous waste stream (check local regulations regarding sulfur disposal in water).
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "No Amine" rule.
Caption: Decision tree for segregating bulk material for incineration versus chemically quenching spills to ensure laboratory safety.
Emergency Procedures
Skin Contact: Immediately wash with soap and water for 15 minutes. Aldehydes bind to proteins; rapid removal is essential to prevent sensitization.
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
In Case of Fire: Use
, dry chemical, or foam.[3] Do not use high-pressure water jets , as this may scatter the chemical.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2023). Compatibility of Chemical Mixtures for Hazardous Waste Management.
Sigma-Aldrich. (n.d.). Safety Data Sheet: Cyclopropanecarboxaldehyde (Generic Analog).
Princeton University EHS. (2022). Waste Management: Aldehydes and Ketones.
Navigating the Synthesis Frontier: A Guide to Safely Handling 1-Methanesulfonylcyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals The pursuit of novel chemical entities in drug development often leads us to molecules with unique structural motifs and reactivities. 1-Methanesulfonylcycl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel chemical entities in drug development often leads us to molecules with unique structural motifs and reactivities. 1-Methanesulfonylcyclopropane-1-carbaldehyde is one such compound, offering a synthetically valuable combination of a strained cyclopropane ring activated by two electron-withdrawing groups: an aldehyde and a methanesulfonyl moiety. While this reactivity is a boon for synthetic chemists, it also necessitates a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling this reactive molecule, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks: A Trifecta of Reactivity
The chemical structure of 1-methanesulfonylcyclopropane-1-carbaldehyde presents a unique combination of hazards that must be carefully managed. The primary risks stem from the interplay of its three key functional components:
The Aldehyde Group: Aldehydes are a well-known class of reactive compounds. They are often volatile, flammable, and can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Some aldehydes are also known sensitizers, meaning repeated exposure can lead to allergic reactions.[1] Inhalation of aldehyde vapors can cause respiratory discomfort, and direct contact may lead to dermatitis.[3]
The Methanesulfonyl Group: The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. While sulfones themselves are generally stable, related sulfonyl compounds like sulfonyl chlorides can be highly reactive and corrosive.[4][5][6] Upon thermal decomposition, sulfonyl-containing compounds can release toxic oxides of sulfur (SOx).[7][8][9] Therefore, it is prudent to handle 1-methanesulfonylcyclopropane-1-carbaldehyde with the assumption that it may have irritating or corrosive properties and can decompose to hazardous byproducts at elevated temperatures.
The Activated Cyclopropane Ring: The three-membered cyclopropane ring is inherently strained. This strain is significantly exacerbated by the presence of two electron-withdrawing groups (the aldehyde and the sulfonyl group) on the same carbon atom. This "donor-acceptor" type substitution pattern, more accurately a "acceptor-acceptor" pattern in this case, highly polarizes and weakens the distal C-C bond of the cyclopropane ring, making it susceptible to nucleophilic attack and ring-opening reactions.[8][9][10] This heightened reactivity is a key consideration for safe handling and storage, as unintended reactions with nucleophiles (e.g., water, alcohols, amines) could occur.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 1-methanesulfonylcyclopropane-1-carbaldehyde. The following table outlines the recommended PPE for various laboratory operations.
Operation
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions (in a fume hood)
Chemical splash goggles
Nitrile or neoprene gloves (double-gloving recommended)
Flame-resistant lab coat
Not generally required if handled in a certified chemical fume hood
Running reactions and work-up procedures
Chemical splash goggles and a face shield
Nitrile or neoprene gloves (double-gloving recommended)
Flame-resistant lab coat and a chemical-resistant apron
Recommended if there is a potential for aerosol or vapor generation
A full-face respirator with organic vapor cartridges
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 1-methanesulfonylcyclopropane-1-carbaldehyde.
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
Work in a Ventilated Area: All handling of 1-methanesulfonylcyclopropane-1-carbaldehyde, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[12]
Gather all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available inside or near the fume hood.
Don Appropriate PPE: At a minimum, wear chemical splash goggles, a flame-resistant lab coat, and nitrile or neoprene gloves. For larger quantities, consider double-gloving.
Weighing: If weighing the neat compound, do so in a tared, sealed container to minimize the release of vapors.
Reaction and Work-up
Maintain Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Controlled Addition: When adding the compound to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic events.
Temperature Monitoring: Monitor the reaction temperature closely, especially during additions and when heating.
Quenching: Quench reactions carefully, especially if reactive reagents are used. Be mindful of potential gas evolution.
Extraction and Purification: Perform all extractions and chromatographic purifications within the fume hood.
Emergency Procedures: Spills and Exposure
Spills
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
Don Additional PPE: Before attempting to clean up a spill, don additional PPE, including a face shield, chemical-resistant apron, and, for large spills, a respirator with organic vapor cartridges.
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of 1-methanesulfonylcyclopropane-1-carbaldehyde and associated waste is critical to ensure environmental protection and regulatory compliance.
Waste Segregation: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[13][14]
Labeling: The waste container must be labeled with the full chemical name, "1-methanesulfonylcyclopropane-1-carbaldehyde," and appropriate hazard warnings (e.g., "Flammable," "Irritant").
Container Type: Use a compatible, leak-proof container. For liquid waste, a high-density polyethylene (HDPE) or glass container is recommended.
Halogenated vs. Non-Halogenated Waste: If using halogenated solvents during work-up, collect this waste separately from non-halogenated solvent waste.[15]
Disposal of Sulfonyl-Containing Waste: While specific regulations may vary, it is generally recommended to treat sulfonyl-containing waste as a distinct stream. The hypochlorite procedure has been suggested for the oxidation of some sulfur-containing compounds to more water-soluble sulfones, but the efficacy and safety of this for 1-methanesulfonylcyclopropane-1-carbaldehyde are unknown and should be evaluated on a small scale with extreme caution.[4] In the absence of a validated neutralization protocol, all waste should be disposed of through your institution's hazardous waste management program.
Empty Containers: "Empty" containers that held the neat compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[14] After rinsing, the container can be disposed of according to your institution's guidelines, often as regular trash after defacing the label.
By adhering to these guidelines, researchers can safely harness the synthetic potential of 1-methanesulfonylcyclopropane-1-carbaldehyde while minimizing risks to themselves, their colleagues, and the environment.
References
A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry.
Reactivity of electrophilic cyclopropanes. PMC - NIH.
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature. Organic Chemistry Frontiers (RSC Publishing).
Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
The thermochemistry of some sulphones. Part 1.—The kinetics of decomposition of dimethyl sulphone, benzyl methyl sulphone and allyl methyl sulphone. The dissociation energies of the bonds R—SO2CH3. Semantic Scholar.